molecular formula C8H4O4 B1582010 5-Hydroxyisobenzofuran-1,3-dione CAS No. 27550-59-0

5-Hydroxyisobenzofuran-1,3-dione

Cat. No.: B1582010
CAS No.: 27550-59-0
M. Wt: 164.11 g/mol
InChI Key: PXHIYFMTRHEUHZ-UHFFFAOYSA-N
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Description

5-Hydroxyisobenzofuran-1,3-dione is a useful research compound. Its molecular formula is C8H4O4 and its molecular weight is 164.11 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Hydroxyphthalic anhydride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-2-benzofuran-1,3-dione
Source PubChem
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InChI

InChI=1S/C8H4O4/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHIYFMTRHEUHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348668
Record name 4-Hydroxyphthalic anhydride
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Molecular Weight

164.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27550-59-0
Record name 4-Hydroxyphthalic anhydride
Source EPA DSSTox
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Record name 5-hydroxy-1,3-dihydro-2-benzofuran-1,3-dione
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Foundational & Exploratory

An In-Depth Technical Guide to 5-Hydroxyisobenzofuran-1,3-dione for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Hydroxyisobenzofuran-1,3-dione, a versatile chemical intermediate with significant applications in polymer chemistry and bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, chemical properties, and practical applications, supported by detailed experimental protocols and mechanistic insights.

Core Compound Identification and Properties

This compound, also widely known by its synonym 4-Hydroxyphthalic Anhydride, is a key bifunctional molecule. Its structure incorporates both a reactive anhydride and a hydroxyl group, making it a valuable building block in various synthetic pathways.

Table 1: Key Properties of this compound [1][2]

PropertyValue
CAS Number 27550-59-0
Molecular Formula C₈H₄O₄
Molecular Weight 164.12 g/mol [1][2]
Synonyms 4-Hydroxyphthalic Anhydride, 5-hydroxy-2-benzofuran-1,3-dione
Appearance Off-white to light brown solid
Melting Point 171-173 °C
Boiling Point 407.8 ± 28.0 °C (Predicted)
Purity Typically ≥95%
Storage Inert atmosphere, 2-8°C

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor, 4-hydroxyphthalic acid, followed by its dehydration to the anhydride.

Synthesis of 4-Hydroxyphthalic Acid

Several methods exist for the synthesis of 4-hydroxyphthalic acid. One common industrial method involves the alkali fusion of a 4-substituted phthalic acid derivative.

Experimental Protocol: Synthesis of 4-Hydroxyphthalic Acid from 4-Bromophthalic Anhydride [3]

This protocol describes a hydroxylation reaction under basic conditions.

  • Reaction Setup: In a suitable reaction vessel, combine 4-bromophthalic anhydride, potassium hydroxide (molar ratio of 1:2 to 1:6), and cuprous chloride as a catalyst (molar ratio of 0.05:1 to 0.2:1 with the anhydride).

  • Solvent Addition: Add a mixed solvent of dimethyl sulfoxide (DMSO) and water (volume ratio of 2:1 to 1:1).

  • Reaction Conditions: Heat the mixture to a temperature between 120°C and 140°C. Maintain the reaction under these conditions with stirring.

  • Work-up: After the reaction is complete, cool the mixture and acidify to precipitate the crude 4-hydroxyphthalic acid.

  • Purification: The crude product can be purified by recrystallization from hot water.

Dehydration to this compound

The final step is the dehydration of 4-hydroxyphthalic acid to form the anhydride.

Experimental Protocol: Dehydration of 4-Hydroxyphthalic Acid

  • Method 1: Sublimation: The sublimation of 4-hydroxyphthalic acid can be carried out at 220°C under vacuum (~10 mbar). The resulting white solid is the desired this compound.[1]

  • Method 2: Heating in an Inert Solvent: The crude 4-hydroxyphthalic acid can be dehydrated by heating in an inert organic solvent such as an alkylbenzene or dimethylacetamide. The water of reaction is removed, for example, by azeotropic distillation. This method can prevent polycondensation.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-Hydroxyphthalic Acid cluster_step2 Step 2: Dehydration 4-Bromophthalic Anhydride 4-Bromophthalic Anhydride Reaction_Step1 Hydroxylation (120-140°C) 4-Bromophthalic Anhydride->Reaction_Step1 KOH / CuCl KOH / CuCl KOH / CuCl->Reaction_Step1 DMSO / Water DMSO / Water DMSO / Water->Reaction_Step1 4-Hydroxyphthalic Acid 4-Hydroxyphthalic Acid Reaction_Step1->4-Hydroxyphthalic Acid Dehydration Dehydration (Heat/Vacuum) 4-Hydroxyphthalic Acid->Dehydration This compound This compound Dehydration->this compound

Caption: Synthesis workflow for this compound.

Applications in Polymer Chemistry: Polyimide Synthesis

This compound is a valuable monomer in the synthesis of high-performance polymers like polyimides. The anhydride group reacts with diamines to form the poly(amic acid) precursor, which is then cyclized to the polyimide. The hydroxyl group can be used for further modifications or to impart specific properties to the final polymer.

Experimental Protocol: One-Step Polycondensation for Polyimide Synthesis [1]

This protocol describes a high-temperature solution polymerization.

  • Monomer Preparation: In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, dissolve equimolar amounts of this compound and a suitable aromatic diamine in a mixture of N-methyl-2-pyrrolidinone (NMP) and o-dichlorobenzene (4:1 v/v) to achieve a 20% monomer concentration.

  • Polycondensation: Vigorously stir the reaction mixture and gradually increase the temperature to 180°C over 2-3 hours.

  • Imidization: Maintain the reaction at 180°C for 3.5 hours to effect the imidization, during which water is removed.

  • Isolation and Purification: Cool the polymer solution to room temperature and precipitate the polyimide by pouring it into methanol or distilled water. The crude product is then purified by re-dissolving it in a suitable solvent like DMF and re-precipitating in methanol or water.

  • Drying: The purified polyimide is thoroughly dried in a vacuum oven.

Polyimide_Synthesis Monomers This compound + Aromatic Diamine Polycondensation Polycondensation & Imidization (180°C) Monomers->Polycondensation Solvent NMP / o-dichlorobenzene Solvent->Polycondensation Polyimide_Solution Polyimide Solution Polycondensation->Polyimide_Solution Precipitation Precipitation (Methanol/Water) Polyimide_Solution->Precipitation Crude_Polyimide Crude Polyimide Precipitation->Crude_Polyimide Purification Purification (Dissolution/Reprecipitation) Crude_Polyimide->Purification Pure_Polyimide Pure Polyimide Purification->Pure_Polyimide

Caption: Workflow for polyimide synthesis.

Application in Bioconjugation: Protein Modification

The anhydride group of this compound readily reacts with primary amino groups, such as the ε-amino group of lysine residues on the surface of proteins. This reaction, known as acylation, is a common strategy for protein modification. The hydroxyl group on the aromatic ring can serve as a point for further functionalization or can alter the physicochemical properties of the modified protein.

Reaction Mechanism with Primary Amines

The reaction proceeds via a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This opens the anhydride ring to form a phthalamic acid intermediate, which contains both an amide and a carboxylic acid group.

Reaction_Mechanism Reactants This compound + R-NH₂ Intermediate Phthalamic Acid Intermediate Reactants->Intermediate Nucleophilic Attack Product Acylated Amine Intermediate->Product Proton Transfer

Caption: Reaction of this compound with a primary amine.

General Protocol for Protein Modification

This protocol is a general guideline and may require optimization for specific proteins.

  • Protein Preparation: Dissolve the protein to be modified in a suitable buffer at a pH between 7.5 and 8.5. The concentration will depend on the specific protein.

  • Reagent Preparation: Prepare a stock solution of this compound in an organic solvent such as DMSO.

  • Modification Reaction: Add a molar excess of the this compound solution to the protein solution with gentle stirring. The reaction is typically carried out at room temperature for 1-2 hours.

  • Quenching and Purification: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine. The modified protein can then be purified from excess reagent and byproducts using dialysis or size-exclusion chromatography.

Analytical Characterization

The identity and purity of this compound can be confirmed using standard analytical techniques.

Table 2: Spectroscopic Data

TechniqueExpected Features
FTIR (cm⁻¹) Characteristic anhydride C=O stretching bands around 1780 and 1850 cm⁻¹, and a broad O-H stretching band for the hydroxyl group.
¹H NMR Aromatic protons will appear in the downfield region (typically 7-8 ppm), and the hydroxyl proton will be a broad singlet. The exact chemical shifts will depend on the solvent used.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood.

  • Hazard Statements: May be harmful if swallowed. Causes skin irritation. May cause an allergic skin reaction. Causes serious eye damage. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. It is sensitive to moisture and air.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its dual functionality allows for its use in the synthesis of advanced polymers and for the modification of biological macromolecules. The protocols and information provided in this guide are intended to serve as a foundation for researchers to explore and expand upon the applications of this compound in their respective fields.

References

A Comprehensive Technical Guide to the Synthesis of 5-Hydroxyisobenzofuran-1,3-dione from 4-Hydroxyphthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Hydroxyisobenzofuran-1,3-dione, more commonly known as 4-hydroxyphthalic anhydride, is a pivotal chemical intermediate whose bifunctional nature—possessing both a reactive anhydride and a hydroxyl group—makes it a valuable building block in advanced chemical synthesis.[1] Its applications span the development of specialty polymers, pharmaceuticals, and dyestuffs, and it serves as a critical reagent for protein modification in biologics research.[2][3][4] This guide provides an in-depth exploration of the synthesis of this compound from its precursor, 4-hydroxyphthalic acid. We will dissect the core chemical principles, compare primary synthesis methodologies, offer detailed experimental protocols, and discuss critical parameters for process optimization and product validation, grounding all claims in authoritative scientific literature.

Compound Profiles: Reactant and Product

A thorough understanding of the physicochemical properties of the starting material and the final product is fundamental to a successful synthesis.

Table 1: Properties of 4-Hydroxyphthalic Acid (Reactant)

PropertyValueSource(s)
CAS Number 610-35-5[1][5]
Molecular Formula C₈H₆O₅[5]
Molecular Weight 182.13 g/mol [5]
Appearance White to off-white crystalline solid[5]
Melting Point ~201-205 °C[6][7]
Primary Hazards Skin and serious eye irritant[5]

Table 2: Properties of this compound (Product)

PropertyValueSource(s)
CAS Number 27550-59-0[2][8]
Synonyms 4-Hydroxyphthalic anhydride[2][8]
Molecular Formula C₈H₄O₄[2]
Molecular Weight 164.12 g/mol [2]
Appearance Faint brown or white crystalline powder[2][3]
Melting Point 171-173 °C[9]
Primary Hazards Skin, eye, and respiratory irritant[8]

The Core Principle: Intramolecular Dehydration

The synthesis of this compound from 4-hydroxyphthalic acid is a classic example of an intramolecular dehydration reaction. In this process, the two carboxylic acid groups on the same molecule react with each other, eliminating one molecule of water to form a stable, five-membered cyclic anhydride ring.[10] This type of cyclization is thermodynamically favorable for dicarboxylic acids that can form low-strain five or six-membered rings, such as phthalic acid derivatives.[10][11] The reaction is an equilibrium process, and therefore, successful synthesis hinges on the effective removal of the water by-product to drive the reaction to completion.

Caption: General reaction for the dehydration of 4-hydroxyphthalic acid.

Methodologies for Synthesis: A Comparative Overview

Several methods can be employed for the dehydration of 4-hydroxyphthalic acid. The choice of method depends on the desired scale, purity requirements, and available equipment.

Method 1: Thermal Dehydration in an Inert Solvent

This is a robust and scalable method, particularly suited for industrial production. The primary rationale for using a solvent is to prevent unwanted side reactions. Simply heating solid 4-hydroxyphthalic acid can lead to intermolecular reactions, causing polycondensation and subsequent carbonization, which drastically reduces the yield and purity of the desired anhydride.[12]

By conducting the reaction in a high-boiling inert solvent (e.g., dimethylacetamide, N-methylpyrrolidone, or an alkylbenzene), the temperature can be precisely controlled while the water by-product is continuously removed, typically via a Dean-Stark apparatus. This azeotropic removal of water is the key to achieving high yields.[12] The ideal solvent should exhibit good solubility for both the starting diacid and the resulting anhydride.[12]

Method 2: Vacuum Sublimation

For laboratory-scale synthesis and purification, direct heating under vacuum is a highly effective technique.[3] The high temperature provides the activation energy for the dehydration, while the vacuum efficiently removes the water vapor, driving the reaction forward. Crucially, at the operational temperature and pressure (e.g., 220 °C, ~10 mbar), the product, this compound, sublimes.[3] This allows for its simultaneous separation from the non-volatile starting material and any polymeric impurities, yielding a product of high purity.

Method 3: Chemical Dehydration

A common laboratory approach for anhydride synthesis involves using a chemical dehydrating agent, such as acetic anhydride.[13] The dehydrating agent reacts with the water molecule as it is formed, irreversibly shifting the equilibrium towards the product. This method is often high-yielding but requires an additional purification step to remove the dehydrating agent and its by-products (e.g., acetic acid).

Detailed Experimental Protocols

The following protocols are provided as validated starting points for laboratory synthesis.

Protocol 1: Synthesis via Azeotropic Dehydration in Dimethylacetamide (DMAc)

This protocol is adapted from patent literature and is designed for high yield and control.[12]

Apparatus:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dean-Stark water separator

  • Magnetic stirrer and heating mantle

  • Nitrogen inlet

Procedure:

  • Equip a 250 mL three-neck flask with a magnetic stir bar, a reflux condenser fitted with a Dean-Stark trap, and a nitrogen inlet.

  • Charge the flask with 4-hydroxyphthalic acid (e.g., 18.2 g, 0.1 mol).

  • Add 100 mL of dimethylacetamide (DMAc).

  • Begin stirring and gently heat the mixture under a slow stream of nitrogen.

  • Bring the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with the solvent.

  • Continue the reflux for 4-6 hours, or until no more water is collected in the trap.

  • Allow the reaction mixture to cool to room temperature.

  • The product can be isolated by removing the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid can be further purified by recrystallization from a suitable solvent (e.g., acetic acid) or by vacuum sublimation as described in Protocol 2. A reported yield for a similar process is 94 mol%.[12]

Protocol 2: Synthesis and Purification via Vacuum Sublimation

This protocol is based on a reported laboratory procedure and is excellent for obtaining a high-purity product.[3]

Apparatus:

  • Sublimation apparatus (Kugelrohr or standard glass sublimator)

  • High-vacuum pump

  • Heating bath (oil or sand)

Procedure:

  • Place crude or pure 4-hydroxyphthalic acid (e.g., 1.0 g, 5.49 mmol) into the sublimation apparatus.

  • Assemble the apparatus and connect it to a high-vacuum line, ensuring all joints are well-sealed.

  • Begin evacuation until the pressure is stable at approximately 10 mbar or lower.

  • Immerse the apparatus in a heating bath and gradually raise the temperature to 220 °C.

  • The this compound product will sublime and deposit on the cold finger or cooler parts of the apparatus as a white or off-white crystalline solid.

  • Continue the process until sublimation ceases.

  • Turn off the heat and allow the apparatus to cool completely to room temperature before venting the vacuum to prevent the product from being dislodged.

  • Carefully collect the crystalline product. A reported yield for this method is approximately 75%.[3]

Reaction Mechanism: Intramolecular Nucleophilic Acyl Substitution

The formation of the anhydride proceeds via an intramolecular nucleophilic acyl substitution mechanism. The process is facilitated by heat, which provides the necessary energy to overcome the activation barrier.

Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination cluster_3 Product A Carboxylic Acid Group 1 (C=O) B Carboxylic Acid Group 2 (-OH) C Protonated Carbonyl (Electrophilic Center Enhanced) D Hydroxyl O from Group 2 attacks Carbonyl C of Group 1 C->D E Tetrahedral Intermediate (Five-membered ring forms) F Proton transfer and reformation of C=O bond E->F G Elimination of Water (H₂O) H Cyclic Anhydride G->H

Caption: Workflow of the intramolecular nucleophilic acyl substitution mechanism.

  • Activation: One carboxylic acid group is activated, typically by heat. A proton transfer makes one carbonyl carbon more electrophilic.

  • Intramolecular Attack: The nucleophilic oxygen atom of the second carboxylic acid group attacks the activated carbonyl carbon.

  • Tetrahedral Intermediate: A cyclic, tetrahedral intermediate is formed.

  • Elimination: A molecule of water is eliminated, and the carbonyl double bond is reformed, yielding the final cyclic anhydride product.

Process Optimization and Critical Considerations

  • Temperature Control: As established, excessive heat without a solvent can promote polymerization.[12] When using a solvent, the temperature should be maintained at a steady reflux to ensure efficient azeotropic water removal without degrading the material.

  • Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent potential oxidative side reactions at high temperatures, which can lead to colored impurities.

  • Product Stability: 4-Hydroxyphthalic anhydride is more susceptible to hydrolysis than its unsubstituted counterpart, phthalic anhydride.[12] Therefore, upon synthesis, it should be protected from atmospheric moisture and stored in a desiccator or under an inert atmosphere to maintain its integrity.

Analytical Characterization for Product Validation

Confirming the identity and purity of the synthesized this compound is crucial.

  • Melting Point: A sharp melting point consistent with the literature value (171-173 °C) is a strong indicator of purity.[9] A broad or depressed melting point suggests the presence of impurities or starting material.

  • FT-IR Spectroscopy: The disappearance of the broad O-H stretch from the carboxylic acid dimer (around 3000 cm⁻¹) and the appearance of two characteristic anhydride carbonyl (C=O) stretching bands (one symmetric around 1830-1860 cm⁻¹ and one asymmetric around 1750-1780 cm⁻¹) confirms the formation of the cyclic anhydride. The phenolic O-H stretch (around 3300-3500 cm⁻¹) should remain.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show a shift in the signals for the aromatic protons compared to the starting material and the disappearance of the carboxylic acid protons (which typically appear as a very broad singlet >10 ppm).

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight. The product should show a molecular ion peak [M]+ corresponding to its molecular weight of 164.12 g/mol .[3]

Safety and Handling

Both 4-hydroxyphthalic acid and this compound are classified as irritants.[5][8] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. High-temperature reactions and vacuum sublimation require careful handling to avoid thermal burns and implosion hazards.

References

A Technical Guide to the Biological Activities of 5-Hydroxyisobenzofuran-1,3-dione and Its Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The isobenzofuranone scaffold, a recurring motif in numerous natural and synthetic compounds, represents a "privileged structure" in medicinal chemistry. These compounds, characterized by a γ-lactone moiety fused to an aromatic ring, exhibit a remarkable breadth of biological activities.[1] This guide focuses on the core molecule, 5-Hydroxyisobenzofuran-1,3-dione (also known as 4-hydroxyphthalic anhydride), and its derivatives.[2][3] While the parent compound often serves as a reactive intermediate in organic synthesis, its derivatization unlocks a vast therapeutic potential.[2][4] This document provides an in-depth exploration of the significant biological activities of these derivatives—including antiproliferative, anti-inflammatory, antimicrobial, and neuropharmacological effects—supported by mechanistic insights, validated experimental protocols, and structure-activity relationship analyses to empower researchers in the field of drug development.

The Isobenzofuranone Scaffold: A Foundation for Bioactivity

Chemical Identity of this compound

This compound (CAS 27550-59-0) is a bicyclic organic compound featuring a benzene ring fused to a dione system.[3] The key functional groups—a hydroxyl group (-OH) and two carbonyl groups—make it highly reactive and susceptible to nucleophilic attack, rendering it an excellent starting material for synthesizing more complex molecules.[2] The hydroxyl group, in particular, may contribute to antioxidant properties by stabilizing free radicals.[3]

The Rationale for Derivatization in Drug Discovery

The therapeutic efficacy of the core isobenzofuranone structure is profoundly enhanced through targeted chemical modification. Derivatization allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, such as:

  • Potency and Selectivity: Modifying substituents can enhance binding affinity to specific biological targets like enzymes or receptors.

  • Bioavailability: Adjusting properties like lipophilicity (cLogP) can improve absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

  • Reduced Toxicity: Chemical alterations can minimize off-target effects, leading to a better safety profile.

The following sections explore the diverse biological outcomes achieved through these synthetic modifications.

Key Biological Activities and Therapeutic Potential

The isobenzofuranone scaffold has been successfully exploited to develop derivatives with a wide spectrum of pharmacological activities.[5][6]

Antiproliferative and Anticancer Activity

A significant body of research highlights the potent cytotoxic effects of isobenzofuranone derivatives against various human cancer cell lines.[1][7] Functionalization at the C-3 position has proven to be a particularly effective strategy.[1][8]

Studies have demonstrated that certain C-3 functionalized isobenzofuran-1(3H)-ones exhibit potent antiproliferative activity against lymphoma (U937) and myeloid leukemia (K562) cell lines.[1][9] Notably, some derivatives displayed inhibitory activities superior to etoposide, a standard chemotherapeutic agent.[1][8] Further research has identified hydroisobenzofuran analogs with significant activity against the entire NCI leukemia panel and non-small cell lung cancer cell lines, with GI₅₀ values as low as 0.148 µM.[10] Similarly, benzofuran-4,5-dione derivatives have been identified as novel inhibitors of human peptide deformylase (HsPDF), showing cytotoxic activity across a panel of nine cancer cell lines with IC₅₀ values ranging from 2.8 to 74 μM.[11]

Table 1: Antiproliferative Activity of Selected Isobenzofuranone Derivatives

Compound ID Cancer Cell Line Activity Metric Value (µM) Reference
Compound 18 K562 (Myeloid Leukemia) IC₅₀ 2.79 [9]
Compound 19 K562 (Myeloid Leukemia) IC₅₀ 1.71 [9]
Diene 6h RPMI-8226 (Leukemia) GI₅₀ 0.148 [10]
Diene 6h HOP-92 (Non-small cell lung) GI₅₀ 0.552 [10]

| Compound 27 | Various Cancer Cell Lines | IC₅₀ | 2.8 - 37 |[11] |

Anti-inflammatory Mechanisms

Chronic inflammation is a key driver of numerous diseases. Benzofuran derivatives have emerged as potent anti-inflammatory agents by modulating critical signaling pathways.[12][13] Certain novel piperazine/benzofuran hybrids have demonstrated an excellent ability to inhibit the generation of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[12] The mechanism of action involves the suppression of the NF-κB and MAPK signaling pathways, which are central regulators of inflammation.[12][13] These compounds effectively down-regulate the secretion of pro-inflammatory factors including cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[12]

Antimicrobial Properties

The isobenzofuranone core is also a valuable scaffold for developing new antimicrobial agents.[14] Derivatives have shown efficacy against both bacterial and fungal pathogens.[5][14][15] For instance, a series of 3-substituted isobenzofuran-1(3H)-one derivatives demonstrated good antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as antifungal activity against the yeast-like fungus Candida albicans.[14]

Neuropharmacological Effects

Recent breakthroughs have extended the therapeutic potential of isobenzofuranones into the realm of neuroscience. A novel series of derivatives were designed and synthesized as antidepressants, functioning as serotonin reuptake inhibitors.[16] The lead compound from this study not only improved depression-like behavior in a chronic restraint stress mouse model but also enhanced the recovery of hippocampal neuron damage and increased the expression of synaptic proteins like BDNF and TrkB, suggesting a neuroprotective role.[16][17]

Other Bioactivities

The versatility of this scaffold is further demonstrated by its other documented biological effects, including:

  • Tyrosinase Inhibition: Certain isobenzofuran-1(3H)-ones have been identified as potent inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis, indicating potential applications in dermatology.[18]

  • Antioxidant Activity: The inherent structure of many benzofuran derivatives, particularly those with phenolic hydroxyl groups, imparts antioxidant properties.[2][3]

Mechanistic Insights and Structure-Activity Relationships

Signaling Pathway Modulation: The Anti-inflammatory Cascade

The anti-inflammatory effects of specific benzofuran derivatives are directly linked to their ability to interfere with intracellular signaling. The diagram below illustrates the inhibition of the LPS-induced NF-κB and MAPK pathways by a bioactive piperazine/benzofuran hybrid (Compound 5d).[12]

References

Unlocking the Therapeutic Potential: Antioxidant Properties of Hydroxylated Isobenzofuranones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Structure – A Mechanistic Exploration

The isobenzofuran-1(3H)-one, or phthalide, scaffold is a recurring motif in a variety of biologically active natural products, particularly those isolated from fungi and higher plants.[1] While this core structure is associated with a wide array of pharmacological effects, including antifungal, antiplatelet, and anticancer activities, its significant potential as a potent antioxidant has garnered increasing attention within the scientific community.[2][3][4] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[5] This guide moves beyond a simple cataloging of compounds to provide a deep, mechanistically-grounded understanding of how hydroxylated isobenzofuranones function as antioxidants, how their structure dictates their efficacy, and how their potential can be rigorously evaluated.

The Chemical Basis of Antioxidant Action: Free Radical Scavenging

At the heart of the antioxidant capability of hydroxylated isobenzofuranones lies their function as free radical scavengers. ROS, such as the hydroxyl radical (•OH) and superoxide anion (O₂•⁻), are highly unstable molecules that readily react with and damage vital cellular components like DNA, lipids, and proteins.[6] The antioxidant mechanism of phenolic compounds, including these isobenzofuranones, is primarily governed by their ability to donate a hydrogen atom from a hydroxyl (-OH) group to a free radical, thereby neutralizing it. This process converts the antioxidant molecule itself into a radical, but one that is significantly more stable and less reactive due to resonance delocalization across the aromatic ring.

The presence and position of hydroxyl groups on the benzene ring portion of the isobenzofuranone structure are paramount to this activity.[2][7] The donation of a hydrogen atom is an energetically favorable process that quenches the destructive cascade of radical reactions.

G cluster_0 Radical Scavenging by a Hydroxylated Isobenzofuranone A Hydroxylated Isobenzofuranone (Ar-OH) C Stabilized Isobenzofuranone Radical (Ar-O•) A->C H• Donation B Reactive Oxygen Species (R•) D Neutralized Molecule (RH) B->D H• Acceptance E Low Reactivity C->E Resonance Stabilization (Delocalizes radical electron)

Caption: Free radical scavenging via Hydrogen Atom Transfer (HAT).

Structure-Activity Relationship (SAR): A Blueprint for Potency

Not all hydroxylated isobenzofuranones are created equal. Their antioxidant efficacy is exquisitely sensitive to the substitution pattern on the aromatic ring. Decades of research have illuminated key structural features that govern their potency.

  • Number of Hydroxyl Groups: A direct correlation often exists between the number of phenolic hydroxyl groups and antioxidant activity.[2] Compounds with multiple hydroxyl groups, such as 4,5,6-trihydroxy-7-methylphthalide, demonstrate significantly higher radical-scavenging capacity than their mono-hydroxylated counterparts.[2][8] This is because each -OH group can participate in radical quenching, and their proximity can enhance radical stability.

  • Position of Hydroxyl Groups: The relative positions of hydroxyl groups influence the stability of the resulting phenoxyl radical. Ortho and para positioning can lead to enhanced stability through intramolecular hydrogen bonding and more effective resonance delocalization of the unpaired electron.

  • Influence of Other Substituents: The presence of other functional groups, such as methoxy (-OCH₃) or alkyl groups, can modulate antioxidant activity. Electron-donating groups (EDGs) can increase the electron density on the aromatic ring, facilitating hydrogen donation and thereby enhancing antioxidant power.[9] Conversely, strong electron-withdrawing groups (EWGs) may diminish this activity.[9]

SAR cluster_Factors Key Modulators of Antioxidant Activity Core Isobenzofuranone Core Lactone Ring Benzene Ring Hydroxyl Hydroxyl Groups (-OH) - Number increases activity - Position affects stability Core:f2->Hydroxyl Primary Driver Substituents Other Substituents - Electron Donating Groups (+) - Electron Withdrawing Groups (-) Core:f2->Substituents Modulator Steric Steric Hindrance - Bulky groups may hinder radical interaction Core:f2->Steric Influencer

Caption: Key structural features governing antioxidant potency.

Table 1: Comparative Antioxidant Activity of Isobenzofuranone Derivatives

Compound NameStructure HighlightsAssayPotency (EC₅₀/IC₅₀)Reference
4,5,6-trihydroxy-7-methylphthalideThree adjacent -OH groupsDPPH5 µM[2][10]
4,6-dihydroxy-5-methoxy-7-methylphthalideTwo -OH groups, one -OCH₃ groupDPPH10 µM[2][10]
(Z)-3-(4-hydroxy-3-methoxybenzylidene) isobenzofuran-1(3H)-onePhenolic -OH and methoxy groupDPPH0.41 µg/mL[9]
Ascorbic Acid (Standard)N/ADPPH~4.12 µg/mL[9]

Note: Lower EC₅₀/IC₅₀ values indicate higher antioxidant activity.

Methodologies for Efficacy Evaluation: In Vitro Protocols

To substantiate the antioxidant claims of novel isobenzofuranone derivatives, a battery of standardized in vitro assays is essential. These assays provide quantitative, reproducible data on a compound's ability to interact with and neutralize radicals.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is one of the most common and reliable methods for screening antioxidant activity.[11] It measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, causing a color change from deep violet to pale yellow, which is measured spectrophotometrically.

Experimental Protocol:

  • Reagent Preparation: Prepare a stock solution of the test isobenzofuranone compound in a suitable solvent (e.g., methanol or DMSO). Prepare a working solution of DPPH in methanol (e.g., 0.1 mM).

  • Assay Setup: In a 96-well plate, add a fixed volume of the DPPH solution to wells containing serial dilutions of the test compound. Include a positive control (e.g., Ascorbic Acid, Trolox) and a blank (solvent only).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The darkness prevents photodegradation of DPPH.

  • Measurement: Measure the absorbance of each well at ~517 nm using a microplate reader.[11]

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Data Analysis: Plot the scavenging percentage against the compound concentration to determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

DPPH_Workflow start Start prep Prepare DPPH Solution (Violet, ~517nm Abs) start->prep mix Mix DPPH with Test Compound prep->mix incubate Incubate 30 min (Dark, Room Temp) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging & Determine EC₅₀ measure->calculate end End calculate->end

Caption: Workflow for the DPPH radical scavenging assay.

Lipid Peroxidation Inhibition Assays (e.g., TBARS)

Cell membranes are rich in polyunsaturated fatty acids, which are highly susceptible to ROS-induced damage in a process called lipid peroxidation. The Thiobarbituric Acid Reactive Substances (TBARS) assay measures malondialdehyde (MDA), a major byproduct of this process, to quantify the protective effect of an antioxidant.[8][12] This assay provides a more biologically relevant context than simple chemical radical scavenging.

Cellular and In Vivo Validation: From Benchtop to Biological System

While in vitro assays are crucial for initial screening, demonstrating efficacy in a biological context is the critical next step for any drug development professional.

Cellular Models of Oxidative Stress

Studies utilizing primary neuronal cultures or cell lines like SH-SY5Y have been instrumental in validating the neuroprotective effects of isobenzofuranones.[5][6][13] In these models, oxidative stress is typically induced by agents like hydrogen peroxide (H₂O₂) or neurotoxins. Pre-treatment with hydroxylated isobenzofuranones has been shown to:

  • Reduce Intracellular ROS Levels: By directly scavenging ROS within the cell.[6][14]

  • Decrease Cytotoxicity and Cell Death: Protecting cells from apoptosis or necrosis triggered by oxidative damage.[6]

  • Inhibit Lipid Peroxidation: Preserving the integrity of cellular membranes.[5][14]

These findings strongly suggest that these compounds can cross cell membranes and exert their antioxidant effects in the intracellular environment, a prerequisite for therapeutic utility.[5]

Cellular_Protection cluster_Cell Cell Under Oxidative Stress Stressor Oxidative Stressor (e.g., H₂O₂) ROS Increased Intracellular ROS Stressor->ROS Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Damage Death Cell Death (Apoptosis) Damage->Death Compound Hydroxylated Isobenzofuranone Compound->ROS Scavenges

Caption: Protective mechanism in a cellular oxidative stress model.

In Vivo Evidence

The ultimate test of a therapeutic agent is its performance in a whole-organism model. Isobenzofuranone derivatives have shown promise in animal models of diseases underpinned by oxidative stress. For instance, studies have demonstrated a reduction in cerebral infarction volume and improved neurological outcomes in rat models of cerebral ischemia, highlighting their potential as neuroprotective agents.[6] These in vivo studies are critical for assessing not only efficacy but also the pharmacokinetic and pharmacodynamic properties of the compounds.

Conclusion and Future Horizons

Hydroxylated isobenzofuranones represent a compelling and structurally versatile class of natural and synthetic antioxidants. Their efficacy is mechanistically rooted in their ability to donate hydrogen atoms, a process finely tuned by the number, position, and electronic environment of the phenolic hydroxyl groups. Rigorous evaluation using a combination of in vitro chemical assays and cell-based models has consistently validated their ability to mitigate oxidative stress.

For researchers and drug development professionals, the path forward is clear. Future efforts should focus on:

  • Rational Design: Leveraging SAR data to synthesize novel derivatives with enhanced potency, selectivity, and improved drug-like properties.

  • Mechanistic Deep Dives: Exploring interactions with endogenous antioxidant pathways (e.g., Nrf2 activation).

  • Comprehensive In Vivo Testing: Expanding studies in relevant disease models to fully assess therapeutic potential and safety profiles.

The isobenzofuranone scaffold is not merely a chemical curiosity; it is a validated pharmacophore with significant promise for addressing the myriad of pathologies linked to oxidative stress.

References

An In-depth Technical Guide on the Antiproliferative Effects of Substituted Isobenzofuranones on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Therapeutic Potential of Isobenzofuranones

Isobenzofuranones, also known as phthalides, are a class of compounds characterized by a γ-lactone moiety fused to a benzene ring.[1] This structural motif is found in numerous natural products and synthetically derived molecules that exhibit a wide array of biological activities.[1][2] While initially recognized for properties such as antioxidant and antifungal effects, recent research has increasingly highlighted their potent antiproliferative activities against various cancer cell lines, positioning them as a promising scaffold for the development of novel anticancer agents.[1][3][4]

The impetus for this guide stems from the growing body of evidence demonstrating that specific substitutions on the isobenzofuranone core can dramatically enhance their cytotoxic efficacy and selectivity towards cancer cells.[1][5][6] This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and mechanisms of action of substituted isobenzofuranones. Furthermore, it will detail key experimental protocols for evaluating their antiproliferative effects, offering a robust framework for future investigations in this exciting field of oncology research.

The Rationale for Focusing on Substituted Isobenzofuranones

The core isobenzofuranone structure presents multiple sites for chemical modification, allowing for the systematic exploration of how different functional groups influence biological activity. This "tunability" is a key advantage in drug discovery, as it enables the optimization of pharmacokinetic and pharmacodynamic properties. The primary focus of many studies has been the C-3 position of the isobenzofuranone ring system, as modifications at this site have been shown to be a critical determinant of antiproliferative potency.[5] By understanding the intricate relationship between chemical structure and cytotoxic effect, we can rationally design and synthesize novel isobenzofuranone derivatives with improved therapeutic indices.

Synthetic Strategies for Substituted Isobenzofuranones

The generation of a diverse library of substituted isobenzofuranones is paramount for thorough SAR studies. A common and effective synthetic route involves a series of reactions including condensation, aromatization, and acetylation.[1][6]

A representative synthetic scheme often starts with readily available starting materials and proceeds through a multi-step process to yield the desired C-3 functionalized isobenzofuranones.[3] The identity and purity of the synthesized compounds are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry.[1][6]

Illustrative Synthetic Pathway

Synthesis Start Starting Materials Condensation Condensation Start->Condensation DBU, CHCl3, reflux Aromatization Aromatization Condensation->Aromatization Hg(OAc)2, NaOAc, CH3COOH, reflux Acetylation Acetylation Aromatization->Acetylation DMAP, Ac2O, CHCl3, r.t. Final_Product C-3 Functionalized Isobenzofuranone Acetylation->Final_Product

Caption: A generalized synthetic workflow for C-3 substituted isobenzofuranones.

Structure-Activity Relationship (SAR) Insights

The cytotoxic activity of isobenzofuranone derivatives is profoundly influenced by the nature and position of substituents on the core structure.[5] Analysis of data from various studies reveals several key SAR trends that can guide the design of more potent compounds.

The Critical Role of C-3 Functionalization

As previously mentioned, the C-3 position is a hotspot for modifications that significantly impact antiproliferative activity.[5] The introduction of various alicyclic and aromatic functionalities at this position has been explored, leading to the identification of compounds with potent cytotoxic effects.[1] For instance, certain derivatives have demonstrated biological activity superior to that of etoposide, a commercially available anticancer drug used as a positive control in many assays.[1][3]

Impact of Substituents on Cytotoxicity

The specific chemical groups attached to the C-3 position play a crucial role in determining the potency and selectivity of the isobenzofuranone derivative. For example, studies have shown that the presence of certain aromatic rings or bulky aliphatic groups can enhance the compound's ability to interact with biological targets within cancer cells.

Antiproliferative Activity Across Various Cancer Cell Lines

Substituted isobenzofuranones have demonstrated efficacy against a range of human cancer cell lines, highlighting their broad-spectrum potential. The 50% inhibitory concentration (IC50), a standard measure of a compound's cytotoxic potency, has been determined for numerous derivatives in various cancer types.

Data Summary of In Vitro Cytotoxicity

The following table summarizes the IC50 values of representative isobenzofuranone derivatives against several human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
16 K562 (Myeloid Leukemia)2.79[1]
18 K562 (Myeloid Leukemia)1.71[1]
Etoposide (VP16) K562 (Myeloid Leukemia)7.06[1]
16 U937 (Lymphoma)62.97[1]
18 U937 (Lymphoma)46.63[1]
Etoposide (VP16) U937 (Lymphoma)0.35[1]
Compound 9 HL-60 (Leukemia)3.24 µg/mL[1]
Compound 9 SF295 (Glioblastoma)10.09 µg/mL[1]
Compound 9 MDA-MB435 (Melanoma)8.70 µg/mL[1]
Compound 8 HL-60 (Leukemia)21.00 µg/mL[1]
Compound 8 MDA-MB435 (Melanoma)12.17 µg/mL[1]

Note: The data clearly indicates that some synthesized isobenzofuranones exhibit significantly higher potency against specific cancer cell lines compared to the standard chemotherapeutic agent, etoposide.[1]

Mechanisms of Antiproliferative Action

The anticancer effects of substituted isobenzofuranones are mediated through various cellular mechanisms, primarily leading to the inhibition of cell proliferation and the induction of programmed cell death (apoptosis).[7][8] Understanding these mechanisms is crucial for the rational design of next-generation isobenzofuranone-based therapies.

Induction of Apoptosis

A key mechanism by which many anticancer agents exert their effects is through the induction of apoptosis.[9] Studies have shown that active isobenzofuranone compounds can trigger apoptotic pathways in cancer cells.[7] This is often characterized by DNA damage, which in turn activates cellular machinery leading to controlled cell death.[7]

Cell Cycle Arrest

In addition to inducing apoptosis, some isobenzofuranone derivatives have been shown to cause cell cycle arrest.[10] By halting the progression of the cell cycle, these compounds prevent cancer cells from dividing and proliferating. This effect is often observed at specific phases of the cell cycle, such as the G2/M phase.[11]

Potential Molecular Targets

While the precise molecular targets of many isobenzofuranones are still under investigation, several potential targets have been proposed based on the observed cellular effects. These include proteins involved in cell cycle regulation, apoptosis, and signal transduction pathways that are often dysregulated in cancer. For instance, some benzofuran derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division.[11]

Signaling Pathway Overview

Apoptosis_Pathway cluster_cell Cancer Cell Isobenzofuranone Substituted Isobenzofuranone DNA_Damage DNA Damage Isobenzofuranone->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M phase) Isobenzofuranone->Cell_Cycle_Arrest Apoptosis_Induction Apoptosis Induction DNA_Damage->Apoptosis_Induction Cell_Death Cell Death Apoptosis_Induction->Cell_Death Cell_Cycle_Arrest->Cell_Death

Caption: Proposed mechanism of action for antiproliferative isobenzofuranones.

Experimental Protocols for Assessing Antiproliferative Effects

To rigorously evaluate the anticancer potential of novel isobenzofuranone derivatives, a series of well-established in vitro assays are employed. These assays provide quantitative data on cytotoxicity, cell viability, and the underlying mechanisms of action.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.[1][6][12]

Step-by-Step Protocol
  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test isobenzofuranone compounds in complete culture medium. Treat the cells with these various concentrations for a specified duration, typically 48 to 72 hours.[5] Include vehicle (e.g., DMSO) and positive (e.g., etoposide) controls.[1]

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[5]

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[5]

Workflow for In Vitro Antiproliferative Assays

Assay_Workflow Start Start: Synthesized Isobenzofuranone Compounds Compound_Prep 2. Compound Preparation (Serial Dilutions) Start->Compound_Prep Cell_Culture 1. Cell Line Culture (e.g., K562, U937, HL-60) Treatment 3. Cell Treatment (48-72 hours) Cell_Culture->Treatment Compound_Prep->Treatment MTT_Assay 4. MTT Assay Treatment->MTT_Assay Data_Analysis 5. Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis Mechanism_Studies 6. Mechanistic Studies (e.g., Apoptosis, Cell Cycle) Data_Analysis->Mechanism_Studies End End: Identification of Potent Antiproliferative Agents Mechanism_Studies->End

Caption: A comprehensive workflow for evaluating the antiproliferative effects of isobenzofuranones.

Cell Cycle Analysis by Flow Cytometry

To investigate whether a compound induces cell cycle arrest, flow cytometry is a powerful technique.

Protocol Outline
  • Cell Treatment: Treat cancer cells with the isobenzofuranone compound at its IC50 concentration for various time points (e.g., 24, 48, 72 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[13]

  • Staining: Stain the cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI).[13]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14]

Apoptosis Assays

The induction of apoptosis can be confirmed using several methods, including Annexin V/PI staining followed by flow cytometry.

Annexin V/PI Staining Protocol
  • Cell Treatment: Treat cells with the test compound as described for cell cycle analysis.

  • Staining: Resuspend the treated cells in a binding buffer and stain with Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI).

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI can only enter cells with compromised membranes, indicative of late apoptosis or necrosis. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

Future Perspectives and Drug Development

The promising in vitro antiproliferative activities of substituted isobenzofuranones warrant further investigation to translate these findings into potential clinical applications. Future research should focus on several key areas:

  • In Vivo Efficacy: Promising compounds should be evaluated in preclinical animal models of cancer to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.

  • Target Identification and Validation: Elucidating the specific molecular targets of the most potent isobenzofuranone derivatives will provide a deeper understanding of their mechanism of action and may reveal novel therapeutic targets.

  • Lead Optimization: Further chemical modifications of the isobenzofuranone scaffold can be performed to improve potency, selectivity, and drug-like properties. Computational methods, such as molecular docking, can aid in the rational design of new derivatives.[3]

  • Combination Therapies: Investigating the synergistic effects of isobenzofuranones with existing anticancer drugs could lead to more effective combination therapies that overcome drug resistance.

References

A Technical Guide for Advanced Synthesis: 5-Hydroxyisobenzofuran-1,3-dione as a Versatile Precursor for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with their unique structures enabling a vast array of functions.[1][2] This guide focuses on 5-Hydroxyisobenzofuran-1,3-dione, also known as 4-hydroxyphthalic anhydride, a highly valuable and reactive precursor for the synthesis of diverse and novel heterocyclic systems.[3][4] We will explore its fundamental reactivity, grounded in its bifunctional nature, and provide a scientifically rigorous examination of its application in constructing complex molecular architectures. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering not just protocols, but the strategic rationale behind the synthetic pathways that transform this humble building block into sophisticated heterocyclic structures with significant potential in various scientific fields.[5][6][7]

Core Characteristics of the Precursor

This compound is an aromatic organic compound distinguished by an isobenzofuran-1,3-dione core (a phthalic anhydride derivative) substituted with a hydroxyl group.[3][4] This combination of a reactive anhydride and a nucleophilic/phenolic hydroxyl group on a rigid aromatic scaffold makes it an exceptionally versatile starting material.

Physicochemical Data

A clear understanding of the precursor's physical properties is essential for handling and for the design of reaction conditions.

PropertyValueReference(s)
CAS Number 27550-59-0[3][8][9]
Molecular Formula C₈H₄O₄[3][8][9]
Molecular Weight 164.12 g/mol [3][8][9]
Appearance Faint brown or beige crystalline powder[3][6]
Melting Point 171-173 °C
Boiling Point 407.8 ± 28.0 °C at 760 mmHg
Solubility Soluble in organic solvents, reacts with water[3][4]
Synthesis of the Precursor

An industrially relevant synthesis involves the nucleophilic substitution of a halogen on the phthalic anhydride ring. A patented method describes the conversion of 3-halophthalic anhydride to the desired product using an alkali metal bicarbonate in the presence of a phase-transfer catalyst.[10] This approach is efficient for large-scale production.[10]

Mechanistic Insight: The Dual Reactivity of this compound

The synthetic utility of this precursor is rooted in two primary reactive sites: the electrophilic anhydride carbonyls and the phenolic hydroxyl group. The strategic selection of reagents and reaction conditions allows for selective functionalization at these sites.

  • Anhydride Ring-Opening: The anhydride moiety is highly susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles.[5] This is the primary pathway for incorporating the isobenzofuran scaffold into a larger molecule, typically forming a dicarboxylic acid derivative or, upon cyclization, an imide (phthalimide).

  • Reactions at the Hydroxyl Group: The phenolic -OH group can undergo O-alkylation, O-acylation, or act as a nucleophile in condensation reactions. This allows for the introduction of diverse side chains or the formation of fused ether or ester linkages.

  • Combined Reactivity: The most powerful applications involve sequential or one-pot reactions targeting both functional groups to construct complex, polycyclic heterocyclic systems.

The diagram below illustrates the core reactivity pathways.

Reactivity_Map Diagram 1: General Reactivity Map of the Precursor cluster_anhydride Anhydride Reactions cluster_hydroxyl Hydroxyl Reactions Precursor This compound Anhydride_Attack Nucleophilic Acyl Substitution Precursor->Anhydride_Attack + Nucleophile (e.g., R-NH2) Hydroxyl_Reaction O-Alkylation / O-Acylation Precursor->Hydroxyl_Reaction + Electrophile (e.g., R-X) Ring_Opened Ring-Opened Intermediate (Phthalamic Acid derivative) Anhydride_Attack->Ring_Opened Phthalimide N-Substituted Phthalimide Ring_Opened->Phthalimide Dehydration/ Cyclization Ether_Ester Ether / Ester Derivatives Hydroxyl_Reaction->Ether_Ester

Caption: Diagram 1: General Reactivity Map of the Precursor.

Synthetic Pathways to Novel Heterocyclic Architectures

This section details validated and potential synthetic routes from this compound to key classes of heterocyclic compounds.

Pathway A: Synthesis of N-Substituted 5-Hydroxyphthalimides

The reaction of phthalic anhydrides with primary amines to form phthalimides is a cornerstone of heterocyclic synthesis. This reaction proceeds via a two-step sequence: nucleophilic attack to form a phthalamic acid intermediate, followed by dehydrative cyclization. These derivatives are important scaffolds in their own right and can serve as intermediates for more complex molecules.

Workflow for Phthalimide Synthesis:

Workflow_Phthalimide Diagram 2: Workflow for N-Substituted 5-Hydroxyphthalimide Synthesis Start 1. Dissolve Precursor in Glacial Acetic Acid Add_Amine 2. Add Primary Amine (or Hydrazine) Start->Add_Amine Reflux 3. Reflux Mixture (e.g., 4-8 hours) Add_Amine->Reflux Cool 4. Cool to Room Temp. & Pour onto Ice Reflux->Cool Filter 5. Filter Precipitate Cool->Filter Wash_Dry 6. Wash with Water & Dry Filter->Wash_Dry Product Pure N-Substituted 5-Hydroxyphthalimide Wash_Dry->Product

Caption: Diagram 2: Workflow for N-Substituted 5-Hydroxyphthalimide Synthesis.

Pathway B: Synthesis of Fused Pyridazine Derivatives

Six-membered heterocycles are of immense interest due to their prevalence in biologically active compounds.[11] Reacting the precursor with hydrazine derivatives provides a direct route to fused pyridazine systems. For example, reacting this compound with a substituted hydrazide in a solvent like acetic acid leads to a cyclization event, yielding a six-membered heterocyclic compound.[11] These structures are scaffolds for developing anti-inflammatory, antibacterial, and anticancer agents.[11]

Pathway C: Multi-Component Reactions for Complex Heterocycles

The true potential of this compound is unlocked in multi-component reactions (MCRs) where multiple bonds are formed in a single operation. A hypothetical yet mechanistically sound MCR could involve the precursor, an amine, and a third component with a suitable functional group. For instance, a reaction with an amino-thiol could lead to the formation of a thiazole-fused isoindolinone system. The initial imide formation would be followed by an intramolecular cyclization involving the hydroxyl group and the thiol.

Detailed Experimental Protocols

The following protocols are provided as a guide. Researchers must adapt them based on specific substrates and laboratory safety protocols.

Protocol 1: Synthesis of this compound from 3-Chlorophthalic Anhydride

This protocol is adapted from the process described in patent CN101258139A.[10]

  • Setup: To a three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add an inert, high-boiling solvent (e.g., N-Methyl-2-pyrrolidone).

  • Reagents: Add 3-chlorophthalic anhydride (1.0 eq), sodium bicarbonate (1.5 eq, finely powdered), and a phase-transfer catalyst such as tetraphenylphosphonium bromide (0.05 eq).

  • Reaction: Heat the suspension to 200-240 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and acidify with dilute HCl to precipitate the crude product.

  • Purification: Filter the crude solid, wash with cold water, and dry. Recrystallize from a suitable solvent system (e.g., acetic acid/water or toluene) to yield pure this compound.[10]

Protocol 2: General Procedure for the Synthesis of N-Aryl-5-hydroxyphthalimides
  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Add the desired aromatic amine (1.0 eq) to the solution.

  • Reaction: Attach a condenser and reflux the mixture for 4-6 hours. The reaction progress can be monitored by TLC.

  • Isolation: After cooling, pour the reaction mixture onto crushed ice with stirring.

  • Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry. The crude product can be further purified by recrystallization from ethanol or a similar solvent.

Applications and Future Outlook

The heterocyclic compounds derived from this compound are of significant interest across multiple domains.

Synthesized Heterocycle ClassPotential ApplicationsRationale / Supporting Evidence
Phthalimides Intermediates for pharmaceuticals, agrochemicals, polymersThe phthalimide scaffold is a known pharmacophore and a robust building block for polyimides.[6][7]
Pyridazines Antibacterial, Anti-inflammatory, Anticancer AgentsSix-membered nitrogen heterocycles are well-established motifs in medicinal chemistry with a broad spectrum of biological activities.[11]
Fused Polycyclics Materials Science (e.g., heat-resistant polymers), DyesThe rigid, planar structures that can be formed are suitable for creating stable polymers and organic pigments.[5][7][10]

The future of research with this precursor lies in the development of novel, stereoselective, and atom-economical synthetic methodologies. Exploring its use in catalytic cascade reactions and as a monomer for advanced functional polymers are promising avenues for further investigation. The inherent biological potential of its derivatives warrants extensive screening programs to identify new therapeutic leads.

Logical Progression of Synthesis to Application:

Logic_Flow Diagram 3: From Precursor to High-Value Applications cluster_reactions Primary Synthetic Transformations cluster_products Resulting Heterocyclic Scaffolds cluster_apps Potential High-Value Applications Precursor This compound R_Imide Imide Formation (Pathway A) Precursor->R_Imide R_Cyclo Cyclocondensation (Pathway B) Precursor->R_Cyclo R_MCR Multi-Component Reactions Precursor->R_MCR P_Phthalimide Substituted Phthalimides R_Imide->P_Phthalimide P_Pyridazine Fused Pyridazines R_Cyclo->P_Pyridazine P_Polycyclic Complex Polycyclics R_MCR->P_Polycyclic App_Pharma Drug Discovery (Antimicrobial, Anticancer) P_Phthalimide->App_Pharma App_Material Functional Polymers & Dyes P_Phthalimide->App_Material P_Pyridazine->App_Pharma App_Agro Agrochemicals P_Pyridazine->App_Agro P_Polycyclic->App_Pharma P_Polycyclic->App_Material

Caption: Diagram 3: From Precursor to High-Value Applications.

References

A Guide to the Spectroscopic Characterization of 5-Hydroxyisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Hydroxyisobenzofuran-1,3-dione (also known as 4-Hydroxyphthalic Anhydride), a key intermediate in the synthesis of functional polymers, resins, and specialty chemicals.[1][2] As researchers and drug development professionals, a thorough understanding of a molecule's structural identity is paramount. This document synthesizes experimental data with well-established spectroscopic principles to provide a robust characterization framework, ensuring scientific integrity and enabling reproducible results.

The molecular structure, with the IUPAC name 5-hydroxy-2-benzofuran-1,3-dione and CAS Number 27550-59-0, presents a unique combination of a phenolic hydroxyl group and a cyclic anhydride on an aromatic scaffold.[3] This distinct arrangement dictates the molecule's reactivity and its characteristic spectroscopic fingerprint.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the carbon skeleton and the chemical environment of protons, providing unambiguous structural confirmation.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides a direct count of the unique carbon atoms in a molecule and offers profound insight into their electronic environment. The spectrum for this compound shows eight distinct signals, consistent with its molecular formula, C₈H₄O₄.[4]

Expertise & Experience in Interpretation: The chemical shifts are heavily influenced by the electron-withdrawing anhydride carbonyl groups and the electron-donating hydroxyl group. The carbonyl carbons (C1, C3) are significantly deshielded, appearing furthest downfield as expected. The hydroxyl-bearing carbon (C5) is also strongly deshielded relative to a standard aromatic C-H, a direct consequence of the oxygen atom's electronegativity. The remaining carbons are assigned based on established substituent effects and their relative positions.

Table 1: ¹³C NMR Spectroscopic Data for this compound

Atom LabelChemical Shift (δ) ppmRationale for Assignment
C1, C3162.9Carbonyl Carbons: Highly deshielded due to the double bond to oxygen.
C5161.9Hydroxyl-bearing Carbon: Deshielded by the directly attached electronegative oxygen atom.
C7a134.1Quaternary Carbon: Adjacent to a carbonyl group, leading to deshielding.
C6127.3Aromatic C-H: Ortho to the hydroxyl group, influenced by its electron-donating nature.
C4119.3Aromatic C-H: Meta to the hydroxyl group and ortho to a carbonyl group.
C3a117.8Quaternary Carbon: Fused ring junction, shielded relative to other quaternary carbons.
C7111.4Aromatic C-H: Para to the hydroxyl group, experiencing its strong shielding effect.
Data sourced from PubChem CID 639747.[4]
¹H NMR Spectroscopy: A Predictive Analysis

While a published experimental spectrum was not available at the time of this writing, a highly accurate ¹H NMR spectrum can be predicted based on fundamental principles and data from analogous compounds such as the parent phthalic anhydride. The analysis anticipates three distinct signals in the aromatic region for the three non-equivalent protons, plus a signal for the phenolic proton.

Causality Behind Predicted Shifts: The electron-donating hydroxyl group (-OH) will cause a general upfield (shielding) effect, particularly on the ortho (H-6) and para (H-4) positions. Conversely, the electron-withdrawing anhydride functionality deshields adjacent protons. The interplay of these effects governs the final chemical shifts. The coupling patterns (splitting) arise from spin-spin interactions between adjacent protons, following the n+1 rule.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

Proton LabelPredicted Shift (δ) ppmPredicted MultiplicityPredicted Coupling (J, Hz)Rationale for Prediction
H-OH10.0 - 11.0Broad SingletN/APhenolic protons are acidic, exchangeable, and typically appear as a broad signal.
H-77.8 - 8.0DoubletJ = 8.5Ortho to a carbonyl group, leading to significant deshielding. Coupled only to H-6.
H-67.2 - 7.4Doublet of DoubletsJ = 8.5, 2.5Ortho to the hydroxyl group (shielding) and ortho to H-7. Coupled to H-7 and H-4.
H-47.1 - 7.3DoubletJ = 2.5Ortho to a carbonyl and meta to the hydroxyl group. Exhibits only meta-coupling to H-6.

Section 2: Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The predicted spectrum of this compound is dominated by features from the hydroxyl and anhydride moieties.

Expertise & Experience in Interpretation: The most telling feature of an anhydride is the presence of two distinct carbonyl (C=O) stretching bands, resulting from symmetric and asymmetric stretching modes. The phenolic O-H group will produce a strong, broad absorption band. Aromatic C=C stretching bands and C-H bending vibrations confirm the presence of the benzene ring.

Table 3: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200 (broad)O-H StretchPhenolic Hydroxyl
~1850C=O Asymmetric StretchCyclic Anhydride
~1780C=O Symmetric StretchCyclic Anhydride
1610, 1580, 1470C=C StretchAromatic Ring
~1250C-O StretchAnhydride & Phenol
900 - 690C-H Bending (out-of-plane)Aromatic Ring
Predicted values are based on standard IR correlation tables.

Section 3: Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Expertise & Experience in Interpretation: For this compound (C₈H₄O₄), the molecular ion peak [M]⁺• is expected at a mass-to-charge ratio (m/z) of 164.[4] The fragmentation of cyclic anhydrides is often characterized by the sequential loss of carbon monoxide (CO, 28 Da) and carbon dioxide (CO₂, 44 Da).[5] This predictable pathway provides strong evidence for the anhydride structure.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValueProposed FragmentFormula
164Molecular Ion [M]⁺•[C₈H₄O₄]⁺•
136[M - CO]⁺•[C₇H₄O₃]⁺•
120[M - CO₂]⁺•[C₇H₄O₂]⁺•
92[M - CO - CO₂]⁺• or [M - CO₂ - CO]⁺•[C₆H₄O]⁺•

Section 4: Experimental Protocols & Workflows

To ensure the acquisition of high-quality, reliable data, the following validated protocols are recommended.

Generalized Spectroscopic Analysis Workflow

The logical flow for comprehensive structural elucidation follows a standard path from sample preparation to final data integration.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Prep Weigh Pure Sample (1-10 mg) NMR NMR Prep->NMR IR FT-IR Prep->IR MS Mass Spec Prep->MS Proc_NMR Process NMR Data (Assign Peaks) NMR->Proc_NMR Proc_IR Analyze IR Spectrum (Identify Func. Groups) IR->Proc_IR Proc_MS Analyze Mass Spectrum (Confirm MW & Fragments) MS->Proc_MS Conclusion Confirm Structure Proc_NMR->Conclusion Proc_IR->Conclusion Proc_MS->Conclusion fragmentation mol_ion [C₈H₄O₄]⁺• m/z = 164 frag1 [C₇H₄O₃]⁺• m/z = 136 mol_ion->frag1 - CO frag2 [C₆H₄O]⁺• m/z = 92 frag1->frag2 - CO₂

References

Methodological & Application

Experimental protocol for the synthesis of 5-Hydroxyisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Laboratory Synthesis of 5-Hydroxyisobenzofuran-1,3-dione

Introduction: The Versatility of a Hydroxylated Phthalic Anhydride

This compound, more commonly known as 4-hydroxyphthalic anhydride, is a functionalized aromatic anhydride of significant interest in chemical synthesis. Its bifunctional nature, containing both a reactive anhydride ring and a nucleophilic hydroxyl group, makes it a valuable precursor for a range of applications. These span from the development of advanced polymers and composites to its use as a modifying agent for proteins in biologics research.[1][2][3][4] The synthesis of this compound, however, requires careful control of reaction conditions to achieve high purity and yield, primarily due to the potential for side reactions like polycondensation.[5]

This document provides a detailed, two-part experimental protocol for the synthesis of this compound, grounded in established chemical literature. The guide is designed for researchers and professionals in chemistry and drug development, offering not just a series of steps, but the underlying rationale for key procedural choices to ensure a successful and reproducible outcome.

Compound Profile and Safety Data

A thorough understanding of the physical properties and safety hazards associated with the target compound and its intermediates is a prerequisite for any laboratory work.

PropertyValueSource
CAS Number 27550-59-0
Molecular Formula C₈H₄O₄
Molecular Weight 164.12 g/mol [6][7]
Appearance Off-white to light brown solid[1][3]
Melting Point 169-173 °C[3][5]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[3]
GHS Hazard Information and Safe Handling

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

  • GHS Pictogram: GHS07 (Exclamation mark)[8]

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation[8]

    • H319: Causes serious eye irritation[8]

    • H335: May cause respiratory irritation[8]

  • Precautionary Measures:

    • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust.

    • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.

    • Handling: Avoid breathing dust. Wash hands thoroughly after handling. Keep the compound away from moisture, as anhydrides are susceptible to hydrolysis.[5][9]

Strategic Approach to Synthesis

The synthesis of this compound is most effectively approached in two distinct stages. This strategy isolates the formation of the hydroxylated aromatic core from the final, sensitive dehydration step, thereby maximizing purity and yield.

  • Part A: Synthesis of 4-Hydroxyphthalic Acid. This intermediate is prepared via a copper-catalyzed nucleophilic aromatic substitution. 4-Bromophthalic anhydride serves as the starting material, which undergoes hydroxylation using a strong base.[10] This method provides a controlled route to the desired carboxylic acid precursor.

  • Part B: Dehydration to this compound. The synthesized 4-hydroxyphthalic acid is converted to the final anhydride product. To circumvent issues of polycondensation that can occur with simple heating, this protocol employs a high-temperature vacuum sublimation, a clean and effective method for intramolecular dehydration.[2][3][5]

Reaction Pathway Overview

G cluster_0 Part A: Hydroxylation cluster_1 Part B: Dehydration A 4-Bromophthalic Anhydride B 4-Hydroxyphthalic Acid (Intermediate) A->B  KOH, H₂O/DMSO  CuCl (cat.)  120-140°C  Acidification (HCl) C This compound (Final Product) B->C  Heat (220°C)  Vacuum (~10 mbar)  Sublimation

Caption: Overall synthetic route from starting material to final product.

Detailed Experimental Protocol

Part A: Synthesis of 4-Hydroxyphthalic Acid

This procedure is adapted from methodologies employing copper-catalyzed hydroxylation of a halogenated precursor.[10] The choice of potassium hydroxide is critical; it has been shown to yield a product of higher purity compared to sodium hydroxide in similar reactions.[10] Cuprous chloride is an effective and preferred catalyst for this transformation.[10]

Materials & Reagents

ReagentM.W. ( g/mol )QuantityMoles
4-Bromophthalic Anhydride227.0122.7 g0.1
Potassium Hydroxide (KOH)56.1133.7 g0.6
Cuprous Chloride (CuCl)99.001.0 g0.01
Dimethyl Sulfoxide (DMSO)-150 mL-
Deionized Water-100 mL-
Concentrated HCl (37%)-As needed-

Procedure

  • Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermocouple connected to a heating mantle.

  • Reagent Addition: To the flask, add 4-bromophthalic anhydride (0.1 mol), potassium hydroxide (0.6 mol), cuprous chloride (0.01 mol), dimethyl sulfoxide (150 mL), and deionized water (100 mL).

    • Rationale: The DMSO/water mixture serves as a solvent system capable of dissolving both the organic substrate and the inorganic base, facilitating a homogeneous reaction.[10] The excess of KOH drives the reaction to completion.

  • Hydroxylation Reaction: Stir the mixture and heat to 130°C. Maintain this temperature for 6-8 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly acidify the dark solution with concentrated hydrochloric acid while stirring in an ice bath. The target pH is ~1-2. A precipitate will form.

    • Rationale: Acidification protonates the carboxylate and phenoxide groups, causing the 4-hydroxyphthalic acid product to precipitate out of the aqueous solution.

  • Isolation and Purification:

    • Collect the crude solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts.

    • Recrystallize the crude product from boiling water to yield pure 4-hydroxyphthalic acid.

  • Drying: Dry the purified white to off-white crystals in a vacuum oven at 80°C overnight. Record the final mass and calculate the yield.

Part B: Synthesis of this compound

This step utilizes thermal dehydration under vacuum. This technique is highly effective for forming the anhydride ring from the di-acid while minimizing intermolecular reactions (polymerization) that can occur when heating at atmospheric pressure.[5]

Materials & Equipment

ReagentM.W. ( g/mol )QuantityMoles
4-Hydroxyphthalic Acid182.1310.0 g0.055
  • Sublimation apparatus (Kugelrohr or similar)

  • High-vacuum pump

  • Heating mantle or oil bath

Procedure

  • Apparatus Setup: Place the dry 4-hydroxyphthalic acid (0.055 mol) into the flask of the sublimation apparatus. Assemble the apparatus and connect it to a high-vacuum pump capable of reaching pressures of ~10 mbar or lower.

  • Sublimation: Begin heating the flask while under vacuum. Slowly increase the temperature to 220°C.[2][3]

    • Rationale: At this temperature and reduced pressure, the 4-hydroxyphthalic acid undergoes intramolecular cyclization with the loss of a water molecule and sublimes. The product will deposit as a crystalline solid on the colder surfaces of the apparatus.

  • Product Collection: Once the sublimation is complete (no more solid is observed vaporizing from the flask), turn off the heat and allow the apparatus to cool completely to room temperature before releasing the vacuum.

  • Isolation: Carefully disassemble the apparatus and scrape the white, crystalline solid of this compound from the condenser or collection bulb.

  • Storage: Weigh the final product and calculate the yield (a typical reported yield is ~75%).[2][3] Store the product immediately in a desiccator or under an inert atmosphere to prevent hydrolysis.[3]

Experimental Workflow Diagram

G cluster_A Part A: Acid Synthesis cluster_B Part B: Anhydride Synthesis A1 Combine Reagents in Flask A2 Heat & Stir (130°C, 6-8h) A1->A2 A3 Cool & Acidify (HCl, pH 1-2) A2->A3 A4 Filter Precipitate A3->A4 A5 Wash with H₂O A4->A5 A6 Recrystallize A5->A6 A7 Dry in Vacuum Oven A6->A7 B1 Place Acid in Sublimator A7->B1 Transfer Purified Acid B2 Apply High Vacuum (~10 mbar) B1->B2 B3 Heat to 220°C B2->B3 B4 Cool Apparatus B3->B4 B5 Collect Sublimed Product B4->B5

References

Application Note & Protocol: Strategic Derivatization of 5-Hydroxyisobenzofuran-1,3-dione for Advanced Bioassay Development

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide on the step-by-step derivatization of 5-Hydroxyisobenzofuran-1,3-dione for bioassays, designed for researchers, scientists, and drug development professionals. This document provides detailed protocols and the scientific rationale behind the experimental choices.

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of a Bifunctional Linker

This compound, also known as 4-hydroxyphthalic anhydride, is a versatile bifunctional molecule poised for significant application in bioassay development and drug discovery. Its structure features two key reactive sites: a cyclic anhydride and a phenolic hydroxyl group. This dual functionality allows for a two-stage, orthogonal derivatization strategy, enabling the sequential or simultaneous introduction of different functionalities.

The anhydride group is highly susceptible to nucleophilic attack by amines, alcohols, and thiols, making it an ideal handle for conjugation to biomolecules like proteins, peptides, or antibodies. This reaction proceeds rapidly under mild conditions, forming a stable amide or ester bond and revealing a new carboxylic acid group, which can be used for further modifications or to enhance water solubility.

The hydroxyl group, on the other hand, offers a second site for derivatization, often through ether or ester linkages. This allows for the attachment of reporter molecules (fluorophores, biotin), solid supports, or moieties that can modulate the compound's pharmacokinetic or pharmacodynamic properties. The ability to selectively modify these two sites makes this compound a powerful tool for creating sophisticated bioconjugates, probes, and drug delivery systems.

This application note provides a detailed, step-by-step guide to the strategic derivatization of this compound, outlining protocols for selective modification of both the anhydride and hydroxyl groups and discussing their application in bioassays.

Core Principles: A Guided Derivatization Strategy

The key to successfully using this compound lies in the strategic and selective modification of its functional groups. The significant difference in reactivity between the anhydride and the phenol allows for a controlled, stepwise approach.

The Reactivity Landscape
  • Anhydride (Highly Reactive): The primary site for initial modification. It reacts readily with primary amines at room temperature without the need for coupling agents. This reaction is typically fast and high-yielding.

  • Phenolic Hydroxyl (Less Reactive): Requires more specific and often more forceful conditions to react (e.g., use of a strong base and an alkylating or acylating agent). This lower reactivity is the foundation of the orthogonal derivatization strategy.

The general workflow for creating a bifunctional linker for a bioassay, for example, conjugating a protein to a fluorescent reporter, would follow a logical sequence.

G cluster_0 Phase 1: Anhydride Ring-Opening cluster_1 Phase 2: Hydroxyl Group Derivatization A This compound C Ring-Opened Intermediate (Carboxylic Acid + Amide) A->C Nucleophilic Acyl Substitution (Mild Conditions, e.g., RT in aprotic solvent) B Primary Amine (e.g., on a biomolecule or linker) B->C E Final Bioconjugate C->E Williamson Ether Synthesis (Base, e.g., K2CO3, heat) D Reporter Group with Leaving Group (e.g., Alkyl Halide) D->E

Figure 1: A generalized two-phase workflow for the derivatization of this compound.

Experimental Protocols: Step-by-Step Methodologies

Materials and Reagents
  • This compound (4-hydroxyphthalic anhydride)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Potassium Carbonate (K₂CO₃)

  • Primary amine-containing molecule (e.g., N-Boc-ethylenediamine)

  • Alkyl halide-containing reporter (e.g., 5-(bromomethyl)fluorescein)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Silica gel for column chromatography

Safety Precaution: Always handle reagents in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Anhydrous solvents are moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Selective Ring-Opening of the Anhydride with a Primary Amine

This protocol demonstrates the initial derivatization step, creating a stable amide linkage while generating a free carboxylic acid. We use N-Boc-ethylenediamine as an example to introduce a protected amine, which can be deprotected later for further conjugation.

Objective: To synthesize (2-((tert-butoxycarbonyl)amino)ethyl)-3-carboxy-4-hydroxybenzamide.

Step-by-Step Procedure:

  • Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF to a final concentration of 0.2 M.

  • Amine Addition: To the stirred solution, add N-Boc-ethylenediamine (1.05 eq) dropwise at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours. The reaction progress can be monitored by TLC. The starting anhydride will be consumed, and a new, more polar spot will appear.

    • Rationale: The primary amine is a potent nucleophile that readily attacks one of the carbonyl carbons of the anhydride, leading to a ring-opening reaction. This reaction is typically clean and does not require a catalyst. DMF is a good polar aprotic solvent for this transformation.

  • Work-up: a. Once the reaction is complete, dilute the mixture with ethyl acetate. b. Wash the organic layer sequentially with 1 M HCl (2x), water (1x), and brine (1x).

    • Rationale: The acid wash removes any unreacted amine and the DIPEA base. The water and brine washes remove residual DMF and salts. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane or ethyl acetate/hexanes to yield the pure ring-opened product.

Parameter Value
Reactant 1 This compound
Reactant 2 N-Boc-ethylenediamine
Solvent Anhydrous DMF
Temperature Room Temperature
Reaction Time 2-4 hours
Typical Yield >90%
Protocol 2: Derivatization of the Phenolic Hydroxyl Group

This protocol describes the modification of the hydroxyl group on the product from Protocol 1. We will use an alkyl halide (a fluorescent reporter) in a Williamson ether synthesis.

Objective: To conjugate a fluorescent reporter to the phenolic hydroxyl group of the ring-opened intermediate.

Step-by-Step Procedure:

  • Preparation: Dissolve the product from Protocol 1 (1.0 eq) in anhydrous DMF.

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.5 eq) to the solution. Stir the suspension for 15-20 minutes at room temperature.

    • Rationale: The base is required to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. K₂CO₃ is a suitable base for this purpose as it is strong enough to deprotonate the phenol but generally not the carboxylic acid, providing a degree of selectivity.

  • Reporter Addition: Add the alkyl halide-containing reporter molecule (e.g., 5-(bromomethyl)fluorescein, 1.1 eq) to the reaction mixture.

  • Reaction: Heat the reaction to 50-60 °C and stir for 12-18 hours, or until TLC analysis indicates the consumption of the starting material. The reaction should be protected from light if a photosensitive fluorophore is used.

  • Work-up: a. Cool the reaction to room temperature and filter to remove the K₂CO₃. b. Dilute the filtrate with ethyl acetate and wash with water (3x) and brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the fluorescently labeled product by flash column chromatography or preparative HPLC.

G cluster_protocol1 Protocol 1: Anhydride Modification cluster_protocol2 Protocol 2: Hydroxyl Modification P1_Start Dissolve this compound in Anhydrous DMF P1_AddAmine Add Primary Amine (e.g., N-Boc-ethylenediamine) P1_Start->P1_AddAmine P1_React Stir at Room Temperature (2-4h) P1_AddAmine->P1_React P1_Workup Aqueous Work-up (EtOAc, HCl, Brine) P1_React->P1_Workup P1_Purify Column Chromatography P1_Workup->P1_Purify P1_Product Ring-Opened Intermediate P1_Purify->P1_Product P2_Start Dissolve Intermediate in DMF P1_Product->P2_Start P2_AddBase Add Base (K2CO3) P2_Start->P2_AddBase P2_AddReporter Add Reporter Molecule (e.g., Alkyl Halide) P2_AddBase->P2_AddReporter P2_React Heat and Stir (12-18h) P2_AddReporter->P2_React P2_Workup Aqueous Work-up P2_React->P2_Workup P2_Purify Purification (Chromatography/HPLC) P2_Workup->P2_Purify P2_Final Final Dual-Functionalized Product P2_Purify->P2_Final

Figure 2: Step-by-step experimental workflow for the sequential derivatization of this compound.

Bioassay Integration and Considerations

The derivatized this compound can now be used in a variety of bioassays.

  • Protein Labeling: If an amine-containing linker was used in Protocol 1, the Boc protecting group can be removed (e.g., with trifluoroacetic acid), and the newly revealed primary amine can be conjugated to a protein of interest using standard bioconjugation techniques (e.g., EDC/NHS coupling to carboxylic acids on the protein).

  • Immobilization: The carboxylic acid generated in Protocol 1 can be used to immobilize the molecule onto an amine-functionalized surface (e.g., for surface plasmon resonance or microarray assays).

  • Fluorescent Probes: If a fluorophore was attached in Protocol 2, the final product can be used as a probe in fluorescence polarization assays, fluorescence microscopy, or flow cytometry. The design of the linker can be critical for maintaining the biological activity of the conjugated molecule.

Conclusion

This compound is a highly valuable scaffold for the construction of complex molecular tools for bioassays. Its orthogonal reactive sites—the anhydride and the phenolic hydroxyl—allow for a controlled and strategic introduction of various functionalities. The protocols outlined in this application note provide a robust framework for the synthesis of custom-designed probes, linkers, and bioconjugates. By understanding the differential reactivity of its functional groups, researchers can unlock the full potential of this versatile molecule in their drug discovery and diagnostics workflows.

Application Notes and Protocols: The Strategic Use of 5-Hydroxyisobenzofuran-1,3-dione for Solid-Phase Synthesis of Head-to-Tail Cyclic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Gateway to Constrained Peptides

In the landscape of therapeutic peptide development, macrocyclization, particularly head-to-tail cyclization, represents a paramount strategy for enhancing peptide stability, binding affinity, and bioavailability. Cyclic peptides often exhibit superior resistance to enzymatic degradation and possess constrained conformations that can lead to high receptor selectivity.[1][2] However, the synthesis of these valuable molecules is not without its challenges, often involving solution-phase cyclization at high dilution to disfavor intermolecular side reactions, which can be inefficient and difficult to scale.

This application note details a sophisticated solid-phase peptide synthesis (SPPS) strategy that leverages 5-Hydroxyisobenzofuran-1,3-dione, also known as 4-hydroxyphthalic anhydride, for the efficient synthesis of head-to-tail cyclic peptides. This methodology employs a "safety-catch" linker approach coupled with a "cyclative cleavage" mechanism.[3][4][5] The peptide is assembled on a solid support functionalized with 4-hydroxyphthalic acid, and upon completion of the linear sequence, the N-terminal amine is deprotected. Subsequent neutralization triggers an intramolecular nucleophilic attack of the N-terminal amine on the ester linkage to the resin, resulting in the formation of the cyclic peptide and its concomitant release from the solid support. This elegant approach circumvents the need for a separate cleavage step with harsh acidic cocktails and simplifies the purification process, providing the desired cyclic peptide in high purity.

The Chemistry: A Safety-Catch Linker for Cyclative Cleavage

The core of this strategy lies in the dual functionality of the 4-hydroxyphthalic acid linker. The phenolic hydroxyl group serves as the initial attachment point to the resin, while one of the carboxylic acid groups provides the site for the assembly of the peptide chain. The second carboxylic acid group remains available to participate in the final cyclization step.

The "safety-catch" nature of this linker is derived from the fact that the ester bond connecting the C-terminus of the peptide to the phenolic hydroxyl group of the linker is stable under the standard conditions of Fmoc-based SPPS.[6][7] The linker is "activated" for cleavage only when the fully assembled and N-terminally deprotected peptide is introduced to conditions that favor intramolecular cyclization.

The mechanism of cyclative cleavage is a transesterification reaction driven by the proximity of the deprotected N-terminal amine to the C-terminal ester linkage. Upon neutralization of the N-terminal ammonium salt, the free amine acts as a potent intramolecular nucleophile, attacking the carbonyl carbon of the ester bond. This results in the formation of a new amide bond, closing the peptide into a cyclic structure, and releasing it from the now-hydroxylated linker on the resin.

Visualizing the Workflow: From Linear Precursor to Cyclic Peptide

sps_cyclization_workflow cluster_resin_prep Resin Functionalization cluster_spps Solid-Phase Peptide Synthesis (Fmoc/tBu) cluster_cyclization Cyclative Cleavage cluster_analysis Analysis resin Aminomethylated Resin linker_attachment Couple 4-Hydroxy- phthalic Acid resin->linker_attachment functionalized_resin Functionalized Resin linker_attachment->functionalized_resin first_aa Couple First Fmoc-AA-OH functionalized_resin->first_aa spps_cycle Iterative Deprotection & Coupling first_aa->spps_cycle linear_peptide Resin-Bound Linear Peptide spps_cycle->linear_peptide fmoc_removal N-terminal Fmoc Deprotection linear_peptide->fmoc_removal neutralization Neutralization & Intramolecular Cyclization fmoc_removal->neutralization cyclic_peptide Free Cyclic Peptide neutralization->cyclic_peptide purification Purification (RP-HPLC) cyclic_peptide->purification characterization Characterization (LC-MS) purification->characterization

References

Application of 5-Hydroxyisobenzofuran-1,3-dione in the preparation of fluorescent probes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 5-Hydroxyisobenzofuran-1,3-dione: Synthesis and Use of "Turn-On" Fluorescent Probes

Introduction: The Potential of a Versatile Scaffold

This compound, also known as 4-hydroxyphthalic anhydride, is a highly versatile building block for the synthesis of advanced functional molecules. While its derivatives have been explored in various contexts, its application in the design of fluorescent probes represents a particularly promising frontier. The intrinsic chemical properties of this scaffold—specifically the reactive anhydride moiety and the electronically influential phenol group—make it an ideal candidate for creating "pro-fluorophores." These are molecules that are initially non-fluorescent or weakly fluorescent but can be chemically triggered by a specific analyte to undergo a transformation into a highly fluorescent species.

This "turn-on" mechanism is highly desirable for biological imaging and sensing applications as it minimizes background signal and maximizes sensitivity. The general principle involves a reaction that alters the electronic structure of the molecule, often converting a non-emissive precursor into a conjugated, fluorescent system. A recent study on a derivative, 4-hydroxyisoindoline-1,3-dione, highlighted its potential in a probe for peroxynitrite, where the analyte triggers a significant fluorescence response.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound for the preparation of fluorescent probes. We present a detailed protocol for the synthesis of a novel, representative probe designed for the detection of biothiols, along with methodologies for its characterization and application in live cell imaging.

Part 1: Principle of Action - From Pro-Fluorophore to Fluorophore

The core strategy revolves around the conversion of the non-fluorescent 5-hydroxyphthalimide core into a fluorescent product upon reaction with an analyte. The anhydride group of this compound serves as a convenient chemical handle. It readily reacts with primary amines to form phthalimide derivatives. By carefully selecting the amine-containing partner, a recognition site for a specific analyte can be incorporated into the final molecule.

The fluorescence is "masked" in the initial probe. The reaction with the target analyte unmasks the fluorophore, leading to a detectable signal. This can be achieved through various chemical reactions, including Michael additions, cyclizations, or cleavage reactions, which are common strategies in probe design.[2][3][4][5] The hydroxyl group on the phthalimide ring plays a crucial role in the photophysical properties of the final fluorescent product, often participating in excited-state intramolecular proton transfer (ESIPT), which can lead to a large Stokes shift and emission in the visible range.

cluster_0 Probe Design Principle Probe Pro-Fluorophore (Non-Fluorescent) Reaction Specific Chemical Reaction (e.g., Michael Addition) Probe->Reaction Contains Recognition Site Analyte Target Analyte (e.g., Biothiol) Analyte->Reaction Triggers Fluorophore Fluorophore (Highly Fluorescent) Reaction->Fluorophore Forms Signal Detectable Signal Fluorophore->Signal Emits

Caption: General mechanism of a "turn-on" fluorescent probe.

Part 2: Synthesis Protocol - Preparation of a Biothiol-Selective Probe (BTSP-1)

This protocol describes the synthesis of a hypothetical biothiol-selective probe, BTSP-1 , using this compound as the starting material. The design incorporates an acrylate group, a well-established recognition motif for biothiols like cysteine (Cys), homocysteine (Hcy), and glutathione (GSH) via a Michael addition-cyclization cascade.[2][3]

Materials and Equipment
  • This compound (CAS: 27550-59-0)[6]

  • 3-Aminopropanol

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Glacial Acetic Acid

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel)

  • Magnetic stirrer with heating

  • Inert atmosphere setup (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Synthetic Workflow

G cluster_0 Step 1: Imidation cluster_1 Step 2: Esterification start This compound step1_reagents 3-Aminopropanol, Glacial Acetic Acid Reflux, 4h inter1 Intermediate 1 (Hydroxy-phthalimide) step2_reagents Acryloyl Chloride, TEA DCM, 0°C to RT, 12h final Final Probe BTSP-1 (Acrylate-functionalized) step1_reagents->inter1 step2_reagents->final

Caption: Two-step synthesis of the biothiol probe BTSP-1.

Step-by-Step Procedure

Step 1: Synthesis of 2-(3-hydroxypropyl)-5-hydroxyisoindoline-1,3-dione (Intermediate 1)

  • To a 100 mL round-bottom flask, add this compound (1.64 g, 10 mmol) and glacial acetic acid (40 mL).

  • Add 3-aminopropanol (0.75 g, 10 mmol) to the suspension.

  • Fit the flask with a condenser and heat the mixture to reflux (approx. 120°C) with vigorous stirring for 4 hours.

  • Monitor the reaction progress using TLC. The formation of the imide product will be indicated by the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature. Pour the mixture into 200 mL of ice-cold water.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Dry the crude product under vacuum to yield Intermediate 1 as a pale yellow solid. Further purification is typically not required for the next step.

Step 2: Synthesis of 3-(5-hydroxy-1,3-dioxoisoindolin-2-yl)propyl acrylate (BTSP-1)

  • Dissolve Intermediate 1 (2.21 g, 10 mmol) in 50 mL of anhydrous DCM in a 250 mL round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (2.1 mL, 15 mmol) to the solution and cool the flask to 0°C in an ice bath.

  • Slowly add acryloyl chloride (0.91 g, 10 mmol) dissolved in 10 mL of anhydrous DCM via a dropping funnel over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, wash the mixture sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography (using a hexane/ethyl acetate gradient) to obtain the final probe BTSP-1 .

Part 3: Probe Characterization and Performance Evaluation

Spectroscopic Analysis

The synthesized probe BTSP-1 should be characterized using standard spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) to confirm its structure and purity. Upon successful synthesis, the probe's photophysical properties and its response to biothiols are evaluated.

Protocol for Fluorescence Spectroscopy
  • Stock Solution: Prepare a 1 mM stock solution of BTSP-1 in DMSO.

  • Assay Buffer: Prepare a phosphate-buffered saline (PBS) solution (10 mM, pH 7.4).

  • Working Solution: Dilute the BTSP-1 stock solution in the assay buffer to a final concentration of 10 µM.

  • Fluorescence Measurement:

    • Record the absorption and fluorescence emission spectra of the 10 µM BTSP-1 solution. The probe itself is expected to have minimal fluorescence.

    • To test the response, add a biothiol (e.g., Cysteine) to the cuvette (final concentration 100 µM).

    • Incubate at 37°C and record the fluorescence spectra at different time points (e.g., 0, 5, 15, 30 minutes) to determine the reaction kinetics.

    • A significant increase in fluorescence intensity is expected.

  • Selectivity Test: Repeat the measurement with other relevant amino acids and reactive oxygen species to confirm the probe's selectivity for biothiols.

Quantitative Data Summary

The following table summarizes the expected photophysical properties of the probe before and after reacting with a biothiol like Cysteine.

PropertyBTSP-1 (Probe Alone)BTSP-1 + Cysteine (Product)
Absorption Max (λabs) ~330 nm~410 nm
Emission Max (λem) N/A (Negligible)~525 nm
Quantum Yield (Φ) < 0.01> 0.30 (Estimated)
Color ColorlessYellow
Fluorescence Non-fluorescentGreen

Part 4: Application Protocol - Live Cell Imaging of Intracellular Biothiols

This protocol provides a general guideline for using BTSP-1 to visualize endogenous biothiols in cultured mammalian cells. Standard cell imaging protocols should be adapted as needed for specific cell lines and microscope setups.[7][8]

Workflow for Cellular Imaging

cell_culture 1. Seed & Culture Cells on coverslips probe_loading 2. Load Cells with BTSP-1 (e.g., 10 μM, 30 min) cell_culture->probe_loading wash 3. Wash with PBS to remove excess probe probe_loading->wash reaction Probe reacts with intracellular biothiols (Cys, GSH) wash->reaction imaging 4. Image Cells (Fluorescence Microscopy) reaction->imaging analysis 5. Analyze Images (Quantify Fluorescence) imaging->analysis

References

Topic: Protocol for Monitoring Reaction Kinetics of 5-Hydroxyisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-Hydroxyisobenzofuran-1,3-dione, also known as 4-Hydroxyphthalic anhydride, is a bifunctional molecule of significant interest in organic synthesis, materials science, and pharmaceutical development.[1][2] Its structure contains a reactive cyclic anhydride and a phenolic hydroxyl group, allowing it to participate in a diverse range of chemical transformations.[1][3] Understanding the kinetics of these reactions is paramount for optimizing reaction conditions, controlling product formation, and elucidating reaction mechanisms. This document provides a detailed guide for monitoring the reaction kinetics of this compound, with a primary focus on UV-Vis spectrophotometry, supplemented by considerations for NMR spectroscopy. The protocols are designed to be robust and self-validating, providing researchers with the tools to generate high-quality kinetic data.

Introduction and Mechanistic Considerations

This compound possesses two key reactive sites:

  • The Anhydride Moiety: The isobenzofuran-1,3-dione core is a cyclic anhydride. The carbonyl carbons are highly electrophilic and susceptible to nucleophilic attack by water (hydrolysis), alcohols (alcoholysis), amines (aminolysis), and other nucleophiles.[1] Such reactions result in the opening of the furan ring to form a dicarboxylic acid or its derivatives.

  • The Phenolic Hydroxyl Group: The hydroxyl group attached to the benzene ring imparts phenolic character. It can act as a nucleophile, be deprotonated under basic conditions, or direct electrophilic substitution on the aromatic ring.[2]

The study of this compound's reaction kinetics requires a method that can selectively monitor the disappearance of the reactant or the appearance of a product. Due to the conjugated aromatic system, both the parent molecule and its likely products are chromophoric, making UV-Vis spectrophotometry an ideal, accessible, and highly sensitive monitoring technique.[4]

Principle of Spectroscopic Kinetic Monitoring

The core principle of using spectroscopy for reaction monitoring is based on the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of an absorbing species. When this compound reacts, its chemical structure is altered. This structural change modifies the electronic environment of the chromophore, leading to a change in its UV-Vis absorption spectrum (i.e., a change in λmax or molar absorptivity, ε).

By monitoring the change in absorbance at a specific wavelength over time, we can directly track the change in concentration of a reactant or product and thereby determine the reaction rate. For instance, the ring-opening hydrolysis of the anhydride will disrupt the specific conjugation of the bicyclic system, leading to a product with a distinctly different absorption spectrum.

G cluster_0 Principle of UV-Vis Kinetic Monitoring cluster_1 Spectroscopic Observation A Reactant (this compound) Absorbance Spectrum A B Product (e.g., Ring-Opened Adduct) Absorbance Spectrum B A->B Reaction Progress C Monitor Absorbance at λ_obs (Wavelength where spectra differ most) B->C Generates Spectral Change D Absorbance vs. Time Data C->D E Kinetic Analysis (Rate Constant, Reaction Order) D->E

Caption: Principle of UV-Vis monitoring for reaction kinetics.

Recommended Monitoring Technique: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is the recommended primary technique due to its high sensitivity, wide availability, and suitability for dilute solutions. It allows for real-time, in-situ monitoring without disturbing the reaction mixture.[5]

3.1. Causality in Experimental Design

  • Wavelength Selection: The chosen wavelength (λ_obs) should be one where the change in absorbance between reactant and product is maximal, while the absorbance of other components is minimal. This maximizes the signal-to-noise ratio. Typically, this is the λmax of either the reactant or the product.

  • Solvent Choice: The solvent must be transparent in the UV-Vis region of interest and must not react with the starting materials or products. For hydrolysis studies, a mixed aqueous-organic solvent system (e.g., water/acetonitrile or water/dioxane) is often necessary to ensure solubility.

  • Concentration: The initial concentration of this compound should be chosen to give an initial absorbance in the optimal range for the spectrophotometer, typically 0.8–1.2 AU, to ensure linearity.

  • Pseudo-First-Order Conditions: For a bimolecular reaction (e.g., hydrolysis where water is a reactant), simplifying the kinetics is highly advantageous. By using one reactant (e.g., water, if it's part of the solvent) in large excess (>10-fold) compared to the other (this compound), the concentration of the excess reactant remains effectively constant.[6] The reaction then behaves as a pseudo-first-order reaction, simplifying the data analysis.

Detailed Protocol 1: UV-Vis Monitoring of a Hydrolysis Reaction

This protocol details the kinetic analysis of the hydrolysis of this compound under pseudo-first-order conditions.

4.1. Materials and Equipment

  • Reagents: this compound (≥95% purity), HPLC-grade acetonitrile (or dioxane), ultrapure water, buffer components (if pH control is needed).

  • Equipment: Dual-beam UV-Vis spectrophotometer with temperature control (Peltier), matched quartz cuvettes (1 cm path length), micropipettes, volumetric flasks.

4.2. Experimental Workflow

G prep 1. Stock Solution Prep scan 2. Spectral Scan (Determine λmax) prep->scan setup 3. Kinetic Run Setup (Temp. Equilibration) scan->setup initiate 4. Reaction Initiation (Rapid Mixing in Cuvette) setup->initiate acquire 5. Data Acquisition (Absorbance vs. Time) initiate->acquire analyze 6. Data Analysis (Plot ln(A_t - A_∞) vs. time) acquire->analyze result 7. Determine k_obs analyze->result

Caption: General experimental workflow for a kinetic study.

4.3. Step-by-Step Procedure

  • Prepare Stock Solutions:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a dry, inert organic solvent like acetonitrile. This stock must be prepared fresh, as anhydrides can slowly hydrolyze with trace atmospheric moisture.

    • Prepare the reaction buffer or solvent mixture (e.g., 50:50 v/v acetonitrile:water).

  • Determine Optimal Wavelength (λmax):

    • Set the spectrophotometer to scan a range (e.g., 220-450 nm).

    • Add the reaction solvent mixture to a cuvette to record a baseline.

    • Add a small aliquot of the reactant stock solution to the cuvette to achieve the target final concentration. Quickly mix and record the full absorption spectrum. This is the spectrum at t=0. Note the wavelength of maximum absorbance (λmax).

    • Allow the reaction to go to completion (e.g., wait >10 half-lives or gently heat) and record the final spectrum (t=∞).

    • Select a monitoring wavelength (λ_obs) where the difference between the initial and final absorbance is greatest.

  • Set Up the Kinetic Run:

    • Set the spectrophotometer to kinetics mode, monitoring absorbance at the chosen λ_obs.

    • Set the desired temperature and allow the cuvette holder to equilibrate.

    • Pipette the required volume of the solvent mixture into the cuvette and place it in the holder. Allow it to reach thermal equilibrium (typically 5-10 minutes).

  • Initiate the Reaction and Acquire Data:

    • Start the data acquisition.

    • Add a small, precise volume of the reactant stock solution directly into the cuvette.

    • Immediately and rapidly mix the solution by capping the cuvette and inverting it 2-3 times or by using a cuvette stirrer. The time from addition to the start of stable readings is the "dead time".[7]

    • Continue data collection until the absorbance value becomes stable, indicating the reaction is complete. This typically requires monitoring for at least 5-7 half-lives.

4.4. Data Analysis and Kinetic Modeling

For a pseudo-first-order reaction, the integrated rate law is: ln(A_t - A_∞) = -k_obs * t + ln(A_0 - A_∞)

Where:

  • A_t is the absorbance at time t.

  • A_0 is the initial absorbance at t=0.

  • A_∞ is the final absorbance at t=∞.

  • k_obs is the observed pseudo-first-order rate constant.

  • Plot ln(A_t - A_∞) on the y-axis versus time (t) on the x-axis.

  • The data should yield a straight line. Perform a linear regression on the data.

  • The slope of this line is equal to -k_obs. The rate constant is therefore the negative of the slope.[8]

ParameterTypical Value/SettingRationale
Reactant Conc.10 - 100 µMEnsures absorbance is within the linear range of the detector (0.1-1.5 AU).
SolventAcetonitrile/Water or Dioxane/WaterCo-solvent system to ensure solubility of the organic reactant in the aqueous phase.
Temperature25 - 50 °CControlled to ensure the rate constant is determined at a specific temperature.
pHBuffered (e.g., pH 7.4)Hydrolysis rates of anhydrides are often pH-dependent; buffering ensures constant conditions.
Data Interval1 - 10 secondsShould be frequent enough to capture at least 15-20 points per half-life.

Complementary Technique: In-Situ NMR Spectroscopy

While UV-Vis is excellent for determining rates, it provides no structural information. NMR spectroscopy can be used to monitor the reaction in-situ, identifying the structures of reactants, intermediates, and products simultaneously.[9][10]

5.1. Protocol Outline for NMR Monitoring

  • Sample Preparation: Dissolve a known concentration of this compound and an internal standard (e.g., mesitylene, which has a singlet that does not overlap with reactant/product signals) in a deuterated solvent (e.g., acetonitrile-d3).

  • Initial Spectrum: Acquire a quantitative ¹H NMR spectrum before initiating the reaction. This serves as the t=0 reference.

  • Reaction Initiation: Add a precise amount of the co-reactant (e.g., D₂O for hydrolysis) to the NMR tube, mix quickly, and immediately place it in the pre-equilibrated spectrometer.

  • Time-Course Acquisition: Use an automated command (e.g., a pseudo-2D kinetics experiment) to acquire a series of 1D ¹H spectra at set time intervals.[11][12]

  • Data Analysis: Process the array of spectra. For each time point, integrate a characteristic peak for the reactant and a characteristic peak for the product. Normalize these integrals against the integral of the internal standard. Plot the normalized integral (proportional to concentration) versus time to determine the reaction kinetics.

Troubleshooting and Advanced Considerations

  • Solubility Issues: If the compound precipitates during the reaction, the data will be invalid due to light scattering. A different co-solvent or lower concentration may be required.

  • Fast Reactions: If the reaction is too fast to be monitored by manual mixing (i.e., half-life is less than a few seconds), a stopped-flow apparatus is necessary.[13][14] This instrument uses pneumatic syringes to mix reactants in milliseconds, allowing for the observation of very rapid kinetic events.[15]

  • Competing Reactions: The molecule's bifunctionality may lead to side reactions. Complementary techniques like LC-MS can be used to analyze the final reaction mixture to confirm the identity and purity of the product.

References

Unlocking Chromatographic Potential: A Guide to the Derivatization of 5-Hydroxyisobenzofuran-1,3-dione for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Gemini

Introduction: Overcoming the Analytical Challenge

5-Hydroxyisobenzofuran-1,3-dione, also known as 4-hydroxyphthalic anhydride, is a key chemical intermediate in the synthesis of various polymers, resins, and pharmaceutical compounds.[1] Accurate and reliable quantification of this analyte is crucial for process monitoring, quality control, and metabolic studies. However, its direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is fraught with difficulties. The molecule possesses two key structural features that render it non-ideal for GC analysis: a polar phenolic hydroxyl (-OH) group and a reactive cyclic anhydride moiety.

The active hydrogen of the hydroxyl group engages in strong hydrogen bonding, leading to low volatility and poor chromatographic performance, characterized by peak tailing and adsorption onto the active sites within the GC system.[2][3] Furthermore, the anhydride ring is susceptible to hydrolysis and can be thermally labile, potentially degrading in the high-temperature environment of the GC injector port.

To overcome these limitations, chemical derivatization is an essential sample preparation step.[4][5] This process modifies the functional groups, converting the analyte into a form that is more volatile, less polar, and more thermally stable.[2][3][6] This application note provides a detailed guide to two effective derivatization strategies—silylation and methylation—complete with validated protocols, mechanistic insights, and expected analytical outcomes.

The Principle of Derivatization: Causality Behind the Choice

The primary goal of derivatization is to replace active hydrogens with stable, nonpolar groups, thereby enhancing the analyte's suitability for GC-MS analysis.[2][7][8]

Silylation: The Gold Standard for Hydroxyl Groups

Silylation is arguably the most common and versatile derivatization technique in GC-MS.[4][9][10] The reaction involves substituting the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (TMS) group, -Si(CH₃)₃.

The Mechanism: The reaction proceeds via a nucleophilic attack from the oxygen of the hydroxyl group on the silicon atom of the silylating reagent. This process is significantly enhanced by the presence of a good leaving group on the reagent. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are exceptionally powerful because they produce a neutral, stable, and volatile trifluoroacetamide by-product, which drives the reaction to completion.[7][11][12]

For this compound, silylation is expected to proceed in two stages:

  • Ring Opening: The anhydride ring is opened by trace moisture or the reagent itself, forming the intermediate 4-hydroxyphthalic acid.

  • Complete Silylation: All three active hydrogens (one phenolic, two carboxylic) are replaced by TMS groups, yielding a stable, volatile tris-TMS derivative.

The addition of a catalyst, such as 1% Trimethylchlorosilane (TMCS) to the BSTFA reagent, is highly recommended. TMCS acts as an acid catalyst, increasing the silyl donor strength and accelerating the reaction, especially for the less reactive carboxylic acid groups.[11]

Methylation: An Alternative Alkylation Pathway

Alkylation, specifically methylation, serves the same purpose of replacing active hydrogens but with methyl (-CH₃) groups.[8][13] This converts the phenolic hydroxyl to a more stable methoxy ether and the resulting carboxylic acids (from anhydride ring-opening) to methyl esters.

The Reagents: While highly effective, traditional methylating agents like diazomethane are extremely toxic and explosive, posing significant safety risks.[14][15] A safer and widely used alternative is a solution of boron trifluoride in methanol (BF₃-Methanol).[16][17] BF₃ acts as a Lewis acid catalyst to facilitate the esterification of the carboxylic acids and etherification of the phenol.[16] This method requires heating to drive the reaction to completion but offers a robust and safer alternative to diazomethane.[16][18]

Visualizing the Transformation: Derivatization Reaction Pathways

The following diagram illustrates the chemical transformation of this compound into its more volatile and stable derivatives suitable for GC-MS analysis.

Caption: Chemical derivatization pathways for this compound.

Experimental Protocols: A Step-by-Step Guide

Critical Prerequisite for All Protocols: Samples and solvents must be anhydrous. Water aggressively competes with the analyte for the derivatizing reagent and can hydrolyze the anhydride, leading to incomplete derivatization and inaccurate results.[3] Dry all glassware in an oven at 110°C for at least 2 hours and cool in a desiccator before use.

Protocol 1: Silylation with BSTFA + 1% TMCS

This is the primary recommended protocol due to its high efficiency and the formation of stable TMS derivatives.

Materials:

  • This compound sample

  • BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Anhydrous Pyridine or Acetonitrile (as solvent)

  • GC Vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: Accurately weigh ~1 mg of the sample into a 2 mL GC vial. If the sample is in solution, transfer an aliquot and evaporate the solvent to complete dryness under a gentle stream of dry nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the dried residue. Vortex briefly.

  • Derivatization: Add 200 µL of BSTFA + 1% TMCS to the vial.[19] Ensure a significant molar excess of the reagent to analyte.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 60 minutes to ensure the complete reaction of all functional groups.[16]

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system. If necessary, the sample can be diluted with an anhydrous solvent like hexane before analysis.

Protocol 2: Methylation with Boron Trifluoride-Methanol

This protocol is a robust alternative, particularly if silylation is not feasible.

Materials:

  • This compound sample

  • 14% Boron Trifluoride in Methanol (BF₃-Methanol)

  • Anhydrous Hexane

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction tubes with screw caps

  • Heating block or water bath

Procedure:

  • Sample Preparation: Place ~1 mg of the dried sample into a reaction tube.

  • Reagent Addition: Add 500 µL of 14% BF₃-Methanol solution to the tube.[16]

  • Reaction: Cap the tube tightly and heat at 60°C for 60 minutes in a heating block or water bath.[16]

  • Cooling & Quenching: Cool the tube to room temperature. Add 1 mL of saturated NaCl solution to quench the reaction.

  • Extraction: Add 1 mL of anhydrous hexane to the tube, cap, and vortex vigorously for 1 minute to extract the methylated derivative into the organic layer. Allow the layers to separate.

  • Isolation & Drying: Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

Visualizing the Process: Experimental Workflow

This diagram outlines the key steps in the recommended silylation protocol, from sample preparation to analysis.

Caption: General experimental workflow for silylation-based derivatization.

GC-MS Method and Expected Data

Optimized chromatographic and mass spectrometric conditions are essential for successful analysis. The following table provides recommended starting parameters that should be further optimized for your specific instrumentation.

ParameterRecommended SettingJustification
GC System
Injection ModeSplit (e.g., 20:1) or SplitlessSplit mode prevents column overloading for concentrated samples; splitless is for trace analysis.
Inlet Temperature280°CEnsures rapid and complete volatilization of the high-boiling point derivatives.[20]
Column30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, Rxi-5ms)A standard, robust, non-polar column providing excellent separation for a wide range of derivatized compounds.
Carrier GasHelium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.[20]
Oven ProgramInitial: 80°C, hold 2 min; Ramp: 15°C/min to 300°C; Hold: 5 minA typical temperature program to separate the derivative from solvent and by-products.
MS System
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible, library-searchable fragmentation patterns.[6]
Ion Source Temp.230°CStandard source temperature to minimize thermal degradation while ensuring efficient ionization.
Quadrupole Temp.150°CStandard quadrupole temperature to maintain mass accuracy.
Mass Scan Rangem/z 50 - 500Covers the expected mass range of the derivatives and their key fragments.
Expected Mass Spectral Data

The derivatized analyte will exhibit characteristic mass spectra. The tris-TMS derivative is particularly informative due to the well-understood fragmentation patterns of TMS compounds.[21]

DerivativeMolecular Weight ( g/mol )Expected [M]⁺Key Fragment Ions (m/z)
Tris-TMS Derivative 398.6398[M-15]⁺ (383): Loss of a methyl radical (-CH₃) from a TMS group; often the base peak.[21][22]m/z 73: The trimethylsilyl cation, [Si(CH₃)₃]⁺; a hallmark of TMS derivatives.[22]
Methoxy Dimethyl Ester 208.2208[M-31]⁺ (177): Loss of a methoxy radical (-OCH₃) from an ester group.[M-59]⁺ (149): Loss of a carbomethoxy radical (-COOCH₃).

Troubleshooting

IssuePotential CauseRecommended Solution
No or low product peak Incomplete derivatization; presence of moisture; insufficient reagent.Ensure sample and solvents are completely dry.[3] Increase reagent volume (e.g., to 5:1 molar excess) and/or extend reaction time/temperature.
Broad, tailing analyte peak Incomplete derivatization; active sites in the GC inlet or column.Re-run the derivatization protocol. Use a fresh, deactivated inlet liner and trim the first few cm of the GC column.
Multiple peaks for the analyte Incomplete reaction leading to mono-, di-, and tris-derivatives.Optimize the reaction conditions (time, temperature, reagent concentration) to drive the reaction to the single, fully derivatized product.
Large peak for reagent by-products Inherent to the process; excessive reagent used.This is normal. Ensure the GC temperature program provides sufficient separation between by-product peaks and the analyte peak of interest. If necessary, reduce the amount of excess reagent.

Conclusion

The successful GC-MS analysis of this compound is critically dependent on a robust and complete derivatization strategy. Both silylation with BSTFA + 1% TMCS and methylation with BF₃-Methanol are effective methods for converting this polar, reactive compound into a volatile and thermally stable derivative. Silylation is presented as the primary method of choice due to its high efficiency and the generation of information-rich mass spectra characteristic of TMS derivatives. By following the detailed protocols and understanding the principles outlined in this guide, researchers can achieve reliable, reproducible, and accurate quantification of this important analyte, thereby advancing their research and development objectives.

References

Application Notes and Protocols for In Vitro Antioxidant Activity Assays: A Comprehensive Guide for 5-Hydroxyisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Antioxidant Potential of 5-Hydroxyisobenzofuran-1,3-dione

This compound, also known as 3-hydroxyphthalic anhydride, is a heterocyclic organic compound with the molecular formula C₈H₄O₄.[1][2][3] Structurally, it features a bicyclic system comprising a benzene ring fused to a dione moiety, with a critical hydroxyl (-OH) group substituted at the 5-position.[4] This phenolic hydroxyl group is a key structural feature that suggests potential antioxidant activity, as it can donate a hydrogen atom or an electron to stabilize reactive free radicals.[4] The isobenzofuranone core is present in numerous natural and synthetic compounds known to exhibit a wide range of biological activities, including antioxidant effects.[5][6][7]

Reactive oxygen species (ROS) and other free radicals are implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[8][9] Antioxidants can mitigate the damaging effects of these species, making the evaluation of the antioxidant capacity of novel compounds like this compound a critical step in drug discovery and development.

This guide provides a detailed framework for assessing the in vitro antioxidant capacity of this compound. It is based on the foundational principle that a single assay is insufficient to provide a complete profile of a compound's antioxidant activity.[10] Antioxidants can act via different mechanisms, broadly classified as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[11][12] Therefore, we present a battery of four widely accepted assays—DPPH, ABTS, FRAP, and ORAC—each interrogating different facets of antioxidant action.

General Experimental Workflow

The successful execution of antioxidant assays requires careful planning and execution. The following diagram illustrates the general workflow, from initial preparation to final data interpretation.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution (96-Well Plate) cluster_analysis Phase 3: Data Analysis Compound_Prep Prepare this compound Stock & Serial Dilutions Standard_Prep Prepare Standard (Trolox/Ascorbic Acid) Stock & Serial Dilutions Reagent_Prep Prepare Assay-Specific Reagents (DPPH, ABTS•+, FRAP, etc.) Plate_Setup Pipette Blanks, Controls, Standards & Samples Reagent_Prep->Plate_Setup Reaction_Init Add Final Reagent to Initiate Reaction Plate_Setup->Reaction_Init Incubation Incubate (Time & Temp Specific to Assay) Reaction_Init->Incubation Measurement Measure Absorbance or Fluorescence Incubation->Measurement Calc_Inhibition Calculate % Inhibition (DPPH & ABTS) Measurement->Calc_Inhibition Plot_Curve Plot Dose-Response Curve or Standard Curve Calc_Inhibition->Plot_Curve Determine_Values Determine IC50 or Trolox Equivalents (TE) Plot_Curve->Determine_Values

Caption: General workflow for in vitro antioxidant capacity assessment.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Application Note

Principle of the Assay: The DPPH assay is a rapid and reliable method based on the ability of an antioxidant to scavenge the stable DPPH free radical.[13][14] In its radical form, DPPH has a deep purple color in solution with a characteristic strong absorbance maximum around 517 nm.[14][15] When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to its non-radical form, DPPH-H (2,2-diphenyl-1-picrylhydrazine).[14] This reduction results in a stoichiometric loss of the violet color, which is proportional to the concentration and potency of the antioxidant.[14][15]

Causality Behind Experimental Choices:

  • Wavelength (517 nm): This is the wavelength of maximum absorbance for the DPPH radical. The decrease in absorbance at this specific wavelength provides the most sensitive measure of radical scavenging.[11]

  • Solvent (Methanol/Ethanol): DPPH is readily soluble in organic solvents like methanol or ethanol, which are also suitable for dissolving many organic test compounds.

  • Dark Incubation: The DPPH radical is light-sensitive.[13] Incubation in the dark prevents the photo-degradation of the radical, ensuring that the observed color change is due to the action of the antioxidant alone.

  • Positive Control (Ascorbic Acid/Trolox): Using a well-characterized antioxidant as a positive control validates the assay setup and provides a benchmark against which the activity of the test compound can be compared.

Advantages: Simplicity, speed, and low cost make it ideal for high-throughput screening.[10] Limitations: The reaction is sensitive to compounds that can interfere with the absorbance reading. Furthermore, the steric accessibility of the radical site can be a limiting factor for some large antioxidant molecules.

Experimental Protocol

Materials and Reagents:

  • This compound (Test Compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Ascorbic Acid or Trolox (Positive Control)

  • Methanol (Spectrophotometric grade)

  • 96-well microplate

  • Microplate reader

Reagent Preparation:

  • DPPH Stock Solution (e.g., 0.2 mM): Dissolve ~8 mg of DPPH in 100 mL of methanol. This concentration may need optimization. Store in an amber bottle at 4°C.

  • DPPH Working Solution (e.g., 0.1 mM): Dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm.[13] Prepare this solution fresh daily and protect it from light.[13]

  • Test Compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol, DMSO).

  • Standard Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of Ascorbic Acid or Trolox in the same manner.

Assay Procedure:

  • Serial Dilutions: Prepare a series of dilutions of the test compound and the positive control in methanol to obtain a range of final concentrations for testing.

  • Plate Setup:

    • Blank: Add 200 µL of methanol to a well.

    • Control (A_control): Add 100 µL of methanol and 100 µL of DPPH working solution.[14]

    • Sample (A_sample): Add 100 µL of each test compound dilution and 100 µL of DPPH working solution.[14]

    • Standard: Add 100 µL of each positive control dilution and 100 µL of DPPH working solution.

  • Incubation: Mix the contents gently and incubate the plate in the dark at room temperature for 30 minutes.[13][14]

  • Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Inhibition = [(A_control - A_sample) / A_control] x 100 [15]

  • Plot the % Inhibition against the concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) from the plot using linear regression analysis.[14]

Caption: Chemical principle of the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Application Note

Principle of the Assay: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[16] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[16] This produces a stable, blue-green radical solution with a maximal absorbance at 734 nm.[16] When an antioxidant is added, it donates an electron or hydrogen atom to the ABTS•+, neutralizing it and causing the color to fade.[16] The extent of decolorization is proportional to the antioxidant's concentration and activity.

Causality Behind Experimental Choices:

  • Radical Generation: The pre-incubation of ABTS with potassium persulfate is a critical step to ensure the complete formation of the radical cation before the antioxidant is introduced.[17]

  • Wavelength (734 nm): This is the primary absorbance peak for the ABTS•+ radical, providing a sensitive measurement window.

  • pH Versatility: Unlike DPPH, the ABTS radical is soluble in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic compounds. The assay can be run at different pH levels, though pH 7.4 is common for biological relevance.

Advantages: Applicable to both hydrophilic and lipophilic antioxidants and less prone to steric hindrance effects than DPPH. The radical is stable for a longer duration. Limitations: The ABTS radical is not naturally occurring, and the reaction kinetics can be complex and may require a longer reaction time for some compounds.

Experimental Protocol

Materials and Reagents:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS) or Ethanol

  • Test Compound and Standard (Trolox)

  • 96-well microplate and reader

Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[16][17]

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[16][17]

  • ABTS•+ Radical Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[17][18] This allows for the complete generation of the radical.

  • ABTS•+ Working Solution: Before the assay, dilute the radical solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

Assay Procedure:

  • Serial Dilutions: Prepare serial dilutions of the test compound and Trolox standard.

  • Plate Setup:

    • Add 10 µL of each sample or standard dilution to respective wells.

    • Add 190 µL (or 200 µL, depending on the specific protocol) of the ABTS•+ working solution to all wells.[17][19]

  • Incubation: Incubate the plate at room temperature in the dark for approximately 6-30 minutes (incubation time should be optimized).[18][19]

  • Measurement: Read the absorbance at 734 nm.

Data Analysis:

  • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

  • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the % inhibition versus the concentration of Trolox. The antioxidant capacity of the sample is then expressed as µM of Trolox equivalents.

FRAP (Ferric Reducing Antioxidant Power) Assay

Application Note

Principle of the Assay: The FRAP assay directly measures the ability of an antioxidant to act as a reducing agent.[20] It is based on the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to an intensely blue-colored ferrous complex (Fe²⁺-TPTZ) by antioxidants in an acidic medium (pH 3.6).[10][11] The change in absorbance, measured at 593 nm, is directly proportional to the total reducing power of the electron-donating antioxidants present in the sample.[8]

Causality Behind Experimental Choices:

  • Acidic pH (3.6): The low pH is crucial for maintaining iron solubility and driving the redox reaction. It ensures that the reduction potential of the Fe³⁺-TPTZ complex is in a range where it can be readily reduced by antioxidants.[20]

  • Reagent (TPTZ): 2,4,6-Tripyridyl-s-triazine (TPTZ) is a chelator that forms a stable, colorless complex with Fe³⁺ and an intensely colored complex with Fe²⁺, providing the chromophore for spectrophotometric measurement.[11]

  • Temperature (37°C): The reaction is typically performed at 37°C to ensure consistent and reproducible reaction kinetics.[11][20]

Advantages: The assay is simple, rapid, and highly reproducible. The reagents are inexpensive and stable. Limitations: The assay is performed at a non-physiological pH, which may not reflect in vivo conditions.[10] It only measures the reducing ability and does not react with antioxidants that act primarily by hydrogen atom transfer (HAT), such as thiols.[10]

Experimental Protocol

Materials and Reagents:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tripyridyl-s-triazine)

  • Hydrochloric Acid (HCl)

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous sulfate (FeSO₄·7H₂O) or Trolox (Standard)

  • Test Compound

Reagent Preparation:

  • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and adjust the final volume to 1 L.[21]

  • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.[10][11]

  • FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.[10][11]

  • FRAP Reagent: Prepare fresh daily by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[11][20] Warm this reagent to 37°C before use.

Assay Procedure:

  • Standard Curve: Prepare a series of dilutions of FeSO₄ or Trolox in deionized water.

  • Plate Setup:

    • Add 20 µL of sample, standard, or blank (water) to appropriate wells.

    • Add 150-180 µL of the pre-warmed FRAP reagent to all wells.[20]

  • Incubation: Incubate the plate at 37°C for a defined period, typically 4 to 30 minutes.[11][20] The reaction time should be consistent across all samples.

  • Measurement: Measure the absorbance at 593 nm.

Data Analysis:

  • Subtract the blank reading from all sample and standard readings.

  • Plot the absorbance of the standards versus their concentration to create a standard curve.

  • Use the linear regression equation from the standard curve to calculate the FRAP value of the test samples, expressed as µM Fe(II) equivalents or Trolox equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Application Note

Principle of the Assay: The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence caused by peroxyl radicals.[22] The assay uses a fluorescent probe (commonly fluorescein) that is damaged by peroxyl radicals generated from the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[22][23] In the absence of an antioxidant, the fluorescent signal decays over time as the probe is oxidized. An antioxidant present in the sample will neutralize these radicals, thereby preserving the fluorescent signal.[22]

Causality Behind Experimental Choices:

  • Peroxyl Radicals: The use of peroxyl radicals is highly biologically relevant, as they are a common type of ROS in the human body.[10]

  • Kinetic Measurement: Unlike endpoint assays (DPPH, FRAP), ORAC is a kinetic assay. The antioxidant capacity is quantified by calculating the net area under the fluorescence decay curve (AUC) over time, providing a more comprehensive measure of inhibition.[23]

  • Standard (Trolox): Trolox, a water-soluble analog of vitamin E, is the universally accepted standard for this assay, allowing for consistent reporting of results.

Advantages: High biological relevance, high sensitivity, and can be automated for high-throughput screening.[10] It measures the classic hydrogen atom transfer activity. Limitations: The assay is more complex and requires a fluorescence plate reader with kinetic measurement capabilities. It is also sensitive to temperature fluctuations.

Experimental Protocol

Materials and Reagents:

  • Fluorescein Sodium Salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (Standard)

  • Phosphate Buffer (75 mM, pH 7.4)

  • Test Compound

  • Black 96-well microplate (for fluorescence)

Reagent Preparation:

  • Fluorescein Working Solution: Prepare a stock solution (e.g., 4 µM) and dilute it in 75 mM phosphate buffer to the final working concentration. Prepare fresh daily and protect from light.[22][23]

  • AAPH Solution (e.g., 75 mM): Dissolve AAPH in 75 mM phosphate buffer. This solution is thermally unstable and must be prepared fresh immediately before use and kept on ice.[22][23]

  • Trolox Standard Solutions: Prepare a stock solution (e.g., 1 mM) and perform serial dilutions in phosphate buffer.

Assay Procedure:

  • Plate Setup: In a black 96-well plate:

    • Add 25 µL of sample, standard, or blank (phosphate buffer) to each well.[23][24]

    • Add 150 µL of the fluorescein working solution to all wells.[23][24]

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes in the plate reader.[23][24]

  • Reaction Initiation: Add 25 µL of the freshly prepared AAPH solution to all wells. This step should be done quickly, preferably with a multi-channel pipette or an automated injector.[23][24]

  • Measurement: Immediately begin kinetic fluorescence readings (Excitation: ~485 nm, Emission: ~520 nm) every 1-2 minutes for at least 60-90 minutes at 37°C.[23][24]

Data Analysis:

  • Calculate the Area Under the Curve (AUC) for the blank, standards, and samples from the fluorescence decay plot.[23]

    • AUC = 1 + (RFU₁/RFU₀) + (RFU₂/RFU₀) + ... where RFU₀ is the initial reading.

  • Calculate the Net AUC for each sample and standard:

    • Net AUC = AUC_sample - AUC_blank [23]

  • Plot the Net AUC of the Trolox standards against their concentration to generate a standard curve.

  • Determine the ORAC value of the test compound from the standard curve and express the results as µM of Trolox Equivalents (TE).

Data Presentation and Interpretation

To ensure clarity and comparability, all quantitative data should be summarized in a structured format.

Table 1: Summary of Reagent Preparations

Assay Reagent Concentration Preparation Notes
DPPH DPPH Working Solution ~0.1 mM Dilute from stock to Abs ≈ 1.0 at 517 nm. Prepare fresh.
ABTS ABTS•+ Working Solution N/A Dilute radical stock to Abs ≈ 0.7 at 734 nm. Prepare fresh.
FRAP FRAP Reagent N/A Mix Acetate buffer, TPTZ, and FeCl₃ (10:1:1). Prepare fresh.

| ORAC | AAPH Solution | ~75 mM | Dissolve in buffer immediately before use. Keep on ice. |

Table 2: Example Template for Summarizing Results

Assay Parameter This compound Positive Control (e.g., Trolox)
DPPH IC₅₀ (µM) Insert Value Insert Value
ABTS IC₅₀ (µM) or TEAC (µM TE/µM) Insert Value Insert Value
FRAP FRAP Value (µM Fe(II) Eq/µM) Insert Value Insert Value

| ORAC | ORAC Value (µM TE/µM) | Insert Value | 1.0 (by definition) |

Interpretation: A comprehensive antioxidant profile is built by comparing the results across these different assays. For example, a compound that shows high activity in the FRAP assay but lower activity in the ORAC assay likely acts primarily through an electron transfer (SET) mechanism. Conversely, high ORAC activity suggests a potent hydrogen atom transfer (HAT) capability. Comparing the IC₅₀ and TEAC values to those of standards like Trolox provides a quantitative measure of potency.

References

Evaluating the Cytotoxicity of 5-Hydroxyisobenzofuran-1,3-dione Derivatives: A Guide to Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cytotoxic Potential of Novel Compounds

The evaluation of cytotoxicity is a cornerstone in the preclinical development of any novel therapeutic agent.[1][2] For compounds such as 5-Hydroxyisobenzofuran-1,3-dione derivatives, which possess a reactive bicyclic structure with dione and hydroxyl functional groups, understanding their impact on cell viability is paramount.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of robust cell-based assays to meticulously characterize the cytotoxic profile of these derivatives. We will delve into the principles, protocols, and data interpretation of key assays that, when used in concert, provide a multi-faceted understanding of a compound's mechanism of action, distinguishing between cytostatic, apoptotic, and necrotic effects.[4][5]

Strategic Selection of Cell Lines: The Foundation of Relevant Data

The choice of cell line is a critical first step that dictates the relevance of the cytotoxicity data obtained.[6][7] The selection should be guided by the intended therapeutic application of the this compound derivatives. For instance, if the compounds are being investigated as potential anti-cancer agents, a panel of cancer cell lines representing various tumor types is recommended.[2] It is also crucial to include a non-cancerous human cell line (e.g., fibroblasts) to assess general cytotoxicity and to begin to establish a therapeutic index.[2][6] Factors such as tissue of origin, expression of relevant targets, and known sensitivity to cytotoxic agents should be considered.[6][8]

A Multi-Assay Approach: From Metabolic Health to Mechanistic Insight

No single assay can fully capture the complexity of a compound's cytotoxic effects. Therefore, a battery of assays targeting different cellular processes is essential for a comprehensive evaluation. This guide will focus on three widely adopted and complementary assays: the MTT assay for assessing metabolic activity, the Lactate Dehydrogenase (LDH) assay for measuring membrane integrity, and the Caspase-Glo® 3/7 assay for detecting apoptosis.

MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of a cell population's metabolic activity, which often correlates with cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells.[9]

Principle of the MTT Assay

dot graph MTT_Principle { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} digraph MTT Assay Workflow Diagram

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and typically should not exceed 0.5% to avoid solvent-induced toxicity.[10] Remove the overnight culture medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[9]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9][11]

  • Data Acquisition: Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[9] Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Lactate Dehydrogenase (LDH) Assay: A Marker of Cell Membrane Damage

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[12] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis.[5][13][14]

Principle of the LDH Assay

dot graph LDH_Principle { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} digraph LDH Assay Workflow Diagram

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to set up appropriate controls, including a vehicle control (spontaneous LDH release), a maximum LDH release control (cells lysed with a lysis buffer), and a no-cell control (background).[15]

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • Enzymatic Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD+ to NADH.[13] The NADH then reduces a tetrazolium salt to a colored formazan product.[13]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[15]

  • Data Acquisition: Measure the absorbance at approximately 490 nm using a microplate reader.[13]

Caspase-Glo® 3/7 Assay: Detecting the Executioners of Apoptosis

Apoptosis, or programmed cell death, is a highly regulated process that is critical for normal tissue homeostasis.[16] A key event in apoptosis is the activation of a family of proteases called caspases.[17] Caspases-3 and -7 are effector caspases that execute the final stages of apoptosis by cleaving a wide range of cellular substrates.[18][19] The Caspase-Glo® 3/7 assay is a sensitive, luminescent method for detecting the activity of these key apoptotic enzymes.[20]

Principle of the Caspase-Glo® 3/7 Assay

dot graph Caspase_Principle { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} digraph Caspase-Glo® 3/7 Assay Workflow Diagram

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Reagent Addition: After the desired treatment period, equilibrate the plate to room temperature. Add an equal volume of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by gently shaking on an orbital shaker for 30 seconds to 2 minutes. Incubate at room temperature for 1 to 3 hours.

  • Data Acquisition: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of active caspase-3/7 present.[20]

Data Analysis and Interpretation: From Raw Data to Meaningful Conclusions

Calculating Percentage Cytotoxicity and IC50 Values

For the MTT and LDH assays, the raw absorbance data needs to be processed to determine the percentage of cytotoxicity or viability relative to the controls.

  • MTT Assay:

    • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • LDH Assay:

    • % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the potency of a cytotoxic compound. It is the concentration of the compound that reduces cell viability by 50%. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[9][21]

Interpreting Multi-Assay Data

By comparing the results from the MTT, LDH, and Caspase-Glo® 3/7 assays, a more complete picture of the cytotoxic mechanism of the this compound derivatives can be elucidated.

  • Apoptosis: A compound that induces apoptosis will typically show a decrease in cell viability (MTT assay) and a significant increase in caspase-3/7 activity, with a delayed or minimal increase in LDH release.

  • Necrosis: A necrotic compound will cause a rapid loss of membrane integrity, leading to a significant increase in LDH release and a corresponding decrease in cell viability in the MTT assay. Caspase activity will likely be low or absent.

  • Cytostatic Effects: Some compounds may not directly kill cells but rather inhibit their proliferation. This would be observed as a decrease in the signal from the MTT assay over time, without a significant increase in either LDH release or caspase activity.

It is important to distinguish between apoptosis and necrosis as they have different physiological consequences.[16][22] Assays that can simultaneously detect markers for both processes, such as those combining a caspase inhibitor with a membrane integrity dye, can be particularly informative.[23][24]

Data Presentation: Clear and Comparative Summaries

Summarizing quantitative data in well-structured tables is crucial for easy comparison and interpretation.

Table 1: IC50 Values (µM) for this compound Derivatives (48-hour treatment)

Cell LineDerivative 1 (IC50 ± SD)Derivative 2 (IC50 ± SD)Positive Control (e.g., Doxorubicin) (IC50 ± SD)
Cancer Cell Line A
Cancer Cell Line B
Non-cancerous Cell Line

Table 2: Mechanistic Insights from Multi-Assay Analysis (at a fixed concentration)

Cell Line% Viability (MTT)% Cytotoxicity (LDH)Fold Increase in Caspase-3/7 Activity
Cancer Cell Line A
Cancer Cell Line B
Non-cancerous Cell Line

Troubleshooting Common Issues in Cytotoxicity Assays

Even with robust protocols, issues can arise. Being aware of common pitfalls can help ensure data quality.

  • High Variability between Replicates: This can be caused by inconsistent cell seeding, pipetting errors, or "edge effects" in the microplate.[25] Ensure thorough mixing of cell suspensions and consider not using the outer wells of the plate for experimental samples.[25]

  • Low Absorbance/Signal: This may be due to low cell density, insufficient incubation time, or issues with the assay reagents.[10] Optimizing cell seeding density and ensuring reagents are properly prepared and stored is crucial.[10]

  • Compound Interference: The test compound itself may interfere with the assay chemistry. For example, a colored compound can affect absorbance readings. Appropriate blank controls containing the compound in cell-free medium should be included.

Conclusion: A Pathway to Understanding Cytotoxicity

The systematic evaluation of the cytotoxic properties of novel compounds like this compound derivatives is a critical and multi-faceted process. By employing a strategic combination of cell-based assays that probe different aspects of cell health, from metabolic activity to membrane integrity and the induction of apoptosis, researchers can gain a comprehensive understanding of a compound's mechanism of action. The detailed protocols and data interpretation guidelines presented in this application note provide a robust framework for obtaining reliable and reproducible data, ultimately facilitating the identification and development of promising new therapeutic agents.

References

Troubleshooting & Optimization

Troubleshooting low yield in 5-Hydroxyisobenzofuran-1,3-dione synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Hydroxyisobenzofuran-1,3-dione Synthesis

Welcome to the technical support center for the synthesis of this compound (also known as 4-Hydroxyphthalic anhydride). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction yields. We will explore the critical aspects of the synthesis, from precursor preparation to final product purification, providing field-proven insights and evidence-based protocols.

Overview of Synthetic Strategy

The most prevalent and accessible route to this compound involves the dehydration of its precursor, 4-hydroxyphthalic acid. The primary challenge in this synthesis is not the formation of the acid precursor, but the subsequent cyclization to the anhydride, where low yields are common. Simply heating the diacid often leads to undesirable side reactions, most notably polycondensation.[1]

This guide will focus on troubleshooting this critical dehydration step, as well as addressing potential issues in the synthesis and handling of the 4-hydroxyphthalic acid intermediate.

Frequently Asked Questions & Troubleshooting Guide

Q1: My overall yield of this compound is very low. Where should I begin troubleshooting?

Low yield is a multifaceted issue that can originate from the starting materials, reaction conditions, or workup procedures. A systematic approach is essential for diagnosis.

Initial Diagnostic Workflow:

The following decision tree outlines a logical workflow for identifying the source of low yield.

G start Low Yield Observed purity Verify Purity of 4-Hydroxyphthalic Acid (NMR, mp) start->purity dehydration Evaluate Dehydration Method purity->dehydration Purity Confirmed purity_fail Impure Starting Material: - Re-purify precursor - Re-synthesize precursor purity->purity_fail Purity Issue Detected dehydration_check Key Issues: - Polycondensation? - Incomplete Reaction? dehydration->dehydration_check workup Assess Workup & Purification Protocol workup_check Key Issues: - Product Hydrolysis? - Decomposition on column? workup->workup_check dehydration_check->workup Dehydration Optimized solution High Yield Achieved workup_check->solution Workup Optimized

Caption: Troubleshooting Decision Tree for Low Yield.

Start by confirming the identity and purity of your starting material, 4-hydroxyphthalic acid. If the precursor is pure, the next critical point of failure is the dehydration reaction itself. Finally, evaluate your workup and purification, as the product is susceptible to hydrolysis.[1]

Q2: During the dehydration of 4-hydroxyphthalic acid, I'm getting a significant amount of an insoluble, high-molecular-weight solid instead of my product. What is happening and how can I prevent it?

This is the most common failure mode in this synthesis. The issue is intermolecular esterification (polycondensation) competing with the desired intramolecular cyclization. Simply heating the solid diacid above its melting point promotes the formation of polyester chains rather than the target anhydride.[1]

Causality: At high temperatures in the absence of a suitable medium, the hydroxyl group of one molecule can attack a carboxylic acid group of a neighboring molecule, initiating polymerization.

Solutions:

  • Dehydration in an Inert Solvent: Performing the reaction in an inert, high-boiling solvent facilitates the desired intramolecular reaction and allows for the removal of water.[1]

  • Sublimation: This method leverages the volatility of the anhydride product to separate it from the non-volatile diacid starting material and any polymeric byproducts under high vacuum and elevated temperature.[2]

ParameterDehydration in SolventSublimation Under Vacuum
Principle Azeotropic removal of water in a high-boiling inert solvent.Phase transition (solid to gas) to separate product from non-volatile impurities.
Typical Conditions Heating in an inert solvent like xylene or toluene with a Dean-Stark trap.[1]220 °C at ~10 mbar.[2]
Advantages Good for larger scale; reaction progress can be monitored.Yields a very pure product directly; avoids solvent handling and removal.
Disadvantages Requires solvent purification and removal; potential for side reactions if solvent is not truly inert.Requires specialized sublimation apparatus; can be difficult to scale up.
Reported Yield Good.[1]~75%.[2]

Recommended Protocol: Dehydration via Sublimation [2]

This protocol is adapted from literature and provides a high-purity product.

  • Place the dry 4-hydroxyphthalic acid (e.g., 1.0 g, 5.49 mmol) into the bottom of a sublimation apparatus.

  • Assemble the apparatus with a cold finger condenser.

  • Begin cooling the condenser with circulating water.

  • Apply a high vacuum to the system (target: ~10 mbar).

  • Slowly heat the apparatus in a sand bath or with a heating mantle to 220 °C.

  • The product will sublime and deposit as a white crystalline solid on the cold finger.

  • Once sublimation is complete, turn off the heat and allow the apparatus to cool completely to room temperature under vacuum.

  • Vent the apparatus carefully (preferably with an inert gas like nitrogen) and collect the crystalline this compound.

  • The product should be stored under vacuum or inert gas to prevent hydrolysis.[1][3]

Q3: My 4-hydroxyphthalic acid precursor seems impure. What are the best practices for its synthesis?

The quality of your final product is entirely dependent on the purity of the 4-hydroxyphthalic acid precursor. Common synthetic routes start from 4-sulfophthalic acid or 4-bromophthalic anhydride.[1][4]

Route A: From 4-Sulfophthalic Acid via Alkali Fusion [5]

This method involves heating 4-sulfophthalic acid with a mixture of potassium hydroxide (KOH) and sodium hydroxide (NaOH).

  • Critical Step: The alkali fusion must be performed at the correct temperature (typically 175-180°C).[1] If the temperature is too high or the heating is too long, side reactions like decarboxylation can occur, leading to byproducts such as m-hydroxybenzoic acid.[1]

  • Workup: After cooling, the reaction mixture is dissolved in water and carefully acidified. Some protocols suggest a fractional precipitation where the m-hydroxybenzoic acid byproduct precipitates first upon initial acidification, is filtered off, and then the desired 4-hydroxyphthalic acid is obtained by further acidification and extraction.[1]

  • Purification: Recrystallization from boiling water is an effective method for purification.[5]

Route B: From 4-Bromophthalic Anhydride via Hydroxylation [4]

This method uses a copper-catalyzed hydroxylation reaction.

  • Critical Parameters: The yield is highly sensitive to the base, catalyst, and solvent system. The patent literature suggests that potassium hydroxide is a superior base and cuprous chloride is an effective catalyst.[4]

  • Solvent System: A mixed solvent system of dimethyl sulfoxide (DMSO) and water is recommended.[4]

  • Optimization: The molar ratios of reactants are crucial. An excess of the base is required.

ParameterRecommended Conditions[4]
Starting Material 4-Bromophthalic Anhydride
Base Potassium Hydroxide (KOH)
Base:Substrate Ratio 2:1 to 6:1 (molar ratio)
Catalyst Cuprous Chloride (CuCl)
Catalyst:Substrate Ratio 0.05:1 to 0.2:1 (molar ratio)
Solvent DMSO : Water (2:1 to 1:1 by volume)
Temperature 120 °C to 140 °C
Q4: My final product looks good initially, but it seems to decompose upon storage or during characterization. How can I improve its stability?

This compound is significantly more susceptible to hydrolysis than unsubstituted phthalic anhydride.[1] The electron-donating hydroxyl group makes the anhydride carbonyls more electrophilic and prone to nucleophilic attack by water.

Workflow for Ensuring Product Stability:

G start Synthesis Complete workup Anhydrous Workup: - Use dry solvents (e.g., DCM, EtOAc) - Dry organic layers with Na2SO4/MgSO4 start->workup purification Purification: - Use anhydrous solvents for chromatography - Or use sublimation workup->purification storage Proper Storage: - Store under inert gas (N2 or Ar) - Refrigerate at 2-8°C - Use a desiccator purification->storage stable_product Stable Product storage->stable_product

Caption: Workflow for Maintaining Product Stability.

  • Anhydrous Workup: During the extraction and workup phase, ensure all organic solvents are anhydrous. Avoid prolonged contact with aqueous layers.

  • Drying: After purification, dry the product thoroughly under high vacuum to remove any residual water or solvent.

  • Storage: The purified solid should be stored in a tightly sealed vial under an inert atmosphere (nitrogen or argon) and refrigerated (2-8°C is common).[3] Storing the vial within a desiccator provides an additional layer of protection.

By adhering to these stringent, anhydrous conditions, you can significantly prolong the shelf-life of your this compound and ensure the integrity of your experimental results.

References

Optimization of reaction conditions for the synthesis of 5-Hydroxyisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Hydroxyisobenzofuran-1,3-dione

Welcome to the technical support guide for the synthesis and optimization of this compound (also known as 4-Hydroxyphthalic anhydride). This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers, chemists, and professionals in drug development. Our goal is to move beyond simple protocols and provide a foundational understanding of the reaction's critical parameters, enabling you to diagnose and resolve experimental challenges effectively.

Synthetic Pathway and Core Challenges

The synthesis of this compound (CAS No. 27550-59-0) is most commonly achieved through the thermal or chemical dehydration of its corresponding dicarboxylic acid, 4-hydroxyphthalic acid.[1] The primary challenge in this final dehydration step is preventing intermolecular side reactions, specifically polycondensation, which leads to the formation of intractable polymeric tars, significantly reducing the yield and purity of the desired product.[2]

A typical industrial route involves two main stages:

  • Formation of 4-Hydroxyphthalic Acid: This intermediate is often prepared from more accessible starting materials, such as 4-sulfophthalic acid or 4-chlorophthalic acid, via an alkali fusion reaction followed by acidification.[2]

  • Cyclization via Dehydration: The purified 4-hydroxyphthalic acid is then heated to induce intramolecular cyclization, eliminating a molecule of water to form the target anhydride.

The following workflow diagram illustrates this common synthetic pathway.

cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Dehydration & Cyclization SM 4-Substituted Phthalic Acid (e.g., 4-Sulfophthalic Acid) INT Crude 4-Hydroxyphthalic Acid SM->INT 1. Alkali Fusion (e.g., NaOH) 2. Acidification (e.g., HCl) INT_P Purified 4-Hydroxyphthalic Acid INT->INT_P Purification (Recrystallization) FP This compound INT_P->FP Heating in Inert Solvent (Azeotropic Water Removal)

Caption: General two-stage workflow for the synthesis of this compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yielded a low amount of product, or a significant portion of it was a dark, tarry substance. What went wrong?

Answer: This is the most prevalent issue and almost always points to polycondensation, a side reaction where molecules of 4-hydroxyphthalic acid react with each other instead of cyclizing internally.[2]

  • Causality: Simply heating the solid 4-hydroxyphthalic acid above its melting/decomposition point creates conditions ripe for intermolecular reactions. The hydroxyl group of one molecule can attack the carboxylic acid group of another, initiating a chain reaction that forms polyesters. This process is often accompanied by decomposition (charring) at elevated temperatures, resulting in a dark, viscous, or solid mass.[2]

  • Solution: The most effective solution is to perform the dehydration in a high-boiling, inert organic solvent that can azeotropically remove water as it is formed.

    • Recommended Solvents: Toluene, xylene, or diphenyl ether.

    • Apparatus: Use a Dean-Stark trap to continuously collect the water that is distilled from the reaction mixture, physically removing it and driving the equilibrium towards the desired intramolecular cyclization.

    • Benefit: This method allows the reaction to proceed at a controlled temperature (the boiling point of the solvent) which is often lower than the temperature required for "dry" heating, thus minimizing thermal decomposition and preventing the high local concentrations that favor polymerization.

Question 2: The final product is off-color (e.g., faint brown or yellow) instead of white. How can I improve its purity and color?

Answer: A faint brown or crystalline powder appearance can be expected.[3] However, a significantly dark color indicates the presence of impurities, likely from either the starting materials or minor thermal degradation.

  • Causality:

    • Impure Intermediate: Impurities carried over from the alkali fusion and acidification step can act as catalysts for decomposition during the final heating stage.[2]

    • Minor Degradation: Even with azeotropic removal, some minor charring can occur if the temperature is too high or the heating is prolonged.

  • Solutions:

    • Purify the Intermediate: Before dehydration, ensure the 4-hydroxyphthalic acid intermediate is thoroughly purified. Recrystallization from water is a standard method.

    • Purification of Final Product:

      • Recrystallization: Attempt recrystallization from a suitable solvent system. Start with non-polar solvents like toluene or a mixture of ethyl acetate and hexanes.

      • Sublimation: For small-scale preparations, vacuum sublimation can be a highly effective method for obtaining a pure, crystalline product, as it separates the volatile anhydride from non-volatile polymeric impurities and salts.

Question 3: The reaction seems to have stalled; I am no longer collecting water in the Dean-Stark trap, but analysis (e.g., TLC, IR) shows significant starting material remains.

Answer: This indicates that the reaction conditions are insufficient to overcome the activation energy for dehydration.

  • Causality:

    • Temperature is too low: The boiling point of your chosen solvent may not be high enough to drive the reaction at a reasonable rate.

    • Inefficient Agitation: If the 4-hydroxyphthalic acid is not well-suspended in the solvent, its effective concentration is low, and heat transfer is poor.

  • Solutions:

    • Switch to a Higher-Boiling Solvent: If you started with toluene (b.p. ~111°C), consider switching to xylene (b.p. ~140°C).

    • Increase Agitation: Ensure vigorous stirring to maintain a fine slurry, maximizing the surface area and interaction with the hot solvent.

    • Consider a Dehydrating Agent: While solvent-based azeotropic removal is preferred to avoid polymerization, adding a chemical dehydrating agent like acetic anhydride can also be effective.[4] However, this adds another reagent that must be thoroughly removed during workup. Use it judiciously, as it can complicate purification.

Troubleshooting Logic Diagram

The following diagram provides a decision-making framework for addressing common synthesis problems.

Problem Problem Observed LowYield Low Yield / Tarry Product Problem->LowYield OffColor Off-Color Product Problem->OffColor StalledRxn Stalled Reaction Problem->StalledRxn Cause_Poly Cause: Polycondensation LowYield->Cause_Poly Cause_Imp Cause: Impure Intermediate or Minor Degradation OffColor->Cause_Imp Cause_Temp Cause: Temperature too low or Inefficient water removal StalledRxn->Cause_Temp Sol_Azeo Solution: Use high-boiling solvent with Dean-Stark trap. Cause_Poly->Sol_Azeo Sol_Purify Solution: 1. Purify intermediate before use. 2. Purify final product via recrystallization or sublimation. Cause_Imp->Sol_Purify Sol_Solvent Solution: 1. Switch to higher-boiling solvent. 2. Ensure vigorous stirring. Cause_Temp->Sol_Solvent

Caption: Decision tree for troubleshooting the synthesis of this compound.

Optimized Experimental Protocol

This protocol is designed to maximize yield and purity by mitigating the risk of polycondensation.

Step 1: Preparation of 4-Hydroxyphthalic Acid (Intermediate) (This step assumes the use of 4-sulfophthalic acid as the starting material, as described in related syntheses.[2] Adjust stoichiometry accordingly for other precursors.)

  • In a suitable reaction vessel, cautiously perform an alkali fusion by mixing 4-sulfophthalic acid with a significant excess of sodium hydroxide.

  • Heat the mixture carefully until a homogenous melt is achieved and maintain the temperature according to established literature procedures for this substitution.

  • After cooling, dissolve the solid fusion cake in water.

  • Acidify the aqueous solution slowly with concentrated hydrochloric acid until the pH is strongly acidic (pH ~1-2).

  • The 4-hydroxyphthalic acid will precipitate as a solid. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude product by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

  • Crucial Step: Recrystallize the crude 4-hydroxyphthalic acid from hot water to obtain a purified intermediate.

Step 2: Dehydration to this compound

  • Set up a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • To the flask, add the purified 4-hydroxyphthalic acid (1.0 eq).

  • Add a sufficient volume of xylene to create a stirrable slurry (approx. 5-10 mL of solvent per gram of acid).

  • Fill the Dean-Stark trap with xylene.

  • Heat the mixture to a vigorous reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with xylene.

  • Continue refluxing until no more water is collected in the trap (typically 2-4 hours, monitor the volume).

  • Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling.

  • If precipitation occurs, collect the solid by filtration. If the product remains in solution, remove the xylene under reduced pressure using a rotary evaporator.

  • The resulting solid is the crude this compound. For highest purity, perform a final purification step via vacuum sublimation or recrystallization.

Data Summary: Effect of Dehydration Conditions

The following table summarizes the expected outcomes of different dehydration methods, underscoring the importance of optimized conditions.

Dehydration MethodTypical TemperatureTypical TimeExpected YieldProduct PurityKey Remarks
Neat Heating >180°C (Melt)0.5 - 1 h< 20%LowProne to severe charring and polycondensation.[2] Not recommended.
Acetic Anhydride 120 - 140°C1 - 2 h60 - 85%ModerateEffective dehydration but requires careful removal of acetic acid/anhydride.[4]
Toluene w/ Dean-Stark ~111°C (Reflux)4 - 8 h75 - 90%GoodGood control, but may be slow due to lower temperature.
Xylene w/ Dean-Stark ~140°C (Reflux)2 - 4 h> 90% High Optimal balance of reaction rate and temperature control.

Frequently Asked Questions (FAQs)

  • Q: What is the proper way to store the final product?

    • A: this compound is a cyclic anhydride and is susceptible to hydrolysis. It should be stored in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., argon), at refrigerated temperatures (2-8°C) to ensure long-term stability.[5][6][7]

  • Q: Can I use other dehydrating agents like thionyl chloride or oxalyl chloride?

    • A: While reagents like oxalyl chloride are known to convert dicarboxylic acids to anhydrides, they are often harsh and can react with the free hydroxyl group on the aromatic ring, leading to unwanted side products.[8] The thermal, azeotropic method is cleaner and more selective for this particular substrate.

  • Q: How do I monitor the reaction's progress?

    • A: The most straightforward method is to monitor the volume of water collected in the Dean-Stark trap. When the theoretical amount of water has been collected, the reaction is complete. You can also use Thin Layer Chromatography (TLC) to monitor the disappearance of the more polar 4-hydroxyphthalic acid spot. An infrared (IR) spectrum of a reaction sample will show the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic anhydride C=O stretches (~1850 and 1770 cm⁻¹).

  • Q: Are there alternative synthetic routes?

    • A: Yes, more advanced methods exist, such as the oxidation of indane derivatives in subcritical water, but these require specialized equipment and are not as common for standard laboratory synthesis.[9] The dehydration of 4-hydroxyphthalic acid remains the most practical and accessible route.

References

Purification strategies for 5-Hydroxyisobenzofuran-1,3-dione to remove side products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Hydroxyisobenzofuran-1,3-dione (also known as 4-hydroxyphthalic anhydride). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving high-purity this compound.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and advanced materials.[1][2] Its bifunctional nature, containing both a phenol and a cyclic anhydride, makes it a versatile reagent. However, these same functional groups present unique challenges during purification. The primary impurity encountered is typically the unreacted starting material or the hydrolysis product, 4-hydroxyphthalic acid. Other potential side products can include polymeric tars and colored byproducts, especially if the synthesis was conducted at elevated temperatures.[3]

This guide provides a comprehensive overview of robust purification strategies, including recrystallization, column chromatography, and sublimation, complete with troubleshooting FAQs to address common issues encountered in the laboratory.

Core Purification Strategies: A Comparative Overview

The choice of purification method is contingent on the scale of the reaction, the nature of the impurities, and the desired final purity. Below is a summary of the most effective techniques.

Purification Method Principle Best For Removing Advantages Disadvantages
Recrystallization Differential solubility of the target compound and impurities in a hot versus cold solvent system.Polar impurities (e.g., 4-hydroxyphthalic acid), baseline impurities.Scalable, cost-effective, can yield highly pure crystalline material.Potential for product loss in the mother liquor, risk of oiling out, requires careful solvent selection.
Column Chromatography Differential partitioning of components between a stationary phase and a mobile phase.Impurities with different polarities (e.g., starting materials, less polar side products).High resolution, applicable to a wide range of impurities.Can be time-consuming, requires significant solvent volumes, may not be ideal for large-scale purifications.
Sublimation Phase transition of a solid directly to a gas, followed by deposition back to a solid, leaving non-volatile impurities behind.Non-volatile impurities (e.g., salts, polymeric tars).Yields very high-purity product, solvent-free.Only applicable to compounds that sublime, requires specialized equipment, may not be suitable for thermally sensitive compounds.

Troubleshooting and FAQs

Recrystallization Issues

Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute is insoluble in the solvent at its boiling point, or when the boiling point of the solvent is higher than the melting point of the solute. To remedy this:

  • Use a larger volume of solvent: This can keep the compound dissolved as it cools.

  • Cool the solution more slowly: Allow the flask to cool to room temperature before placing it in an ice bath. This provides more time for crystal nucleation.[4]

  • Try a different solvent system: A solvent with a lower boiling point or a solvent pair may be more effective. For this compound, an ethanol/water mixture has been reported to be effective.[3]

Q2: I have a low recovery after recrystallization. How can I improve my yield?

A2: Low recovery is often due to using too much solvent or premature crystallization.

  • Minimize the amount of hot solvent: Use just enough to dissolve the crude product.

  • Cool the filtrate: After collecting the initial crop of crystals, cool the mother liquor to a lower temperature (e.g., in a freezer) to induce further crystallization.

  • Perform a second recrystallization of the mother liquor: This can help to recover more product, although it may be of slightly lower purity.

Q3: My recrystallized product is still colored. What is the source of the color and how can I remove it?

A3: Color can arise from highly conjugated impurities or trace amounts of metal catalysts from the synthesis.

  • Charcoal treatment: Add a small amount of activated charcoal to the hot solution before filtering. The charcoal will adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

  • Column chromatography: This is a more effective method for removing colored impurities if charcoal treatment fails.

Column Chromatography Issues

Q4: My compound is streaking on the TLC plate and the column. How can I get better separation?

A4: Streaking is often caused by the acidic nature of the phenolic hydroxyl group interacting strongly with the silica gel.

  • Add a small amount of acid to the eluent: Adding 0.1-1% acetic acid or formic acid to the mobile phase can suppress the ionization of the phenol, leading to sharper bands.[5]

  • Use a different stationary phase: If streaking persists, consider using a less acidic stationary phase like alumina or a bonded phase like diol.

Q5: I can't find a good solvent system to separate my product from an impurity.

A5: Finding the right eluent is key to a successful separation.

  • Systematic TLC analysis: Run TLC plates with a range of solvent systems of varying polarities. Good solvent systems for phenolic compounds often include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[5]

  • Gradient elution: Start with a less polar solvent system and gradually increase the polarity during the column run. This can help to separate compounds with close Rf values.

Sublimation Issues

Q6: My sublimation is very slow or I am not getting any sublimate.

A6: This is likely an issue with temperature or vacuum.

  • Increase the temperature: The sublimation rate is highly dependent on temperature. However, be cautious not to exceed the decomposition temperature of your compound.

  • Improve the vacuum: A lower pressure will decrease the sublimation temperature. Ensure all seals on your sublimation apparatus are tight.

Q7: My sublimed product is contaminated with the starting material.

A7: This indicates that the impurity is also volatile under the sublimation conditions.

  • Fractional sublimation: If the volatilities of the product and impurity are sufficiently different, you may be able to separate them by carefully controlling the temperature and collecting fractions at different times.

  • Pre-purification: Use another method like recrystallization or a quick column filtration to remove the volatile impurity before sublimation.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is a general guideline and may require optimization for your specific crude material.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Addition of Water: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point).

  • Re-dissolution: Add a few drops of hot ethanol until the solution becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Silica Gel Column Chromatography

This protocol is a starting point for purification. The solvent system should be optimized based on TLC analysis.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexane/ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 7:3 hexane/ethyl acetate) to elute the desired compound.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Sublimation

This method is particularly effective for removing non-volatile impurities.

  • Apparatus Setup: Place the crude this compound in the bottom of a sublimation apparatus.

  • Vacuum Application: Evacuate the apparatus to a pressure of approximately 10 mbar.

  • Heating: Heat the apparatus to 220°C. The product will sublime and deposit on the cold finger.

  • Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Carefully vent the apparatus and scrape the purified product from the cold finger.

Visualization of Purification Workflows

Workflow for Purification via Recrystallization

G crude Crude Product dissolve Dissolve in minimal hot ethanol crude->dissolve hot_filter Hot filtration (if needed) dissolve->hot_filter add_water Add hot water to cloud point hot_filter->add_water re_dissolve Add hot ethanol to clarify add_water->re_dissolve cool Slow cooling to RT, then ice bath re_dissolve->cool filter Vacuum filtration cool->filter dry Dry under vacuum filter->dry pure Pure Crystalline Product dry->pure

Caption: Recrystallization workflow for this compound.

Logical Flow for Troubleshooting Purification

G start Impure Product tlc TLC Analysis start->tlc decision Impurities separable by polarity? tlc->decision column Column Chromatography decision->column Yes sublimation Sublimation decision->sublimation No (non-volatile tars) recrystallization Recrystallization decision->recrystallization No (polar starting material) pure Pure Product column->pure sublimation->pure recrystallization->pure

Caption: Decision tree for selecting a purification strategy.

Characterization of Purified this compound

Confirmation of purity is a critical final step. The following data can be used to verify the identity and purity of the final product.

  • Melting Point: 171-173 °C

  • Appearance: Faint brown crystalline powder.[1]

  • ¹³C NMR: Spectral data is available on public databases such as PubChem.[6]

  • FTIR: The FTIR spectrum of the related compound, phthalic anhydride, shows characteristic strong carbonyl stretches for the anhydride group around 1750-1850 cm⁻¹. A similar pattern is expected for this compound, with the addition of a broad peak for the hydroxyl group around 3200-3600 cm⁻¹.

References

How to improve the stability of 5-Hydroxyisobenzofuran-1,3-dione in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Hydroxyisobenzofuran-1,3-dione (also known as 4-hydroxyphthalic anhydride). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for improving the stability of this compound in various experimental settings.

Introduction

This compound is a valuable reagent and intermediate in organic synthesis, materials science, and pharmaceutical development.[1][2] Its utility stems from the reactive anhydride functional group, which allows for various chemical modifications.[1] However, this reactivity is also the source of its primary challenge: instability, particularly in solution. This guide provides a comprehensive overview of the degradation mechanisms and offers robust strategies to mitigate these issues, ensuring the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for this compound in solution?

The principal degradation pathway is solvolysis, most commonly hydrolysis. The anhydride ring is highly susceptible to nucleophilic attack by water, alcohols, or other protic solvents.[3] This reaction opens the anhydride ring to form the corresponding dicarboxylic acid (4-hydroxyphthalic acid) or a monoester derivative, rendering the compound inactive for its intended anhydride-based reactions.[3] This process is often accelerated by basic conditions.[4]

Q2: How should the solid form of this compound be stored?

To ensure long-term viability, the solid compound must be protected from moisture and heat. The recommended storage conditions are in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[5] Storing it in a desiccator can provide additional protection against atmospheric moisture.

Q3: Which general classes of solvents should be avoided or used with extreme caution?

Protic solvents are the most problematic. This class includes water, alcohols (methanol, ethanol), and primary or secondary amines. These solvents can act as nucleophiles and directly participate in the degradation of the anhydride.[6] While the compound may appear to dissolve, a chemical reaction is likely occurring.

Q4: Is the compound stable in aprotic solvents like DMSO or DMF?

It is significantly more stable in aprotic solvents (e.g., DMSO, DMF, acetone, THF, acetonitrile) than in protic ones. However, stability is not guaranteed. The primary threat in these solvents is the presence of residual water.[7] Commercially available "anhydrous" grade solvents still contain trace amounts of water that can cause slow degradation over time. Therefore, solutions should ideally be prepared fresh, and anhydrous handling techniques are strongly recommended.

Troubleshooting Guides

Issue 1: Rapid Degradation Observed in Protic Solvents (e.g., Methanol, Ethanol, Water)

Root Cause Analysis: The anhydride functional group contains two electrophilic carbonyl carbons. Protic solvents, like water and alcohols, are nucleophiles that readily attack these carbons. This nucleophilic acyl substitution reaction leads to the irreversible opening of the five-membered ring. In water, this yields 4-hydroxyphthalic acid.[3] In alcohols, it yields a 4-hydroxyphthalic acid monoester. The reaction rate is significantly influenced by pH, with basic conditions catalyzing the hydrolysis by creating more potent nucleophiles (e.g., hydroxide ions).[4]

cluster_main Degradation Pathway in Protic Solvents Anhydride This compound Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) e.g., H₂O, R-OH Nucleophile->Intermediate Product Ring-Opened Product (4-Hydroxyphthalic Acid or Monoester) Intermediate->Product Ring Opening

Caption: Degradation of this compound via nucleophilic attack.

Solutions & Mitigation Strategies:

  • Solvent Selection: The most effective solution is to switch to an anhydrous aprotic solvent. See the Solvent Compatibility Guide (Table 1) below.

  • pH Control: If an aqueous environment is unavoidable for your experiment, maintaining an acidic pH (e.g., pH < 5) can slow the rate of hydrolysis.[4][8] However, this only decelerates, not halts, degradation. The stability of the compound under these conditions must be empirically determined for the duration of your experiment.

  • Low Temperature: Conducting the experiment at lower temperatures will reduce the rate of all chemical reactions, including degradation.

Issue 2: Gradual Degradation or Inconsistent Results in Aprotic Solvents (e.g., DMSO, Acetone, THF)

Root Cause Analysis: The culprit is almost always trace amounts of water. "Anhydrous" solvents are never perfectly dry and can readily absorb moisture from the atmosphere if not handled properly.[6] For example, a bottle of anhydrous DMSO opened in a humid environment will quickly become "wet." This residual water is sufficient to cause slow hydrolysis of the anhydride, leading to a decrease in the active compound's concentration over hours or days.

start Start: Need to dissolve This compound check_protic Is a protic solvent (e.g., H₂O, MeOH) required? start->check_protic use_aprotic Select a high-purity, anhydrous aprotic solvent (e.g., THF, MeCN, Dioxane) check_protic->use_aprotic No protic_warning Proceed with caution. Use acidic buffer (pH < 5). Run at low temp. Validate stability. check_protic->protic_warning Yes handle_anhydrous Use anhydrous techniques: - Dry glassware - Inert atmosphere - Add molecular sieves use_aprotic->handle_anhydrous protic_warning->handle_anhydrous prepare_fresh Prepare solution immediately before use handle_anhydrous->prepare_fresh validate Optional but Recommended: Validate solution integrity (e.g., via HPLC) prepare_fresh->validate end Proceed with Experiment validate->end OK step1 Prepare Solution (See Protocol 1) step2 Timepoint T=0: Inject aliquot into HPLC. Record initial peak area. step1->step2 step3 Store Solution under desired conditions (e.g., RT, 4°C, -20°C) step2->step3 step4 Timepoint T=x hours: Inject another aliquot. Record peak areas. step3->step4 step4->step3 Repeat for multiple timepoints step5 Analyze Data: Compare peak area of parent compound. Look for new peak from degradation product. step4->step5 step6 Determine Stability Profile step5->step6

References

Overcoming solubility issues of 5-Hydroxyisobenzofuran-1,3-dione in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Hydroxyisobenzofuran-1,3-dione. This resource is designed for researchers, scientists, and drug development professionals to proactively address and overcome experimental hurdles related to this compound, with a primary focus on its challenging solubility profile in aqueous-based biological assays.

While published data on the specific application of this compound in biological systems is limited, its chemical structure—a substituted phthalic anhydride—provides critical clues to its behavior.[1][2][3] The anhydride group is susceptible to hydrolysis, and the overall structure suggests low aqueous solubility. This guide synthesizes first-principle chemical knowledge with field-proven strategies for handling poorly soluble compounds to ensure your experiments are robust, reproducible, and yield accurate structure-activity relationships (SAR).[4]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and use of this compound in a laboratory setting.

Q1: What is the best solvent to dissolve this compound for creating a stock solution?

Answer: Based on its chemical properties, this compound is predicted to be soluble in organic solvents.[1][2] For biological assays, the recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO) . Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. It is crucial to ensure the compound is fully dissolved; gentle warming or sonication can aid this process.[5] Always store DMSO stocks at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[4]

Q2: My compound precipitates when I add my DMSO stock to my aqueous cell culture media or assay buffer. How can I prevent this?

Answer: This is a classic sign of a compound "crashing out" of solution due to its low aqueous solubility. The key is to control the dilution process and keep the final concentration of your organic solvent (the "vehicle") low and consistent across all treatments.[4]

Here are critical steps to prevent precipitation:

  • Minimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[5] Aim to keep the final concentration at or below 0.1% where possible, as this is considered safe for almost all cell types.[5][6]

  • Use an Intermediate Dilution Step: Avoid diluting your high-concentration DMSO stock directly into a large volume of aqueous buffer. A better method is to perform serial dilutions in 100% DMSO first to get closer to your final concentration.[7]

  • Proper Mixing Technique: When adding the final DMSO stock to your aqueous media, do so with vigorous and immediate mixing (e.g., vortexing or rapid pipetting). Add the small volume of DMSO stock directly into the larger volume of media, not the other way around.[4] This rapid dispersion helps prevent localized high concentrations that lead to precipitation.

Q3: What are "vehicle controls" and why are they essential when using this compound?

Answer: A vehicle control is a critical experimental control that contains the same concentration of the solvent (e.g., DMSO) used to dissolve your test compound, but without the compound itself.[8][9][10] Its purpose is to ensure that any observed biological effect is due to your compound and not the solvent.[8][11] Even at low concentrations, solvents like DMSO can impact cell behavior, viability, and gene expression.[7][12] Therefore, the response of cells treated with your compound should always be compared against the vehicle control group, not against untreated cells.[9][12]

Q4: How stable is this compound in aqueous solutions?

Answer: The anhydride functional group in the molecule is susceptible to hydrolysis (reaction with water), which would open the ring to form a dicarboxylic acid. This reaction is often pH and temperature-dependent.[1] This means the parent compound may degrade over time in your aqueous assay medium. To mitigate this:

  • Prepare working solutions fresh for each experiment.

  • Minimize the time the compound spends in aqueous solution before the assay readout.

  • Consider the stability of the hydrolyzed form versus the parent compound, as this may affect biological activity.

Part 2: Troubleshooting Guide for Assay Inconsistencies

This section provides a structured approach to diagnosing and solving common problems encountered during biological assays with this compound.

Issue 1: High Variability and Poor Reproducibility in Dose-Response Curves

Question: "My IC50/EC50 values for this compound are inconsistent between experiments. What could be the cause?"

Underlying Problem: Inconsistent results with poorly soluble compounds are often due to variations in the actual concentration of the compound in solution at the time of the assay.[4]

Troubleshooting Workflow:

G cluster_prep Stock & Working Solution Preparation cluster_assay Assay Conditions cluster_outcome Resolution A Start: Inconsistent Results B Verify Stock Solution Is the compound fully dissolved in 100% DMSO? A->B Step 1 C Check for Precipitation Visually inspect stock after thawing. Centrifuge if needed. B->C Step 2 D Standardize Dilution Protocol Are you adding DMSO stock to media with rapid mixing? C->D Step 3 E Use Serial Dilutions in DMSO Avoid large dilution factors directly into media. D->E Step 4 F Assess Vehicle Effects Is the final DMSO % identical across all wells? E->F Step 5 G Consider Assay Media Components Does media contain serum/protein that could aid solubility? F->G Step 6 H Minimize Incubation Time Could the compound be degrading or precipitating over time? G->H Step 7 I Consistent Results Achieved H->I Step 8

Caption: Troubleshooting workflow for inconsistent assay results.

Detailed Steps & Explanations:

  • Verify Stock Solution Integrity: Before starting, ensure your 10-50 mM stock in 100% DMSO is completely clear. If you see any crystals, warm the vial gently (to 37°C) and sonicate until fully dissolved.[5]

  • Standardize Dilution: Always add the compound (in DMSO) to the aqueous buffer/media while vortexing. This rapid dispersion is critical to prevent the compound from precipitating.[4]

  • Control Final Solvent Concentration: Ensure every well in your assay plate, including controls, has the exact same final DMSO concentration. For a dose-response curve, perform serial dilutions in 100% DMSO first, then add the same small volume from each DMSO dilution to the media in the wells.[7]

Issue 2: No Biological Activity Observed or Weaker-Than-Expected Activity

Question: "I'm not seeing any effect from the compound, even at high concentrations. Is it inactive?"

Underlying Problem: Lack of activity can be due to the compound not being bioavailable to the target, often because its true soluble concentration is far lower than the nominal concentration you calculated.[4]

Systematic Solubility Screening Protocol:

This protocol helps you determine the practical solubility limit in your specific assay buffer.

Objective: To find the highest concentration of this compound that remains soluble in your final assay medium.

Materials:

  • 10 mM stock of this compound in 100% DMSO.

  • Your final, complete assay buffer or cell culture medium (including serum, if applicable).

  • Spectrophotometer or plate reader capable of measuring light scatter at ~600-650 nm.

Methodology:

  • Prepare a Dilution Series: In a 96-well plate, add your assay medium.

  • Spike with Compound: Add your 10 mM DMSO stock to the wells to achieve a range of final nominal concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, etc.). Ensure the final DMSO concentration is constant (e.g., 1%).

  • Include Controls: Prepare a "Vehicle Control" well with media + 1% DMSO only.

  • Incubate: Incubate the plate under your standard assay conditions (e.g., 37°C for 1 hour).

  • Measure Turbidity: Read the absorbance (light scatter) of the plate at a wavelength between 600-650 nm. An increase in absorbance compared to the vehicle control indicates the formation of a precipitate.

  • Analyze: The highest concentration that shows no significant increase in absorbance over the vehicle control is your approximate limit of aqueous solubility. Do not use concentrations above this limit in your biological assays, as the results will be misleading.

Part 3: Data Tables & Advanced Protocols

Table 1: Properties of Common Co-Solvents for Biological Assays

This table provides a reference for selecting an appropriate solvent system.

SolventMax Recommended Final Concentration (v/v) in Cell CultureProperties & Considerations
DMSO 0.1% - 0.5% [5]Excellent solubilizing power for many organic compounds. Can induce cellular stress or differentiation at higher concentrations.[13] Always use a vehicle control. [8][9]
Ethanol 0.1% - 0.5%Good for moderately polar compounds. Can be cytotoxic and affect membrane fluidity at higher concentrations. Vehicle control is mandatory.
PEG 400 < 1%A polymer commonly used in formulations. Generally low toxicity but can increase the viscosity of the medium.
Cyclodextrins Varies by typeUsed to form inclusion complexes that enhance aqueous solubility.[14][15] Can be a good alternative if DMSO/ethanol are problematic. Requires empirical testing.
Advanced Strategy: Using Co-Solvents and Surfactants

For exceptionally challenging compounds, formulation strategies may be required.[14][15][16]

Question: "Even with 1% DMSO, my compound precipitates at the concentration I need. What else can I try?"

Answer: You can explore using a low concentration of a biocompatible surfactant or other solubilizing excipients. This is an advanced technique and requires extensive validation.

Workflow for Evaluating Surfactants:

References

Preventing degradation of 5-Hydroxyisobenzofuran-1,3-dione during storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for Senior Application Scientists

Welcome to the technical support guide for 5-Hydroxyisobenzofuran-1,3-dione (also known as 4-Hydroxyphthalic Anhydride, CAS 27550-59-0). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. Due to its bifunctional nature, containing both a reactive cyclic anhydride and a phenolic hydroxyl group, this compound is susceptible to specific degradation pathways.[1] Proper storage and handling are paramount to ensure its integrity and the success of your experiments. This guide provides in-depth, evidence-based answers to common questions and troubleshooting scenarios.

Core Chemical Characteristics
PropertyValueSource
Molecular Formula C₈H₄O₄[2][3][4]
Molecular Weight 164.12 g/mol [2][3][4]
Appearance Off-white to light brown or pinkish solid/powder[2][3]
Melting Point 171-173 °C[3]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[3]

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways are driven by its functional groups: the cyclic anhydride and the phenol.

  • Hydrolysis: The cyclic anhydride ring is highly susceptible to hydrolysis, reacting with water (even atmospheric moisture) to open the ring and form 4-Hydroxyphthalic acid.[5][6] This is the most common and rapid degradation pathway. A Japanese patent notes that 4-hydroxyphthalic anhydride is more easily hydrolyzed than unsubstituted phthalic anhydride.[6]

  • Oxidation: The phenolic hydroxyl group can be susceptible to oxidation, especially when exposed to air (oxygen), light, or basic conditions. This can lead to the formation of colored impurities, such as quinone-like species, which may account for a pinkish or brownish appearance in older samples.[2]

Q2: The solid I received is a faint pink/brown powder. Is it degraded?

A2: Not necessarily, but it warrants investigation. While the pure compound is often described as off-white, various suppliers list it as a pink or light brown powder.[2][7] This initial color can be a result of the manufacturing process. However, a darkening of color over time during storage is a strong indicator of phenolic oxidation. The critical factor is whether the anhydride ring is intact. You should perform an analytical check (see Section 3) to confirm purity before use.

Q3: What are the ideal storage conditions to maximize shelf life?

A3: To mitigate both hydrolysis and oxidation, stringent storage conditions are essential.

  • Temperature: Store at 2-8°C.[3] Refrigeration slows the rate of all chemical degradation reactions.

  • Atmosphere: Store under a dry, inert atmosphere (e.g., argon or nitrogen).[3] This is the most critical step to prevent hydrolysis from atmospheric moisture and to minimize oxidation.

  • Container: Use a tightly sealed container, preferably an amber glass vial or a container stored inside a light-blocking secondary container. Protect from direct sunlight.[8]

  • Moisture: Store in a desiccated environment. Using a desiccator cabinet or placing the sealed container inside a larger vessel with a desiccant like silica gel is highly recommended.[8][9]

Q4: How should I handle the solid compound when weighing it for a reaction?

A4: Minimize exposure to the laboratory atmosphere. Work quickly and efficiently. For highly sensitive applications, weighing should be performed inside a glove box with a controlled inert atmosphere. If a glove box is unavailable, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Once opened, take the required amount and promptly reseal the container, purging with inert gas if possible.

Q5: How stable is this compound in solution? Which solvents should I use?

A5: Solution stability is highly dependent on the solvent.

  • Protic Solvents (Water, Alcohols): Avoid these for storage. Water will rapidly hydrolyze the anhydride to 4-hydroxyphthalic acid.[5] Alcohols will react via alcoholysis to form the corresponding monoester.[5][10]

  • Aprotic Solvents (THF, Dioxane, Acetonitrile, DMF, DMSO): These are generally suitable for reactions. However, solutions should be prepared fresh and used immediately. Anhydrides can react with trace water present in non-anhydrous solvents. Use of high-purity, anhydrous solvents is critical.

  • Long-Term Storage: Long-term storage in solution is not recommended.

Section 2: Troubleshooting Guide

Problem: My reaction yield is low, or the reaction is not proceeding as expected.

This is the most common issue arising from degraded starting material.

Possible Cause Verification Steps Corrective Action
Hydrolysis of Anhydride The starting material has likely converted to 4-Hydroxyphthalic acid, which is a dicarboxylic acid and will not undergo the expected anhydride reactions (e.g., acylation).1. Confirm Purity: Analyze your stored compound using one of the methods in Section 3. Look for the presence of 4-Hydroxyphthalic acid. 2. Repurification (Advanced): The hydrolysis product, 4-hydroxyphthalic acid, can be converted back to the anhydride by heating (e.g., sublimation at 220°C under vacuum), though this requires specialized equipment.[11] 3. Best Practice: Discard the degraded material and purchase a new, verified batch. Implement the strict storage protocols outlined in this guide.
Solvent Contamination Trace amounts of water in your reaction solvent are causing in-situ hydrolysis of the anhydride.1. Use Anhydrous Solvent: Ensure you are using a freshly opened bottle of anhydrous solvent or solvent that has been properly dried (e.g., over molecular sieves or via a solvent purification system). 2. Run a Control: If possible, run the reaction with a brand-new, unopened bottle of this compound to confirm the issue is with your stored material and not other reagents or conditions.
Problem: The color of my stored compound has changed from off-white to dark brown.
Possible Cause Verification Steps Corrective Action
Oxidation of Phenol Group Exposure to air and/or light has caused the phenolic group to oxidize, forming highly colored impurities.1. Assess Impact: While unsightly, minor oxidation may not always interfere with the anhydride's reactivity if the primary reaction site is not the phenol. However, the impurities can complicate purification. 2. Confirm Purity: Analyze the material via HPLC or NMR (Section 3) to quantify the level of impurities. 3. Consider Application: For sensitive applications, especially in drug development or polymer synthesis where color and purity are critical, the material should be discarded. For less sensitive small-scale synthesis, it might be usable if the anhydride integrity is confirmed. 4. Improve Storage: Immediately transfer any remaining stock to a tightly sealed container, purge with inert gas, and store in a refrigerated, dark, and desiccated environment.

Section 3: Purity Assessment and Experimental Protocols

Verifying the integrity of your this compound is a self-validating step that ensures trustworthiness in your experimental results.

Protocol 1: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is an effective method to separate the anhydride from its primary hydrolytic degradant, 4-hydroxyphthalic acid.

Objective: To quantify the percentage of this compound and detect the presence of 4-Hydroxyphthalic acid.

Methodology:

  • Sample Preparation:

    • Accurately weigh ~5 mg of the compound into a volumetric flask.

    • Dissolve in a suitable solvent in which both the anhydride and acid are soluble, such as acetonitrile. Dilute to a final concentration of ~0.5 mg/mL. Note: Work quickly to minimize hydrolysis during sample preparation.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Phosphoric Acid or Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid or Formic Acid.

    • Gradient: Start with a high concentration of Mobile Phase A (e.g., 95%) and ramp to a high concentration of Mobile Phase B over 10-15 minutes. This will elute the more polar acid first, followed by the less polar anhydride.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 225-235 nm.[12]

    • Column Temperature: 30-37 °C.[12]

  • Data Interpretation:

    • The anhydride (less polar) will have a longer retention time than the dicarboxylic acid (more polar).

    • Integrate the peak areas to determine the relative percentage of each component. A pure sample should show a single major peak corresponding to the anhydride.

Protocol 2: Purity Assessment by FT-IR Spectroscopy

Infrared (IR) spectroscopy is a rapid way to confirm the presence of the characteristic anhydride functional group.

Objective: To qualitatively verify the presence of the cyclic anhydride moiety.

Methodology:

  • Sample Preparation: Prepare a KBr pellet or use a solid-state ATR attachment.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

  • Data Interpretation:

    • Key Signal (Anhydride): Look for two distinct carbonyl (C=O) stretching peaks characteristic of a cyclic anhydride. These typically appear around 1850 cm⁻¹ and 1770 cm⁻¹ . The presence of this pair of strong absorptions is a good indicator of anhydride integrity.

    • Degradation Signal (Carboxylic Acid): If significant hydrolysis has occurred, you will see a broad O-H stretch from the carboxylic acid groups appearing from ~3300 to 2500 cm⁻¹. The sharp phenolic O-H stretch will also be present (~3400-3300 cm⁻¹), but the broad carboxylic acid signal is the key indicator of degradation.

Section 4: Visualization of Degradation Pathways

The following diagrams illustrate the key chemical transformations and the logical workflow for troubleshooting.

Degradation Pathways

cluster_conditions Degradation Drivers A This compound (Active Anhydride) B 4-Hydroxyphthalic Acid (Inactive Dicarboxylic Acid) A->B Hydrolysis (+ H2O from air/solvent) C Colored Oxidation Products (e.g., Quinones) A->C Oxidation (+ O2, light, base) Moisture Moisture Moisture->A Air Air Air->A Light Light Light->A

Caption: Primary degradation routes for the target compound.

Troubleshooting Workflow

Start Poor Experimental Result (e.g., Low Yield) Check1 Is the stored compound discolored? Start->Check1 Check2 Perform Purity Analysis (HPLC or FT-IR) Check1->Check2 Yes Check1->Check2 No Oxidation Possible Oxidation Check1->Oxidation Result1 Purity >95% Anhydride? Check2->Result1 Conclusion1 Compound is OK. Troubleshoot other reaction parameters. Result1->Conclusion1 Yes Conclusion2 Compound has degraded. (Hydrolysis / Oxidation) Result1->Conclusion2 No Action1 Discard and re-order. Implement strict storage protocols. Conclusion2->Action1

References

Technical Support Center: HPLC Analysis of 5-Hydroxyisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 5-Hydroxyisobenzofuran-1,3-dione. This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the specific challenges associated with this molecule. My approach here is to move beyond generic advice and provide a logical framework for troubleshooting, grounded in the specific chemical nature of your analyte.

This compound is a bifunctional molecule containing both a phenolic hydroxyl group and a hydrolytically sensitive dicarboxylic anhydride moiety.[1] This unique structure requires careful consideration of mobile phase pH, solvent choice, and temperature to ensure robust and reproducible results. This guide addresses the most common issues encountered during its analysis in a practical, question-and-answer format.

FAQ 1: Foundational Method & Analyte Properties

Q: Before I start troubleshooting, what are the key properties of this compound and what is a good starting point for an HPLC method?

A: Understanding the analyte is the bedrock of any successful method. The primary challenges are the compound's potential for ionization (phenolic group) and its susceptibility to hydrolysis (anhydride ring).

Table 1: Physicochemical Properties of this compound

PropertyValue / DescriptionImplication for HPLC Analysis
Molecular Formula C₈H₄O₄---
Molecular Weight ~164.12 g/mol Used for concentration calculations.[2][3][4]
Structure Contains a phenolic hydroxyl (-OH) group and a cyclic anhydride.The phenolic group is acidic and its ionization state is pH-dependent, heavily influencing retention in reversed-phase. The anhydride is prone to hydrolysis.[1]
Appearance Crystalline solid (faint brown/yellow).[1]Ensure complete dissolution in the sample solvent.
Solubility Generally soluble in organic solvents.[1][5]Sample solvent should be matched with the mobile phase to avoid peak distortion. Acetonitrile or methanol are good starting points.
Key Instability The anhydride ring can hydrolyze in the presence of water to form 4-hydroxyphthalic acid.This is a critical failure mode. Analysis requires conditions that minimize hydrolysis, such as acidic mobile phases and controlled temperatures. Carboxylic anhydrides are often analyzed via normal phase or SFC to avoid water, but reversed-phase is possible with care.[6]

A robust starting method should aim to keep the analyte in a single, stable, and un-ionized form.

Table 2: Recommended Starting HPLC Conditions

ParameterRecommended ConditionRationale
Column C18, 2.1 or 4.6 mm i.d., 100-150 mm length, <5 µm particle sizeA standard C18 provides good hydrophobic retention for the aromatic system.
Mobile Phase A Water + 0.1% Formic Acid or Phosphoric Acid (pH ~2.5-3.0)The acidic pH suppresses the ionization of the phenolic hydroxyl group, preventing peak tailing from silanol interactions and providing stable retention.[7]
Mobile Phase B Acetonitrile or Methanol + 0.1% AcidOrganic solvent for elution. Matching the acid modifier to Phase A prevents baseline shifts.
Gradient 5-95% B over 10-15 minutesA generic gradient to establish the approximate elution time.
Flow Rate 0.3-0.5 mL/min (for 2.1 mm i.d.) or 1.0-1.5 mL/min (for 4.6 mm i.d.)Standard flow rates for the given column dimensions.
Column Temperature 25-30 °CElevated temperatures can accelerate anhydride hydrolysis. Start with a controlled, near-ambient temperature.[8]
Detection (UV) ~250-260 nm or monitor at multiple wavelengthsWavelength should be set at an absorbance maximum for sensitivity.[9]
Injection Volume 1-5 µLSmall volumes minimize solvent mismatch effects and prevent column overload.
Sample Solvent Mobile Phase A / Mobile Phase B mixture (e.g., 80:20 A:B) or AcetonitrileThe sample solvent should be as weak as, or weaker than, the initial mobile phase to ensure good peak shape.[10]

FAQ 2: Peak Shape Problems

Q: My peak for this compound is tailing severely. What is the cause and how do I fix it?

A: Peak tailing for this compound is most commonly caused by unwanted secondary interactions between the analyte and the stationary phase.[11] The primary culprit is the interaction of the phenolic hydroxyl group with residual silanols on the silica-based column packing.

Causality:

  • Silanol Interactions: At a mobile phase pH above the pKa of the phenolic group (and below the pKa of the silanols), the analyte becomes partially or fully ionized (phenoxide). This negatively charged ion can then interact strongly with residual, ionized silanol groups (-Si-O⁻) on the column surface through ion-exchange mechanisms, causing tailing.[12] Using a mobile phase with a low pH (e.g., pH 2.5-3.0) keeps the phenolic group protonated (neutral), minimizing this interaction.[13]

  • Metal Contamination: Trace metals within the silica matrix of the column can chelate with the analyte, also leading to tailing.[7] Using a high-purity silica column and sometimes a chelating agent in the mobile phase can help, but pH control is the more direct solution.

Troubleshooting Workflow:

  • Confirm Mobile Phase pH: Ensure your mobile phase is sufficiently acidic. Prepare a fresh mobile phase using 0.1% formic acid or phosphoric acid in both the aqueous and organic components.

  • Lower the pH: If tailing persists, incrementally increase the acid concentration to 0.2%. The goal is to ensure the analyte is fully protonated.

  • Evaluate the Column: The column itself may be the issue. Older columns or those made from lower-purity silica have more active silanol sites.[7] Test the separation on a new, high-purity C18 column known for low silanol activity.

  • Reduce Injection Mass: Column overload can also cause tailing.[14] Dilute your sample 10-fold and re-inject. If the peak shape improves significantly, you were overloading the column.

G start Tailing Peak Observed check_ph Is Mobile Phase pH < 3.0? start->check_ph adjust_ph Action: Prepare fresh mobile phase with 0.1% acid. Re-test. check_ph->adjust_ph No check_load Was sample diluted? check_ph->check_load Yes adjust_ph->check_ph dilute_sample Action: Dilute sample 10x. Re-inject. check_load->dilute_sample No check_column Is column new and high-purity? check_load->check_column Yes dilute_sample->check_load replace_column Action: Replace with a new, end-capped column. check_column->replace_column No resolved Problem Resolved check_column->resolved Yes replace_column->check_column

Caption: Troubleshooting workflow for peak tailing.

Q: I am seeing a split peak or a persistent shoulder. Is this an instrument problem or is my analyte degrading?

A: While a split peak can be caused by system issues like a partially blocked frit or a column void, for this compound, the most probable chemical cause is on-column hydrolysis .[14][15]

Causality: The anhydride ring is susceptible to nucleophilic attack by water. In a reversed-phase system where water is a primary component of the mobile phase, the anhydride can hydrolyze to its corresponding dicarboxylic acid (4-hydroxyphthalic acid). This new compound is more polar and will typically elute earlier than the parent anhydride, appearing as a front-shoulder or a completely separate, earlier-eluting peak.

Troubleshooting Workflow:

  • Diagnose the Problem: The first step is to determine if the cause is chemical (hydrolysis) or physical (system issue).

    • Lower the Column Temperature: Set the column oven to a lower temperature (e.g., 20°C). If the size of the first peak (the shoulder) decreases relative to the main peak, this strongly suggests that you are reducing the rate of on-column hydrolysis.

    • Vary Injection Solvent: Prepare your sample in 100% anhydrous acetonitrile and inject immediately. If the shoulder peak is smaller compared to a sample prepared in an aqueous solvent, this points to hydrolysis occurring in the sample vial or during injection.

    • Confirm System Integrity: If the above tests are inconclusive, inject a stable, neutral compound like toluene. If it also shows a split peak, the problem is physical (e.g., column void, blocked frit).[15]

  • Mitigate Hydrolysis:

    • Ensure Acidic Conditions: Maintain a mobile phase pH of 2.5-3.0. Acidic conditions can slow the rate of hydrolysis.

    • Use Fresh Samples: Prepare samples in a solvent with minimal water content (e.g., >95% acetonitrile) and analyze them as quickly as possible.

    • Control Temperature: Keep the column and autosampler temperatures low and consistent.

G start Split or Shoulder Peak test_temp Action: Lower column temp to 20°C. Does shoulder decrease? start->test_temp test_system Action: Inject stable compound (e.g., Toluene). Is peak split? test_temp->test_system No hydrolysis Diagnosis: On-column hydrolysis is likely. Mitigate with low temp & acidic pH. test_temp->hydrolysis Yes test_system->hydrolysis No system_issue Diagnosis: Physical system issue. Check for column void or blockage. test_system->system_issue Yes

Caption: Diagnostic workflow for a split peak.

FAQ 3: Retention Time & Reproducibility Issues

Q: My retention time is drifting steadily from one injection to the next. What's going on?

A: Retention time drift is a common but solvable problem. The cause can be chemical or instrumental. For this specific analyte, the most likely causes are related to the mobile phase pH or temperature.[16][17]

Causality & Solutions:

  • Insufficient Column Equilibration: This is especially true when installing a new column or after changing the mobile phase.[17]

    • Solution: Equilibrate the column with at least 10-20 column volumes of the initial mobile phase before the first injection. If using additives like ion-pairing reagents (not recommended here), equilibration can take much longer.[8]

  • Mobile Phase Composition Change: The retention of this compound is highly sensitive to the organic/aqueous ratio.

    • Cause: Evaporation of the more volatile solvent component (e.g., acetonitrile) from the mobile phase reservoir over time.[16]

    • Solution: Keep mobile phase bottles loosely capped and prepare fresh mobile phase daily. Using an online mixer or degasser can help maintain consistency.

  • Mobile Phase pH Instability: The retention of the phenolic this compound is extremely sensitive to pH.

    • Cause: A poorly buffered mobile phase can absorb atmospheric CO₂, causing the pH to drop and retention to change.

    • Solution: Ensure you are using a proper buffer or a sufficient concentration of acid (e.g., 0.1% formic acid) to maintain a stable pH. A change of just 0.1 pH units can shift retention time by up to 10%.[8]

  • Temperature Fluctuations: A 1°C change in column temperature can alter retention times by 1-2%.[8]

    • Solution: Always use a thermostatted column compartment. Be aware of significant ambient temperature changes in the lab, especially during overnight runs.[18]

  • Column Contamination: Strongly retained impurities from previous injections can build up on the column, slowly changing the stationary phase chemistry and causing retention to drift.[17]

    • Solution: Use a guard column and implement a column flushing procedure with a strong solvent (like 100% acetonitrile or isopropanol) at the end of each sequence.[13][15]

Experimental Protocols

Protocol 1: Preparation of a Stable Sample Solution
  • Solvent Selection: Use anhydrous acetonitrile or a mixture of your mobile phase components (e.g., 80% Water/0.1% FA : 20% ACN/0.1% FA). The key is to minimize water content if hydrolysis is a concern.

  • Weighing: Accurately weigh a suitable amount of this compound standard.

  • Dissolution: Dissolve the standard in the chosen solvent in a volumetric flask. Use sonication for 1-2 minutes if necessary to ensure complete dissolution.

  • Dilution: Dilute to the final volume to achieve the desired concentration (e.g., 0.1-1.0 mg/mL for a stock solution).

  • Working Solution: Prepare working solutions by diluting the stock solution with the same solvent.

  • Storage & Use: Store stock solutions at 2-8°C.[19][20] Analyze working solutions within 12-24 hours of preparation to minimize potential degradation.

Protocol 2: Preparation of a Robust Acidified Mobile Phase
  • Solvent Quality: Use only HPLC-grade water and solvents (acetonitrile or methanol). Low-quality solvents can introduce impurities that cause baseline noise or ghost peaks.[21]

  • Aqueous Phase (A): To 1000 mL of HPLC-grade water in a clean solvent bottle, add 1.0 mL of formic acid (or phosphoric acid). Mix thoroughly.

  • Organic Phase (B): To 1000 mL of HPLC-grade acetonitrile (or methanol), add 1.0 mL of the same acid used in the aqueous phase. Mix thoroughly.

  • Degassing: Degas both mobile phases for 10-15 minutes using an inline degasser, helium sparging, or vacuum degassing. This is critical to prevent air bubbles from causing pump and baseline issues.[9][22]

  • Labeling: Clearly label the bottles with the composition and preparation date. Prepare fresh mobile phase at least every 2-3 days to ensure consistency.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Potential of 5-Hydroxyisobenzofuran-1,3-dione and Other Phenolic Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the role of antioxidants in mitigating oxidative stress—a key contributor to a spectrum of pathologies including neurodegenerative diseases, cancer, and cardiovascular disorders—remains a focal point of research. Phenolic compounds, ubiquitous in the plant kingdom, are renowned for their potent antioxidant properties.[1][2] This guide provides a comprehensive comparative analysis of the theoretical antioxidant activity of 5-Hydroxyisobenzofuran-1,3-dione, a phenolic compound of growing interest, with established and structurally related antioxidants.

While extensive experimental data on this compound is nascent, this document, intended for researchers, scientists, and drug development professionals, will dissect its structural attributes that suggest antioxidant potential. We will draw comparisons with well-characterized phenolic compounds—gallic acid and quercetin—and the benchmark antioxidant, ascorbic acid. Furthermore, we will present experimental data on related isobenzofuranone derivatives to provide a contextual framework for its potential efficacy. This guide also furnishes detailed, field-proven protocols for key antioxidant assays to empower researchers to empirically validate the activity of this and other novel compounds.

The Structural Basis for Antioxidant Activity: A Theoretical Postulation for this compound

The antioxidant capacity of phenolic compounds is intrinsically linked to their chemical structure, particularly the presence and arrangement of hydroxyl (-OH) groups on an aromatic ring.[3][4] These groups can donate a hydrogen atom to neutralize free radicals, a process that is a primary mechanism of antioxidant action.[5][6]

This compound , also known as 4-hydroxyphthalic anhydride, possesses a core phenolic structure with a hydroxyl group attached to its benzene ring.[7][8] This structural feature is the fundamental basis for its potential to act as a free radical scavenger. The lone pair of electrons on the oxygen of the hydroxyl group can be delocalized into the aromatic ring, stabilizing the phenoxyl radical that forms after hydrogen donation. While specific experimental validation is pending in the broader scientific literature, this configuration suggests that this compound may exhibit antioxidant properties.[9]

Below is a visual representation of the chemical structures of this compound and the established phenolic antioxidants discussed in this guide.

cluster_target Target Compound cluster_phenolic Phenolic Antioxidants cluster_benchmark Benchmark Antioxidant Target This compound Gallic_Acid Gallic Acid Quercetin Quercetin Ascorbic_Acid Ascorbic Acid

Caption: Chemical structures of the compounds under review.

Comparative Benchmarking Against Established Antioxidants

To contextualize the potential antioxidant activity of this compound, it is instructive to compare its structure and the activities of well-researched phenolic antioxidants and a standard benchmark.

Gallic Acid

Gallic acid (3,4,5-trihydroxybenzoic acid) is a potent natural antioxidant.[10][11] Its efficacy is attributed to the three hydroxyl groups on its aromatic ring, which can readily donate hydrogen atoms to scavenge free radicals.[12][13] The presence of multiple hydroxyl groups enhances its antioxidant capacity compared to phenols with a single hydroxyl group.[12]

Quercetin

Quercetin, a flavonoid, is another powerful antioxidant found in many fruits and vegetables.[14][15] Its robust antioxidant activity stems from multiple hydroxyl groups and a C2-C3 double bond in its C ring, which contribute to the stabilization of the resulting radical.[16][17]

Ascorbic Acid (Vitamin C)

Ascorbic acid is a vital water-soluble antioxidant in biological systems.[9][18] It functions as a reducing agent, donating electrons to neutralize a wide array of reactive oxygen species.[19][20] While not a phenolic compound, it serves as a universal benchmark in many antioxidant assays.

The primary mechanism for these phenolic antioxidants involves the donation of a hydrogen atom from a hydroxyl group to a free radical (R•), thus neutralizing the radical and forming a stable phenoxyl radical.

Phenolic Antioxidant (Ar-OH) Phenolic Antioxidant (Ar-OH) Stable Phenoxyl Radical (Ar-O•) Stable Phenoxyl Radical (Ar-O•) Phenolic Antioxidant (Ar-OH)->Stable Phenoxyl Radical (Ar-O•) H• donation Free Radical (R•) Free Radical (R•) Neutralized Molecule (RH) Neutralized Molecule (RH) Free Radical (R•)->Neutralized Molecule (RH)

Caption: General mechanism of free radical scavenging by phenolic antioxidants.

Insights from Structurally Related Isobenzofuranones

While direct antioxidant data for this compound is scarce, studies on other isobenzofuranone derivatives provide valuable insights into the potential of this chemical class. A study on isobenzofuranone derivatives isolated from the fungus Cephalosporium sp. AL031 demonstrated potent antioxidant activity in a DPPH (1,1-diphenyl-2-picrylhydrazyl) radical-scavenging assay.[5]

CompoundEC50 (μM) in DPPH Assay[5]
4,6-dihydroxy-5-methoxy-7-methylphthalide10
4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran7
4,6-dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran22
4,5,6-trihydroxy-7-methylphthalide5

EC50 is the concentration of the compound required to scavenge 50% of the DPPH radicals.

This data reveals that the isobenzofuranone scaffold, particularly when substituted with multiple hydroxyl groups, can exhibit significant antioxidant activity.[5] The EC50 values in the low micromolar range suggest that these compounds are effective radical scavengers. This provides a strong rationale for conducting similar experimental evaluations on this compound.

Quantitative Comparison with Standard Antioxidants

For a robust comparison, the following table summarizes reported antioxidant activities of our benchmark compounds from various assays. It is important to note that IC50/EC50 values can vary depending on the specific experimental conditions.

CompoundDPPH Assay (IC50/EC50)ABTS Assay (TEAC)FRAP Assay (μM Fe(II)/μM)
Gallic Acid ~5-15 µM[21]HighHigh
Quercetin ~5-20 µM[22]HighHigh
Ascorbic Acid ~20-50 µM1.0 (Standard)High

TEAC (Trolox Equivalent Antioxidant Capacity) is a measure of antioxidant strength relative to Trolox, a water-soluble vitamin E analog.

Experimental Protocols for Antioxidant Activity Assessment

To facilitate the empirical investigation of this compound's antioxidant potential, we provide detailed protocols for three widely accepted in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, amber-colored bottle.

    • Prepare a stock solution of the test compound (e.g., this compound) and a standard (e.g., ascorbic acid) in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the test compound or standard to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Plot the percentage of scavenging against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare DPPH Solution C Mix Compound and DPPH A->C B Prepare Test Compound Dilutions B->C D Incubate in Dark (30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging and IC50 E->F

Caption: Workflow for the DPPH antioxidant assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•+ radical, mix equal volumes of the ABTS and potassium persulfate stock solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•+ solution with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume (e.g., 10 µL) of the test compound or standard at various concentrations to a 96-well plate.

    • Add a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for a set time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results to a Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH, which results in the formation of a colored complex.

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 ratio. Warm the reagent to 37°C before use.

  • Assay Procedure:

    • Add a small volume (e.g., 10 µL) of the test sample, standard (FeSO₄·7H₂O), or blank to a 96-well plate.

    • Add a larger volume (e.g., 190 µL) of the FRAP reagent to each well.

  • Measurement and Calculation:

    • Incubate the plate at 37°C for a specified time (e.g., 4 to 30 minutes).

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity is determined by comparing the absorbance of the sample with that of a ferrous iron standard curve.

Conclusion and Future Directions

Based on a thorough structural analysis, this compound possesses the key chemical feature—a phenolic hydroxyl group—that is fundamental to antioxidant activity. Comparisons with highly potent phenolic compounds like gallic acid and quercetin, and promising data from structurally related isobenzofuranones, strongly suggest that it warrants empirical investigation as a novel antioxidant.

References

A Senior Scientist's Guide to In Vitro Comparative Analysis of Novel Enzyme Inhibitors: A Case Study with Caspase-1

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Caspase-1 Modulators

Caspase-1, a cysteine-aspartic protease, is a critical initiator of inflammatory responses.[1] As the primary engine of the inflammasome, it proteolytically cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their active, pro-inflammatory forms. It also cleaves Gasdermin D to trigger pyroptosis, a lytic, pro-inflammatory form of cell death.[2] Given its central role, the dysregulation of Caspase-1 is implicated in a host of autoimmune, inflammatory, and neurodegenerative diseases. This has made it a high-value target for therapeutic intervention, driving the search for novel, potent, and selective inhibitors.

This guide provides a framework for the in vitro comparison of potential enzyme inhibitors, using Caspase-1 as a model system. We will explore the evaluation of 5-Hydroxyisobenzofuran-1,3-dione (also known as 4-Hydroxyphthalic anhydride) , a reactive scaffold with the potential for covalent interaction with nucleophilic active site residues. Its performance will be benchmarked against two well-characterized inhibitors: the classic peptide-based inhibitor Ac-YVAD-CMK and the clinical candidate Belnacasan (VX-765) .

Our objective is to move beyond a simple recitation of protocols. As scientists, our choices in experimental design are deliberate. We will therefore dissect the causality behind assay selection, control implementation, and data interpretation, providing the field-proven insights necessary to design a robust and self-validating system for inhibitor characterization.

PART 1: The Inhibitors - Rationale for Selection and Putative Mechanisms

The selection of appropriate comparators is fundamental to a meaningful analysis. For this study, we have chosen inhibitors that represent distinct chemical classes and modes of action, providing a comprehensive benchmark for our test compound.

  • This compound (Test Compound): This compound belongs to the phthalic anhydride class.[3] The anhydride functional group is an electrophilic moiety susceptible to nucleophilic attack. Our central hypothesis is that the catalytic cysteine residue (Cys-285) in the Caspase-1 active site could attack one of the carbonyls of the anhydride ring. This would result in a covalent, likely irreversible, bond, tethering the inhibitor to the enzyme and blocking substrate access. The hydroxyl group on the phenyl ring may further influence binding affinity and specificity within the active site pocket.[3]

  • Ac-YVAD-CMK (Peptide Benchmark): Acetyl-Tyrosine-Valine-Alanine-Aspartic acid chloromethylketone is a well-established, irreversible inhibitor of Caspase-1.[2] Its peptide sequence (YVAD) mimics the natural cleavage site recognized by Caspase-1, granting it high specificity. The chloromethylketone (CMK) warhead then forms a covalent thioether bond with the active site cysteine, leading to irreversible inactivation. It serves as an essential positive control and a benchmark for specificity.

  • Belnacasan (VX-765) (Clinical Comparator): Belnacasan is a potent, selective, and orally bioavailable prodrug whose active metabolite (VRT-043198) is a reversible, non-covalent inhibitor of Caspase-1.[2][4] It has advanced to Phase 2 clinical trials, making it a highly relevant comparator for any new compound with therapeutic aspirations.[4] Its distinct, non-covalent mechanism provides a critical point of contrast to the covalent mechanisms of the other two compounds.

PART 2: Experimental Design & Workflow

A successful inhibitor comparison hinges on a logical, multi-step process that moves from initial screening to detailed characterization. The workflow below outlines a standard, yet robust, approach for determining the half-maximal inhibitory concentration (IC50), a key parameter for potency.

Overall Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis prep_reagents Reagent Preparation (Enzyme, Substrate, Buffers) plate_setup Assay Plate Setup (384-well format) prep_reagents->plate_setup prep_compounds Compound Serial Dilution (Test & Comparators) prep_compounds->plate_setup pre_incubation Pre-incubation (Enzyme + Inhibitor) plate_setup->pre_incubation initiate_reaction Reaction Initiation (Add Fluorogenic Substrate) pre_incubation->initiate_reaction read_plate Kinetic Read (Fluorescence Plate Reader) initiate_reaction->read_plate calc_rate Calculate Reaction Rates (Vmax from linear phase) read_plate->calc_rate normalize_data Normalize to Controls (% Inhibition) calc_rate->normalize_data plot_curve Non-linear Regression (log[Inhibitor] vs. Response) normalize_data->plot_curve det_ic50 Determine IC50 Values plot_curve->det_ic50

Caption: High-level workflow for in vitro IC50 determination of Caspase-1 inhibitors.

Rationale for Assay Choice: Fluorogenic Kinetic Assay

To quantify enzyme inhibition, we require a reliable method to measure enzyme activity. We have selected a fluorogenic kinetic assay for several reasons:

  • High Sensitivity: Fluorogenic substrates, such as Ac-WEHD-AFC, provide a high signal-to-noise ratio. Upon cleavage by Caspase-1, the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) molecule is released. This allows for the use of low enzyme concentrations, which is critical for accurately determining the potency of tight-binding inhibitors.

  • Continuous Monitoring: A kinetic read (measuring fluorescence over time) is superior to a single endpoint read. It allows for the calculation of the initial reaction velocity (V₀), which is the most accurate measure of enzyme activity. It also helps identify potential artifacts, such as compound fluorescence or signal instability over time.

  • Amenability to High-Throughput: The assay is easily adaptable to multi-well plate formats (e.g., 384-well), enabling simultaneous testing of multiple compounds at various concentrations.[5]

PART 3: Detailed Methodologies & Protocols

Trustworthiness in experimental science is built upon meticulous, reproducible protocols. The following sections provide detailed, step-by-step instructions for performing the Caspase-1 inhibition assay.

Protocol 1: Reagent Preparation
  • Assay Buffer: 20 mM HEPES, 10% Sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2.

    • Scientist's Note: DTT is crucial as it maintains the catalytic cysteine of Caspase-1 in its reduced, active state. Prepare this buffer fresh from a 1M DTT stock on the day of the experiment.

  • Recombinant Human Caspase-1: Reconstitute lyophilized enzyme in Assay Buffer to a stock concentration of 1 unit/µL (where 1 unit is the amount of enzyme that cleaves 1 nmol of substrate per hour). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Fluorogenic Substrate (Ac-WEHD-AFC): Prepare a 10 mM stock solution in DMSO. Store in light-protected aliquots at -20°C.

  • Inhibitor Stocks: Prepare 10 mM stock solutions of this compound, Ac-YVAD-CMK, and Belnacasan in 100% DMSO.

Protocol 2: IC50 Determination Assay

This protocol is designed for a 384-well black, flat-bottom plate with a final assay volume of 50 µL.

  • Compound Plating:

    • Create a 10-point, 3-fold serial dilution series for each inhibitor in 100% DMSO, starting from the 10 mM stock.

    • Transfer 0.5 µL of each inhibitor concentration from the dilution series into the appropriate wells of the assay plate.

    • For control wells, add 0.5 µL of 100% DMSO (for 0% inhibition / high signal) and 0.5 µL of 10 mM Ac-YVAD-CMK (for 100% inhibition / low signal).

  • Enzyme Preparation & Addition:

    • Thaw an aliquot of Caspase-1 on ice.

    • Prepare a working solution of Caspase-1 by diluting the stock to 0.1 units/µL in cold Assay Buffer.

    • Add 25 µL of the Caspase-1 working solution to each well containing the inhibitors and DMSO controls. This results in a final enzyme concentration of 0.05 units/µL (2.5 units/well).

    • Self-Validation Check: Include "No Enzyme" control wells containing 25 µL of Assay Buffer without enzyme to measure background fluorescence.

  • Pre-incubation:

    • Mix the plate gently on a plate shaker for 1 minute.

    • Cover the plate and incubate for 30 minutes at room temperature.

    • Causality Note: This pre-incubation step is critical, especially for covalent or slow-binding inhibitors, as it allows the inhibitor to bind to the enzyme before the substrate is introduced. For a purely competitive, reversible inhibitor, this step is less critical but good practice.

  • Reaction Initiation and Measurement:

    • Prepare a substrate working solution by diluting the 10 mM Ac-WEHD-AFC stock to 40 µM in Assay Buffer.

    • Add 24.5 µL of the substrate working solution to all wells to initiate the reaction. The final substrate concentration will be approximately 20 µM.

    • Immediately place the plate into a fluorescence plate reader pre-set to 37°C.

    • Read the fluorescence kinetically every 60 seconds for 30 minutes, using an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

PART 4: Comparative Data Analysis & Results

Data analysis must be as rigorous as the experimental execution. The raw kinetic data is converted into meaningful IC50 values through a series of logical steps.

  • Calculate Reaction Rates: For each well, plot fluorescence units (RFU) versus time (seconds). Identify the linear portion of the curve and calculate the slope (V₀ = ΔRFU / Δt).

  • Normalize Data: Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_no_enzyme) / (V₀_DMSO - V₀_no_enzyme))

  • Generate Dose-Response Curves: Plot % Inhibition versus the log10 of the inhibitor concentration.

  • Determine IC50: Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value for each compound.

Hypothetical Comparative Data

The following table summarizes the expected results from this comparative assay, reflecting the known or hypothesized mechanisms of action.

InhibitorChemical ClassPutative MechanismHypothetical IC50 (nM)Notes
Belnacasan (VX-765) O-acyl-hydroxamateReversible, Non-covalent0.8High potency expected, consistent with clinical data.[4]
Ac-YVAD-CMK Peptide-CMKIrreversible, Covalent45.0Potent, but less so than the optimized small molecule. Serves as a specificity benchmark.[2]
This compound Phthalic AnhydrideIrreversible, Covalent1,250Moderate activity is plausible for a novel, unoptimized scaffold.

Mechanism of Action Diagram

Caption: Putative covalent inhibition of Caspase-1 by this compound.

PART 5: Discussion & Scientific Insights

The hypothetical data provides a clear hierarchy of potency: Belnacasan > Ac-YVAD-CMK > this compound . This is not an unexpected outcome. Belnacasan is a product of extensive medicinal chemistry optimization, whereas this compound represents a starting point—a "hit" from a potential screen.

  • Expert Insights: The micromolar activity of this compound, while modest, is a promising starting point for a covalent inhibitor. The key advantage of covalent inhibitors is that they can achieve prolonged pharmacodynamic effects that outlast their pharmacokinetic profile. However, the high reactivity of an anhydride raises immediate flags for a drug development professional regarding selectivity. Anhydrides can react with numerous off-target nucleophiles (e.g., cysteines on other proteins, glutathione), leading to potential toxicity.

  • Next Steps & Self-Validation:

    • Selectivity Profiling: The immediate next step would be to screen this compound against a panel of other cysteine proteases (e.g., other caspases, cathepsins) to assess its selectivity. Lack of selectivity would be a major obstacle to further development.

    • Mechanism Confirmation: To confirm the covalent binding mechanism, techniques like mass spectrometry could be used to identify the specific residue on Caspase-1 that has been modified by the inhibitor.

    • Structure-Activity Relationship (SAR): If selectivity is promising, an SAR study would be initiated. This involves synthesizing and testing analogs of the parent molecule to improve potency and fine-tune reactivity. For example, modifying the hydroxyl group or adding other substituents to the phenyl ring could dramatically alter binding affinity and selectivity.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the in vitro comparison of enzyme inhibitors, using Caspase-1 as a therapeutically relevant example. We have demonstrated that by benchmarking a novel, reactive scaffold like this compound against well-understood comparators, we can generate high-quality, interpretable data. The true value of this process lies not just in determining an IC50 value, but in understanding the causality behind the experimental design, building self-validating protocols, and using the data to make informed decisions that guide the next steps in a research or drug discovery program.

References

Benchmarking the performance of 5-Hydroxyisobenzofuran-1,3-dione-based materials against existing standards

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals exploring advanced polymer and material synthesis.

This guide provides a technical comparison of 5-Hydroxyisobenzofuran-1,3-dione, also known as 4-Hydroxyphthalic Anhydride (4-HPA), against established anhydride monomers in the synthesis of high-performance polymers, particularly polyimides. We will delve into the causal relationships behind experimental choices, present validated protocols, and offer a clear, data-driven benchmark of performance characteristics.

The inclusion of a hydroxyl (-OH) group on the phthalic anhydride backbone is not a trivial modification. It introduces a reactive site that fundamentally alters the properties and potential applications of the resulting polymers. This functional group can enhance solubility, modify thermal properties, and serve as a crucial anchor point for further chemical modifications, a feature of significant interest in materials science and drug delivery systems.[1][2][3][4]

The Strategic Advantage of the Hydroxyl Group

In polymer chemistry, the structure of the monomer dictates the properties of the final material. Standard aromatic dianhydrides, such as Phthalic Anhydride (PA) and Pyromellitic Dianhydride (PMDA), are prized for creating polymers with exceptional thermal stability.[1][5] However, these polymers often suffer from poor solubility and processability due to their rigid backbones.

The introduction of a hydroxyl group in 4-HPA offers a strategic solution to this challenge. This functional group can:

  • Improve Solubility: The polar -OH group can form hydrogen bonds with solvents, disrupting the polymer chain packing and making the resulting poly(hydroxyimide)s more soluble in common organic solvents like N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP).[1][6] This is a significant advantage for processing and film casting.

  • Enable Post-Polymerization Modification: The hydroxyl group acts as a chemical handle for subsequent reactions. This allows for the grafting of side chains or the attachment of active pharmaceutical ingredients (APIs), creating functionalized materials for advanced applications.[1][2]

  • Enhance Adhesion: The polarity imparted by the hydroxyl group can improve the adhesion of the polymer to various substrates.

  • Modify Thermal Properties: The presence of the -OH group can influence the glass transition temperature (Tg) and thermal decomposition temperature (Td) of the polymer.[1][7]

The logical flow from monomer structure to polymer properties is a central theme in materials science. The choice of 4-HPA over a non-functionalized anhydride is a deliberate one, aimed at achieving a specific balance of thermal stability and processability.

Benchmarking Performance: 4-HPA vs. Standard Anhydrides

To provide an objective comparison, we will evaluate key performance indicators (KPIs) for polyimides synthesized from 4-HPA and compare them against those derived from a standard, non-hydroxylated dianhydride like 4,4′-oxydiphthalic anhydride (ODPA) or PMDA.

Table 1: Comparative Performance of Polyimides Derived from Different Anhydrides

Performance MetricPolyimide from 4-HPA DerivativePolyimide from Standard Aromatic Dianhydride (e.g., ODPA/PMDA)Rationale & Significance
Solubility Generally soluble in aprotic polar solvents (DMF, NMP, DMSO) at room temperature.[1][6][8]Often insoluble or poorly soluble, requiring high temperatures or harsh solvents for processing.[5]Enhanced solubility is critical for solution-based processing techniques like spin coating and film casting, simplifying manufacturing.
Glass Transition Temp. (Tg) 220 - 300 °C (Varies with diamine structure)[7][9]270 - 400 °C+ (Highly dependent on backbone rigidity)[10]A high Tg is indicative of thermal stability at elevated operational temperatures. While slightly lower, 4-HPA polymers maintain excellent thermal performance.
5% Weight Loss Temp. (T5%) Typically > 370 °C in N2 atmosphere.[1]> 450 °C in N2 atmosphere.[7]This metric indicates the onset of thermal decomposition. 4-HPA based polyimides exhibit robust thermal stability suitable for high-temperature applications.
Mechanical Properties Young's Modulus: 2.3 - 3.4 GPa[1][2]Young's Modulus: 3.2 - 3.5 GPa[10]The mechanical strength of 4-HPA based polyimides is comparable to standard polyimides, demonstrating their suitability for mechanically demanding roles.
Optical Transmittance Often high (>90% in the visible range) leading to colorless or pale yellow films.[1][2]Can be intensely colored (yellow/brown) due to charge-transfer complexes.High optical transparency is advantageous for applications in electronics and optical coatings.

Experimental Validation: Synthesis and Characterization Protocols

Trustworthiness in scientific claims is built on reproducible, self-validating experimental design. Below are detailed protocols for the synthesis and characterization of a poly(hydroxyimide) from 4-HPA, allowing for direct comparison with established methods.

This method is chosen for its directness and efficiency in producing high molecular weight polymers.[5]

Workflow Diagram: Polyimide Synthesis

G cluster_prep Monomer Preparation cluster_reaction Polymerization Reaction cluster_workup Polymer Isolation & Purification Monomers Equimolar 4-HPA & Diamine (e.g., 3,3′-dihydroxybenzidine) Reactor Reaction Vessel (Vigorous Stirring, N2 atm) Monomers->Reactor Solvent Solvent System (NMP/o-dichlorobenzene) Solvent->Reactor Heating Gradual Heating to 180°C (Hold for 3-4h) Reactor->Heating Start Reaction Cooling Cool to Room Temp. Heating->Cooling Imidization Complete Precipitation Precipitate in Methanol/Water Cooling->Precipitation Filtration Filter Crude Polymer Precipitation->Filtration Purification Redissolve in DMF & Reprecipitate Filtration->Purification Drying Dry under Vacuum (Gradual heat to 150°C) Purification->Drying Final_Polymer Final Polymer Product Drying->Final_Polymer Yields Purified Poly(hydroxyimide)

Caption: One-step polycondensation workflow.

Detailed Protocol:

  • Monomer Preparation: In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, combine equimolar amounts of a 4-HPA derivative and an aromatic diamine (e.g., 3,3′-dihydroxybenzidine).

  • Solvent Addition: Add a solvent mixture, such as N-methyl-2-pyrrolidinone (NMP) and o-dichlorobenzene (e.g., 4:1 v/v), to achieve a monomer concentration of approximately 20% (w/v).[1]

  • Polymerization: Vigorously stir the mixture under a nitrogen atmosphere. Gradually increase the temperature to 180°C over 2-3 hours and maintain this temperature for 3.5 hours to facilitate the imidization reaction.[1]

  • Isolation: After the reaction is complete, cool the viscous polymer solution to room temperature.

  • Purification: Precipitate the polymer by slowly pouring the solution into a non-solvent like methanol or distilled water. The crude product can be purified by redissolving it in a solvent like DMF and reprecipitating it.[1]

  • Drying: Dry the purified polymer in a vacuum oven, gradually increasing the temperature to 150°C to remove any residual solvent.[1]

A multi-faceted characterization approach is essential to validate the structure and performance of the synthesized polymer.

Workflow Diagram: Polymer Characterization

G cluster_structural Structural Analysis cluster_thermal Thermal Analysis cluster_physical Physical Properties Polymer_Sample Purified Polymer FTIR FTIR Spectroscopy Polymer_Sample->FTIR Confirm Imide & -OH groups NMR ¹H NMR Spectroscopy Polymer_Sample->NMR Verify Chemical Structure TGA Thermogravimetric Analysis (TGA) Polymer_Sample->TGA Determine Td DSC Differential Scanning Calorimetry (DSC) Polymer_Sample->DSC Determine Tg GPC Gel Permeation Chromatography (GPC) Polymer_Sample->GPC Measure Mn & Mw Tensile Tensile Testing Polymer_Sample->Tensile Measure Young's Modulus Structural_Validation Structural_Validation FTIR->Structural_Validation Structure Confirmed NMR->Structural_Validation Thermal_Properties Thermal_Properties TGA->Thermal_Properties Thermal Profile DSC->Thermal_Properties Physical_Properties Physical_Properties GPC->Physical_Properties Physical Data Tensile->Physical_Properties

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 5-Hydroxyisobenzofuran-1,3-dione Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development, validation, and cross-validation of analytical methods for the quantification of 5-Hydroxyisobenzofuran-1,3-dione. As a crucial intermediate in various synthetic pathways, its accurate measurement is paramount for process optimization, quality control, and metabolic studies. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable quantitative methods.

We will explore two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS). The narrative will delve into the causality behind experimental choices, establish self-validating protocols, and ground all recommendations in authoritative guidelines from the U.S. Food and Drug Administration (FDA) and established scientific principles.

The Imperative for Rigorous Method Validation

Before any analytical method can be deployed for decision-making, its performance characteristics must be thoroughly understood and documented. This process, known as method validation, ensures that the method is suitable for its intended purpose. Key parameters, as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, include specificity, linearity, accuracy, precision, and robustness.

When a new analytical method is developed to replace an existing one, or when a method is transferred between laboratories, cross-validation becomes essential. Cross-validation is the formal process of comparing the results from two distinct analytical methods to ensure they provide equivalent, reliable data. This process is critical for maintaining data integrity throughout a project's lifecycle and is a key expectation of regulatory bodies.

Conceptual Workflow for Method Development and Cross-Validation

The journey from method conception to validated, cross-verified deployment follows a logical sequence. The initial development phase focuses on achieving adequate separation and detection. This is followed by a rigorous single-method validation to characterize performance. Finally, cross-validation provides the ultimate confirmation of equivalency against a second, independent method.

G node_dev node_dev node_val node_val node_crossval node_crossval node_result node_result A Method Development (e.g., HPLC-UV) C Single Method Validation (Accuracy, Precision, Linearity, etc.) A->C Optimization Complete B Method Development (e.g., LC-MS) D Single Method Validation (Accuracy, Precision, Linearity, etc.) B->D Optimization Complete E Cross-Validation Analysis of Identical QC Samples C->E D->E F Statistical Comparison (Bias, Regression Analysis) E->F Data Acquired G Method Equivalency Confirmed Ready for Deployment F->G Acceptance Criteria Met

Caption: Workflow from initial method development to final cross-validation.

Candidate Analytical Methods for this compound

The chemical structure of this compound, featuring a phenolic hydroxyl group and an aromatic ring, makes it an excellent candidate for both UV-based and mass spectrometric detection.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is often the workhorse of quality control labs. It is robust, cost-effective, and well-suited for quantifying analytes at moderate to high concentrations. The aromatic nature of the molecule will provide a strong chromophore for UV detection.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers superior sensitivity and selectivity, making it the gold standard for bioanalysis or trace-level impurity detection. By monitoring a specific mass-to-charge ratio (m/z), interferences from complex matrices can be virtually eliminated.

Experimental Protocols: A Step-by-Step Guide

What follows are detailed, self-validating protocols for the development and validation of both an HPLC-UV and an LC-MS method.

Protocol 1: HPLC-UV Method

Objective: To develop a robust, accurate, and precise HPLC-UV method for the quantification of this compound in a bulk substance.

Step 1: Instrument and Reagents

  • HPLC system with a quaternary pump, autosampler, and UV/Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), and ultrapure water.

  • Reference standard of this compound (>99% purity).

Step 2: Chromatographic Conditions Development

  • Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% formic acid in water and Mobile Phase B as 0.1% formic acid in acetonitrile. The acid is crucial for maintaining the analyte in a consistent protonation state, ensuring sharp, symmetrical peaks.

  • Wavelength Selection: Scan the UV spectrum of the analyte dissolved in the mobile phase. Select the wavelength of maximum absorbance (λmax) for detection.

  • Gradient Optimization: Start with an exploratory gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate retention time. Optimize the gradient to ensure the analyte elutes with good peak shape and is well-resolved from any potential impurities. A flow rate of 1.0 mL/min is a standard starting point.

Step 3: Validation Protocol

  • Specificity: Analyze a blank (diluent) and a sample spiked with known related substances to ensure no interfering peaks are present at the retention time of the analyte.

  • Linearity: Prepare a stock solution of the reference standard. Perform serial dilutions to create at least five calibration standards spanning the expected concentration range (e.g., 1-100 µg/mL). Inject each standard in triplicate. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy & Precision: Prepare Quality Control (QC) samples at three concentrations (low, medium, high).

    • Intra-day (Repeatability): Analyze six replicates of each QC level on the same day. Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD). %RSD should be ≤ 2%. The mean accuracy should be within 98-102%.

    • Inter-day (Intermediate Precision): Repeat the analysis on a different day with a different analyst or instrument. The inter-day %RSD should be ≤ 3%.

Protocol 2: LC-MS Method

Objective: To develop a highly sensitive and selective LC-MS method for quantifying this compound, suitable for trace-level analysis.

Step 1: Instrument and Reagents

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • Use the same column and reagents as the HPLC-UV method to facilitate easier cross-validation.

Step 2: Mass Spectrometer Tuning and Optimization

  • Analyte Infusion: Directly infuse a dilute solution of the reference standard (e.g., 1 µg/mL) into the mass spectrometer.

  • Ionization Polarity: Given the phenolic hydroxyl group, the molecule is expected to readily deprotonate. Therefore, operate in negative ion mode (ESI-). Observe the [M-H]⁻ ion.

  • MS/MS Transition (SRM/MRM): Select the [M-H]⁻ ion as the precursor ion. Perform a product ion scan to identify a stable, abundant fragment ion. The transition from the precursor ion to this fragment ion will be used for quantification (Selected Reaction Monitoring/Multiple Reaction Monitoring), providing a significant boost in selectivity.

Step 3: Validation Protocol

  • Specificity: The inherent selectivity of SRM/MRM provides excellent specificity. Analyze blank matrix samples to confirm the absence of any signal in the specific transition channel.

  • Linearity, Accuracy, and Precision: Follow the same procedure as for the HPLC-UV method, but at a much lower concentration range (e.g., 0.1-100 ng/mL). The acceptance criteria are typically wider for bioanalysis, with %RSD values of ≤ 15% being acceptable (and ≤ 20% at the Lower Limit of Quantification, LLOQ).

Cross-Validation: Bridging the Methods

The core of cross-validation involves analyzing the same set of samples using both the validated HPLC-UV and LC-MS methods and demonstrating a strong correlation between the results.

Cross-Validation Experimental Design
  • Sample Selection: Prepare at least three batches of QC samples at low, medium, and high concentration levels. The number of replicates per batch should be statistically relevant (n ≥ 6).

  • Analysis: Analyze the QC samples using both the validated HPLC-UV and LC-MS methods. It is preferable to perform the analyses on the same day to minimize temporal variability.

  • Data Evaluation: The primary goal is to assess the bias between the two methods. The percentage difference between the mean concentrations obtained from Method A and Method B should be calculated for each QC level.

    • Formula for Bias: (%Difference) = [(Mean_MethodA - Mean_MethodB) / Mean_MethodA] * 100

According to a consensus paper in the AAPS Journal, a common acceptance criterion is that the mean results from the two methods should agree within ±20% of each other.

Data Summary and Comparison

The table below presents a hypothetical but realistic summary of validation and cross-validation data, illustrating the expected performance differences.

Parameter HPLC-UV Method LC-MS Method Commentary
Specificity Adequate; baseline resolved from known impurities.High; based on specific MS/MS transition.LC-MS is superior for complex matrices.
Linear Range 1 – 100 µg/mL0.1 – 100 ng/mLLC-MS is approximately 10,000x more sensitive.
Correlation (r²) > 0.999> 0.998Both methods show excellent linearity.
Accuracy (% Bias) -1.5% to +1.2%-4.8% to +5.3%Both well within typical acceptance limits.
Precision (%RSD) < 2.0%< 6.5%Tighter precision is expected at higher µg/mL concentrations.
Cross-Validation Bias Reference +3.5% (vs. HPLC-UV) The observed bias is well within the ±20% acceptance limit, confirming method equivalency.

Conclusion and Recommendations

Both HPLC-UV and LC-MS are viable techniques for the quantification of this compound. The choice of method should be dictated by the specific application.

  • The HPLC-UV method is robust, cost-effective, and ideal for routine quality control of bulk materials or high-concentration formulations where sensitivity is not a limiting factor.

  • The LC-MS method provides unparalleled sensitivity and selectivity, making it indispensable for bioanalytical studies (e.g., plasma pharmacokinetics), trace impurity analysis, or any application requiring quantification at the ng/mL level or below.

Successful cross-validation, as demonstrated in our hypothetical data, provides documented evidence that both methods can be used interchangeably within their validated ranges, ensuring data continuity and analytical confidence across the entire lifecycle of a project.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Hydroxyisobenzofuran-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in cutting-edge research and development, the integrity of our work extends beyond discovery to the responsible management of chemical reagents. This guide provides essential, step-by-step procedures for the proper disposal of 5-Hydroxyisobenzofuran-1,3-dione (CAS No. 27550-59-0), ensuring the safety of personnel and compliance with environmental regulations. Our focus is to provide a clear, actionable framework grounded in established safety protocols, reflecting a commitment to a culture of safety that is paramount in the modern laboratory.

Hazard Assessment and Chemical Profile

Before handling any chemical, a thorough understanding of its properties and associated hazards is critical. This foundational knowledge informs every subsequent step in its lifecycle, from storage to disposal.

This compound, also known as 4-Hydroxyphthalic anhydride, is a solid organic compound utilized in various synthetic applications.[1] Its reactivity is primarily associated with the cyclic anhydride and hydroxyl functional groups.[2]

A summary of its hazard profile is presented below.

Hazard ClassificationGHS Hazard StatementDescription
Acute Toxicity H302: Harmful if swallowedIngestion can lead to adverse health effects.
Skin Irritation H315: Causes skin irritationDirect contact can cause redness, itching, and inflammation.[1][3]
Eye Damage H318/H319: Causes serious eye damage/irritationPoses a significant risk of serious injury upon contact with eyes.[1][3]
Respiratory Irritation H335: May cause respiratory irritationInhalation of dust can irritate the respiratory tract.[1][3]
Skin Sensitization May cause an allergic skin reactionRepeated exposure may lead to an allergic response.[3]
Aquatic Hazard Harmful to aquatic life with long lasting effectsRelease into the environment poses a long-term risk to aquatic ecosystems.[3]

Given these hazards, sink or drain disposal of this compound is strictly prohibited.[4] The compound's aquatic toxicity necessitates that it be managed as controlled hazardous waste.

Personal Protective Equipment (PPE): Your First Line of Defense

The causality behind PPE selection is directly linked to the hazard profile. To mitigate the risks of skin, eye, and respiratory irritation, the following PPE is mandatory when handling this compound in any capacity, including disposal:

  • Eye Protection: Chemical safety goggles are required. If there is a splash risk, a face shield should be worn in conjunction with goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves are essential. Always inspect gloves for tears or punctures before use and change them immediately if contamination occurs.

  • Body Protection: A standard laboratory coat must be worn and fully fastened.

  • Respiratory Protection: If handling large quantities or if dust generation is unavoidable, a NIOSH-approved respirator is necessary. All handling of the solid should occur within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol: Solid Waste Stream

The primary disposal pathway for this compound is through a designated solid hazardous waste stream, managed by a licensed environmental services vendor. The following protocol ensures safe and compliant collection within the laboratory.

Objective: To safely collect and label solid this compound waste for professional disposal.

Materials:

  • Designated hazardous waste container (solid waste, non-halogenated organic)

  • Hazardous waste label

  • Chemical-resistant spatula or scoop

  • Appropriate PPE (as defined in Section 2)

Procedure:

  • Container Selection: Obtain a dedicated, properly labeled hazardous waste container for solid organic waste. Ensure the container is compatible with the chemical and is in good condition with a secure, sealable lid.

  • Waste Segregation: It is critical to prevent the mixing of incompatible waste streams.[5] Do NOT mix this compound with:

    • Strong oxidizing agents

    • Strong acids or bases[6]

    • Aqueous or liquid waste

  • Transferring Waste:

    • Perform all transfers within a chemical fume hood to control dust.

    • Carefully use a clean spatula to transfer residual amounts of this compound from its original container or from lab equipment (e.g., weighing paper) into the designated solid waste container.

    • Avoid generating dust. If the material is a fine powder, gentle handling is crucial.

  • Container Sealing: Securely close the lid of the waste container immediately after adding the waste.

  • Labeling:

    • The hazardous waste label must be filled out completely and legibly.[2] According to EPA guidelines, the label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" (avoiding abbreviations)

      • The specific hazard characteristics (e.g., "Irritant," "Harmful")[2]

      • The date accumulation started.

  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[2][7] This area must be at or near the point of generation and under the control of the laboratory personnel. Ensure it is segregated from incompatible materials.

Managing Contaminated Materials and Spills

Any materials that come into direct contact with this compound must be treated as hazardous waste.

  • Contaminated Labware: Disposable items such as weighing boats, gloves, and contaminated wipes must be placed in the solid hazardous waste container.

  • Empty Containers: The original product container is not considered "empty" until it has been triple-rinsed. However, as this compound is a solid and harmful to aquatic life, rinsing to the drain is not an option. Therefore, the "empty" container with residual solid should be sealed and placed in the hazardous waste stream.

  • Spill Cleanup:

    • Alert Personnel: Notify others in the immediate area of the spill.

    • Evacuate: If the spill is large or in a poorly ventilated area, evacuate and contact your institution's Environmental Health and Safety (EHS) office.

    • Control Dust: For small, manageable spills, gently cover the solid spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[8]

    • Collect: Carefully sweep or scoop the mixture into a designated hazardous waste container. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

    • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone, ethanol), starting from the outside and working inward. Place the contaminated cloth in the solid hazardous waste container.

    • Label and Dispose: Seal and label the container as hazardous waste.

Disposal Workflow: A Decision-Making Diagram

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_handling Waste Handling & Collection cluster_final Final Disposal Steps start Generate Waste (this compound) assess_hazards Assess Hazards: - Irritant (Skin, Eye, Resp) - Harmful (Swallowed) - Aquatic Toxin start->assess_hazards don_ppe Don Appropriate PPE: - Goggles & Lab Coat - Resistant Gloves assess_hazards->don_ppe is_solid Is the waste solid? don_ppe->is_solid collect_solid Collect in Designated SOLID Organic Waste Container is_solid->collect_solid Yes spill Is it a spill? is_solid->spill No seal_label Securely Seal Container & Complete Waste Label collect_solid->seal_label spill_protocol Follow Spill Protocol: 1. Cover with inert material 2. Sweep into waste container 3. Decontaminate area spill->spill_protocol Yes spill_protocol->collect_solid store_saa Store in Satellite Accumulation Area (SAA) seal_label->store_saa request_pickup Request Pickup by EHS / Licensed Vendor store_saa->request_pickup

Caption: Decision workflow for the safe disposal of this compound.

Conclusion: Upholding a Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of our professional responsibility. By adhering to these guidelines—grounded in the principles of hazard assessment, personal protection, and compliant waste segregation—we ensure that our scientific pursuits do not come at the cost of safety or environmental integrity. Always consult your institution's specific waste management policies and your Environmental Health and Safety office for any site-specific requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.